molecular formula C18H34O2 B075783 6-Tridecyltetrahydro-2H-pyran-2-one CAS No. 1227-51-6

6-Tridecyltetrahydro-2H-pyran-2-one

Cat. No.: B075783
CAS No.: 1227-51-6
M. Wt: 282.5 g/mol
InChI Key: VVLRVPJYFLFSQG-UHFFFAOYSA-N
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Description

6-Tridecyltetrahydro-2H-pyran-2-one, more commonly known as δ-Octadecalactone, is a long-chain lactone of significant interest in chemical and flavor research. With the molecular formula C₁₈H₃₄O₂ and a molecular weight of 282.46 g/mol, this compound is characterized as a clear, waxy solid with a weak, fatty, waxy aroma . Its structure features a saturated tetrahydropyran-2-one ring substituted at the 6-position with a tridecyl chain, classifying it as an 18-carbon delta-lactone . Research Applications & Value This compound serves as a valuable reference standard and building block in several research domains. It is particularly relevant in flavor and fragrance chemistry due to its organoleptic properties, and in the study of natural product synthesis as it embodies the core lactone motif found in numerous bioactive molecules . Researchers also investigate its physicochemical properties to understand the structure-activity relationships of long-chain lactones, which can influence characteristics like volatility, thermal stability, and olfactory notes. Physical & Chemical Properties - CAS Registry Number: 1227-51-6 - Boiling Point: 375.5 ± 10.0 °C (at 760 mmHg) - Flash Point: 157.5 ± 16.4 °C - Density: 0.9 ± 0.1 g/cm³ - Solubility: Practically insoluble in water; soluble in ethanol Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for comprehensive handling and hazard information. Synonyms δ-Octadecalactone; 5-Octadecanolide; δ-Stearolactone; Octadecanoic acid, 5-hydroxy-, δ-lactone .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tridecyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(19)20-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLRVPJYFLFSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924236
Record name 6-Tridecyloxan-2-one
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear waxy solid; Weak fatty waxy aroma
Record name delta-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1977/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name delta-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1977/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1227-51-6
Record name δ-Octadecalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Octadecalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Tridecyloxan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.-OCTADECALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILR1UO4M14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Tridecyltetrahydro-2H-pyran-2-one chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 6-Tridecyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. Additionally, it explores a relevant biological signaling pathway where lactones play a crucial role, offering context for its potential applications in research and drug development.

Chemical Properties

This compound, also known by its synonym δ-octadecalactone, is a saturated δ-lactone.[1][2] It is a naturally occurring compound found in some food products and is known for its contribution to the sensory perception of creaminess and fatty notes.[3][4][5]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₂[1][2]
Molecular Weight 282.46 g/mol [1][2]
CAS Number 1227-51-6[1][2]
IUPAC Name 6-tridecyloxan-2-one[1]
Synonyms δ-Octadecalactone, delta-Stearolactone[1]
Appearance Clear waxy solid[1]
Aroma Weak, fatty, waxy[1]
Melting Point 38-39 °C
Boiling Point (Predicted) 375.5 ± 10.0 °C
Density (Predicted) 0.902 ± 0.06 g/cm³
Solubility Practically insoluble in water; Soluble in ethanol[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for similar long-chain δ-lactones and can be adapted by researchers for specific laboratory conditions.

Synthesis Protocol: Baeyer-Villiger Oxidation

A common and effective method for the synthesis of δ-lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. The following is a representative protocol for the synthesis of this compound from 2-tridecylcyclopentanone.

Materials:

  • 2-Tridecylcyclopentanone

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfite (Na₂SO₃), 10% solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-tridecylcyclopentanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of the ketone.

  • Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxy acid by adding a 10% solution of sodium sulfite and stir for 30 minutes.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of δ-lactones. The following is a general protocol that can be optimized for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent such as hexane or dichloromethane. For complex matrices like food samples, a prior extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[6]

  • If quantitative analysis is required, add an appropriate internal standard. For δ-lactones, isotopically labeled analogues are ideal.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp to 250 °C at a rate of 10 °C/min

    • Hold at 250 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • The identification of this compound can be confirmed by comparing its mass spectrum and retention time with that of a pure standard. The characteristic fragment ion for δ-lactones is often observed at m/z 99.[6]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, lactones as a chemical class are known to be involved in various biological processes. A prominent example is the role of acyl-homoserine lactones (AHLs) in bacterial quorum sensing. Although structurally different from δ-octadecalactone, the quorum sensing pathway serves as an excellent model for lactone-mediated cell-to-cell communication.

Illustrative Signaling Pathway: Bacterial Quorum Sensing

Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation, virulence, and bioluminescence.[7][8][9] In many Gram-negative bacteria, this process is mediated by AHLs.[10]

Workflow of Acyl-Homoserine Lactone Mediated Quorum Sensing

G Workflow of Acyl-Homoserine Lactone Mediated Quorum Sensing cluster_0 Low Cell Density cluster_1 High Cell Density cluster_2 Bacterial Cell Interior AHL_Synthase_low AHL Synthase (LuxI) AHL_low AHLs AHL_Synthase_low->AHL_low Basal Production Extracellular_low Low Extracellular AHL Concentration AHL_low->Extracellular_low Diffusion Low_Density_State Individual Behavior Extracellular_low->Low_Density_State AHL_Synthase_high AHL Synthase (LuxI) AHL_high AHLs AHL_Synthase_high->AHL_high Increased Production Extracellular_high High Extracellular AHL Concentration AHL_high->Extracellular_high Diffusion Receptor Receptor Protein (LuxR) Extracellular_high->Receptor Intracellular Accumulation AHL_Receptor_Complex AHL-Receptor Complex Receptor->AHL_Receptor_Complex Binding DNA Target Genes AHL_Receptor_Complex->DNA Binds to Promoter Gene_Expression Coordinated Gene Expression (e.g., Biofilm formation, Virulence) DNA->Gene_Expression Transcription Activation High_Density_State Group Behavior Gene_Expression->High_Density_State

Caption: Acyl-Homoserine Lactone (AHL) mediated quorum sensing in bacteria.

Disclaimer: The signaling pathway depicted above illustrates the mechanism of acyl-homoserine lactones in bacterial quorum sensing. While this compound is a lactone, it belongs to a different structural class (δ-lactone) and its involvement in quorum sensing has not been established. This diagram is provided as a representative example of a biological signaling pathway mediated by lactone molecules.

References

An In-depth Technical Guide to the Physicochemical Characteristics of δ-Octadecalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of δ-Octadecalactone (CAS No. 1227-51-6), a saturated delta-lactone used primarily as a flavoring and fragrance agent. The information is compiled for professionals in research and development who require detailed technical data for formulation, analysis, and further investigation.

Physicochemical Properties

δ-Octadecalactone is characterized as a white, waxy solid at room temperature with a distinct fatty and savory odor profile.[1][2][3] Its large alkyl chain contributes to its lipophilic nature and low water solubility.

General and Physical Properties

The fundamental physical and chemical identifiers for δ-Octadecalactone are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₃₄O₂[1][2]
Molecular Weight 282.47 g/mol [1]
IUPAC Name 6-tridecyloxan-2-one[2]
Appearance White waxy solid[1][3]
Odor Profile Fatty, waxy, savory[1][3]
CAS Number 1227-51-6[1][2]
FEMA Number 4447[1]
Thermal and Thermodynamic Properties

Thermal properties are critical for handling, processing, and storage protocols.

PropertyValueConditionsReference
Melting Point 33.00 to 39.00 °C@ 760.00 mm Hg[1][3]
Boiling Point 374.00 to 376.00 °C@ 760.00 mm Hg[1][3]
Flash Point 315.00 °F (157.22 °C)TCC[1][3]
Vapor Pressure 0.000007 mmHg@ 25.00 °C (estimated)[1][3]
Solubility and Partitioning

Solubility data is essential for formulation in various solvent systems.

PropertyValueConditionsReference
Solubility in Water 0.04395 mg/L (practically insoluble)@ 25 °C (estimated)[1][2][3]
Solubility in Organic Soluble in alcohol-[1][2][3]
logP (o/w) 6.668 (estimated)-[1]

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for δ-Octadecalactone are not extensively published, this section outlines the general methodologies used for the synthesis and analysis of similar lactones.

General Synthesis via Baeyer-Villiger Oxidation

The synthesis of lactones such as δ-dodecalactone and δ-decalactone is often achieved via a Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor.[4][5][6] This reaction mechanism can be adapted for the synthesis of δ-Octadecalactone.

Principle: This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (a lactone, in the case of a cyclic ketone). Common oxidizing agents include peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a catalyst.

General Protocol:

  • Precursor Synthesis: A suitable cyclic ketone precursor, 2-tridecylcyclopentanone, is required. This can be synthesized via an aldol condensation reaction between cyclopentanone and tridecanal, followed by catalytic hydrogenation.[4][5]

  • Oxidation: The 2-tridecylcyclopentanone intermediate is dissolved in an appropriate solvent (e.g., methanol, dichloromethane).[5]

  • Reagent Addition: An oxidizing agent, such as hydrogen peroxide in the presence of an acid accelerator (e.g., sulfuric acid), is added slowly to the reaction mixture while maintaining a controlled temperature (e.g., 50 °C) to manage the exothermic reaction.[5]

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup and Purification: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, δ-Octadecalactone, is purified via vacuum distillation or column chromatography.

G cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_purification Purification & Analysis A Cyclopentanone C Aldol Condensation & Catalytic Hydrogenation A->C B Tridecanal B->C D 2-Tridecylcyclopentanone (Intermediate) C->D One-pot synthesis E Baeyer-Villiger Oxidation (H₂O₂, Acid Catalyst) D->E F Crude δ-Octadecalactone E->F G Extraction & Washing F->G H Vacuum Distillation or Column Chromatography G->H I Pure δ-Octadecalactone H->I

Caption: General workflow for the synthesis of δ-Octadecalactone.

Analytical Characterization

The identity and purity of δ-Octadecalactone are confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the MS, which detects the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification.

  • Methodology: A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The instrument is run with a suitable temperature program to ensure separation. The resulting mass spectrum is compared against spectral libraries (like NIST) for confirmation.[2][7] This technique is also used for quantitation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR shows the different types of carbon atoms present.

  • Methodology: The purified lactone is dissolved in a deuterated solvent (e.g., CDCl₃).[8] The sample is placed in the NMR spectrometer, and spectra are acquired. The chemical shifts, integration, and coupling patterns in the ¹H NMR and the number of signals in the ¹³C NMR are analyzed to confirm the structure.

Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Methodology: A sample can be analyzed as a thin film, in a KBr pellet, or as a solution. For δ-Octadecalactone, a prominent absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹.

G cluster_input Sample cluster_analysis Analytical Techniques cluster_output Data Output A δ-Octadecalactone Sample B GC-MS A->B C NMR Spectroscopy (¹H, ¹³C) A->C D IR Spectroscopy A->D E Melting Point Apparatus A->E F Purity & Retention Time Mass Spectrum B->F G Chemical Structure Confirmation C->G H Functional Group ID (e.g., C=O stretch) D->H I Melting Range E->I

References

In-Depth Technical Guide to Structural Analogs of 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tridecyltetrahydro-2H-pyran-2-one, also known as δ-octadecalactone, is a saturated δ-lactone with a long alkyl side chain. This class of compounds, particularly those with long alkyl chains, has garnered interest for its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and potential mechanisms of action. The document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and microbiology.

Introduction

Lactones, cyclic esters, are a diverse group of natural and synthetic compounds with a wide range of biological activities. Among these, δ-lactones, which feature a six-membered ring, have been recognized for their antimicrobial properties. The lipophilicity conferred by long alkyl side chains, such as the tridecyl group in δ-octadecalactone, is a key structural feature that can influence their interaction with biological membranes and cellular targets. This guide explores the structure-activity relationships (SAR) of analogs of this compound, providing insights into the design and development of novel therapeutic agents.

Synthesis of 6-Alkyl-Tetrahydro-2H-pyran-2-one Analogs

The synthesis of 6-alkyl-tetrahydro-2H-pyran-2-one analogs is most commonly achieved through the Baeyer-Villiger oxidation of the corresponding 2-alkylcyclopentanone. This reaction provides a reliable method for the regioselective insertion of an oxygen atom to form the lactone ring.

General Synthetic Workflow

The overall synthetic strategy involves two main steps: the alkylation of a cyclopentanone precursor to introduce the desired alkyl side chain, followed by the Baeyer-Villiger oxidation to form the δ-lactone.

Synthesis_Workflow Start Cyclopentanone Intermediate 2-Alkylcyclopentanone Start->Intermediate Alkylation Product 6-Alkyl-tetrahydro-2H-pyran-2-one Intermediate->Product Baeyer-Villiger Oxidation

Caption: General synthetic workflow for 6-alkyl-tetrahydro-2H-pyran-2-one analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of long-chain δ-lactones.

Step 1: Synthesis of 2-Tridecylcyclopentanone

  • Materials: Cyclopentanone, sodium hydride (NaH), 1-bromotridecane, dry tetrahydrofuran (THF), hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in dry THF at 0 °C under an inert atmosphere, add cyclopentanone (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add 1-bromotridecane (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 12 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-tridecylcyclopentanone.

Step 2: Baeyer-Villiger Oxidation to this compound

  • Materials: 2-Tridecylcyclopentanone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-tridecylcyclopentanone (1.0 eq) in dichloromethane at 0 °C.

    • Add m-CPBA (1.2 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution (3 x 20 mL) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity of Structural Analogs

The primary biological activity reported for δ-lactones is their antimicrobial effect, particularly against fungi. The length of the alkyl side chain at the C-6 position appears to play a crucial role in determining the potency and spectrum of this activity.

Antifungal Activity

Studies on various δ-lactone analogs have demonstrated their inhibitory effects against a range of fungal pathogens. While comprehensive data for a full series of long-chain analogs is limited, the available information suggests a trend in structure-activity relationships.

Table 1: Antifungal Activity of 6-Alkyl-tetrahydro-2H-pyran-2-one Analogs

Compound (Alkyl Chain)Fungal SpeciesMIC (µg/mL)Reference
δ-Dodecalactone (C12)Aspergillus flavus350 - 6250[1]
Aspergillus fumigatus350 - 6250[1]
Aspergillus petrakii350 - 6250[1]
Aspergillus ochraceus350 - 6250[1]
Aspergillus nidulans350 - 6250[1]
Penicillium roqueforti350 - 6250[1]
Candida albicans>6250[1]

Note: Data for this compound (δ-octadecalactone) is not currently available in the public domain.

A study on γ-lactones has suggested that an increase in the side chain length intensifies the antimicrobial effects, which may also be applicable to δ-lactones.[2]

Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of lipophilic compounds like long-chain δ-lactones using the broth microdilution method, based on CLSI and EUCAST guidelines.[3][4]

  • Materials: Test compound, fungal isolates, RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to a 0.5 McFarland standard.

    • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate.

    • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by long-chain δ-lactones are not yet fully elucidated. However, based on studies of related compounds and the lipophilic nature of these molecules, some potential mechanisms can be proposed.

Proposed Mechanism of Action

The long alkyl chain of this compound and its analogs likely facilitates their insertion into the fungal cell membrane. This could disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Mechanism_of_Action Lactone Long-Chain δ-Lactone Membrane Fungal Cell Membrane Lactone->Membrane Insertion Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antifungal action for long-chain δ-lactones.

Comparison with Shorter-Chain Analogs

For the shorter-chain, unsaturated analog, 6-pentyl-2H-pyran-2-one, a different mechanism involving the inhibition of the Target of Rapamycin (TOR) signaling pathway has been proposed in fungi. It is plausible that different structural features (chain length, saturation) lead to distinct primary mechanisms of action. Further research is needed to determine if long-chain saturated δ-lactones also interact with specific intracellular signaling cascades.

Conclusion and Future Directions

The structural analogs of this compound represent a promising class of compounds with potential antifungal applications. The synthetic route via Baeyer-Villiger oxidation is well-established, allowing for the generation of a variety of analogs for structure-activity relationship studies. While current data on their biological activity is limited, it suggests that the long alkyl chain is a key determinant of their antifungal potency.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a series of analogs with varying alkyl chain lengths and other structural modifications to build a comprehensive SAR profile.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these long-chain δ-lactones.

  • In vivo efficacy studies: Evaluating the most potent analogs in animal models of fungal infections.

This in-depth technical guide provides a foundation for further exploration of this interesting class of molecules and their potential as novel antifungal agents.

References

The Natural Occurrence of 6-Tridecyltetrahydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, also known by its synonyms δ-octadecalactone and τ-stearolactone, is a long-chain saturated δ-lactone. Lactones are cyclic esters that are widespread in nature and contribute significantly to the aroma and flavor of many foods, and some possess important biological activities. While many shorter-chain lactones are well-characterized, the natural occurrence and biosynthesis of long-chain lactones such as this compound are less extensively documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, details of its microbial production, experimental protocols for its isolation and analysis, and a discussion of its biosynthetic pathway.

There have been conflicting reports regarding the natural occurrence of δ-octadecalactone, with some databases listing it as not found in nature. However, scientific literature confirms its presence in dairy products and as a metabolite of certain lactic acid bacteria.

Natural Occurrence and Microbial Production

The primary documented natural sources of this compound are dairy products and the fermentation of vegetable oils by specific strains of lactic acid bacteria.

Dairy Products

Long-chain δ-lactones, including δ-octadecalactone, have been identified as natural constituents of milk fat. These compounds are believed to contribute to the creamy taste and texture of dairy products. For instance, δ-octadecalactone is thought to influence the melting behavior of cream in the oral cavity[1]. The presence of these lactones in milk fat is a result of the microbial and enzymatic activities inherent in milk and during the processing of dairy products.

Microbial Fermentation

Recent research has demonstrated the de novo biosynthesis of δ-octadecalactone by specific lactic acid bacteria (LAB) during the fermentation of vegetable oil. This discovery opens avenues for the biotechnological production of this compound. A study identified three specific strains capable of producing δ-octadecalactone from grapeseed oil[1]:

  • Lentilactobacillus parafarraginis FAM-1079

  • Lactococcus lactis subsp. lactis FAM-17918

  • Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003

The production of δ-octadecalactone by these strains was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of the fermentation broth. The study also noted that the application of sublethal heat stress to the bacterial cultures could significantly increase the yield of δ-octadecalactone, with an improvement of up to a factor of nine observed for L. lactis subsp. lactis biovar diacetylactis[1].

Quantitative Data

The following table summarizes the key quantitative information related to the microbial production of this compound.

ParameterValueSource Organism(s)Reference
Chemical Formula C₁₈H₃₄O₂N/A--INVALID-LINK--
Molecular Weight 282.46 g/mol N/A--INVALID-LINK--
CAS Number 1227-51-6N/A--INVALID-LINK--
Production Improvement with Heat Stress (V1) ~1.5-fold increaseLentilactobacillus parafarraginis FAM-1079[1]
Production Improvement with Heat Stress (V1) ~5-fold increaseLactococcus lactis subsp. lactis FAM-17918[1]
Production Improvement with Heat Stress (V2) ~9-fold increaseLactococcus lactis subsp. lactis biovar diacetylactis FAM-22003[1]

Note: V1 and V2 refer to different heat stress conditions applied during fermentation as described in the cited literature.

Biosynthetic Pathway

The biosynthesis of long-chain δ-lactones in microorganisms is understood to originate from fatty acid metabolism. While the specific enzymatic steps for this compound in the identified lactic acid bacteria have not been fully elucidated, a general pathway can be proposed. The process begins with long-chain fatty acids, such as those present in vegetable oil. These fatty acids undergo hydroxylation, followed by β-oxidation and subsequent intramolecular cyclization (lactonization) to form the δ-lactone ring.

A key enzyme in this pathway is believed to be a fatty acid hydratase , which introduces a hydroxyl group onto the fatty acid chain. In lactic acid bacteria, these enzymes have been shown to hydroxylate unsaturated fatty acids. Subsequent rounds of β-oxidation shorten the carbon chain, and when a hydroxyl group is positioned at the δ-carbon (the 5th carbon from the carboxyl group), spontaneous or enzyme-catalyzed lactonization can occur to form the stable six-membered ring of the δ-lactone.

Biosynthetic_Pathway cluster_0 Fatty Acid Metabolism cluster_1 Lactonization Long-chain Fatty Acid (C18) Long-chain Fatty Acid (C18) Hydroxy Fatty Acid Hydroxy Fatty Acid Long-chain Fatty Acid (C18)->Hydroxy Fatty Acid Fatty Acid Hydratase β-Oxidation Intermediates β-Oxidation Intermediates Hydroxy Fatty Acid->β-Oxidation Intermediates β-Oxidation 5-Hydroxyoctadecanoic Acid 5-Hydroxyoctadecanoic Acid β-Oxidation Intermediates->5-Hydroxyoctadecanoic Acid This compound This compound 5-Hydroxyoctadecanoic Acid->this compound Intramolecular Cyclization

A proposed biosynthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the microbial production, extraction, and analysis of this compound based on published research.

Microbial Production of this compound

This protocol is adapted from the methodology used for producing δ-lactones from vegetable oil using lactic acid bacteria.

1. Bacterial Strains and Culture Conditions:

  • Strains: Lentilactobacillus parafarraginis FAM-1079, Lactococcus lactis subsp. lactis FAM-17918, or Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003.

  • Growth Medium: De Man, Rogosa and Sharpe (MRS) broth or a suitable milk-based medium.

  • Incubation: Incubate cultures at 30°C for 24-48 hours under anaerobic or microaerophilic conditions.

2. Fermentation:

  • Substrate: Use a sterile emulsion of grapeseed oil (or other suitable vegetable oil) in the growth medium. A typical concentration would be 1-5% (v/v) oil.

  • Inoculation: Inoculate the oil-containing medium with a fresh overnight culture of the selected bacterial strain (e.g., 1-5% v/v inoculum).

  • Fermentation Conditions: Incubate the fermentation mixture at 30°C for 48-72 hours with gentle agitation.

  • (Optional) Heat Stress for Increased Yield: To enhance production, apply a sublethal heat stress to the culture. For example, after 24 hours of fermentation, increase the temperature to 42°C for a period of 1-2 hours before returning to the optimal growth temperature.

Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and purification of the lipophilic lactone from the fermentation broth.

1. Initial Extraction:

  • Centrifuge the fermentation broth to separate the bacterial cells and any remaining oil phase from the aqueous supernatant.

  • Combine the cell pellet and the oil layer.

  • Perform a liquid-liquid extraction of the combined pellet and oil with a non-polar organic solvent such as hexane or a slightly more polar solvent like ethyl acetate. Repeat the extraction three times to ensure complete recovery.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

2. Purification by Solid-Phase Extraction (SPE):

  • Stationary Phase: Use a silica-based or aminopropyl-bonded silica SPE cartridge.

  • Sample Loading: Dissolve the concentrated extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to remove highly non-polar impurities like fatty acids.

  • Elution: Elute the lactone fraction with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 90:10 or 80:20 v/v). Collect the fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or a rapid GC-MS scan to identify the fractions containing the target compound.

  • Pool the pure fractions and evaporate the solvent.

Extraction_Workflow Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Cell Pellet & Oil Layer Cell Pellet & Oil Layer Centrifugation->Cell Pellet & Oil Layer Liquid-Liquid Extraction Liquid-Liquid Extraction Cell Pellet & Oil Layer->Liquid-Liquid Extraction Crude Organic Extract Crude Organic Extract Liquid-Liquid Extraction->Crude Organic Extract Concentration Concentration Crude Organic Extract->Concentration Concentrated Extract Concentrated Extract Concentration->Concentrated Extract Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Concentrated Extract->Solid-Phase Extraction (SPE) Purified this compound Purified this compound Solid-Phase Extraction (SPE)->Purified this compound

A general workflow for the extraction and purification of the target lactone.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of this compound.

1. Sample Preparation:

  • For quantitative analysis, dissolve a known amount of the purified extract in a suitable solvent (e.g., hexane or dichloromethane).

  • Add an internal standard (e.g., a deuterated lactone or a lactone with a different chain length not present in the sample) for accurate quantification.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection of 1 µL of the sample.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum with a library (e.g., NIST). The characteristic fragment ion for δ-lactones is often found at m/z 99.

  • Quantification: Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Conclusion

This compound is a naturally occurring long-chain δ-lactone found in dairy products and producible through microbial fermentation. Its presence contributes to the sensory properties of foods, and as a member of the lactone family, it may possess biological activities of interest to the pharmaceutical and drug development industries. The protocols outlined in this guide provide a framework for the production, isolation, and analysis of this compound, facilitating further research into its properties and potential applications. The continued exploration of microbial sources and biosynthetic pathways will be crucial for unlocking the full potential of this and other long-chain lactones.

References

An In-depth Technical Guide to the Putative Biosynthesis of 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, also known as δ-octadecalactone, is a saturated δ-lactone with an 18-carbon backbone.[1] While this molecule is of interest for its potential applications in flavor, fragrance, and as a bioactive compound, detailed literature specifically outlining its complete biosynthetic pathway is scarce. However, by examining the well-established biosynthesis of other δ-lactones and long-chain fatty acids, a putative and scientifically grounded pathway can be proposed. This guide synthesizes information from analogous biosynthetic routes, primarily focusing on the fatty acid synthesis (FAS) and polyketide synthase (PKS) pathways, to provide a comprehensive model for the formation of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to occur through a modification of the fatty acid synthesis pathway, followed by hydroxylation and lactonization. The overall process can be broken down into three key stages:

  • Chain Elongation: The construction of the C18 carbon chain.

  • Hydroxylation: The introduction of a hydroxyl group at the δ-position (C5).

  • Lactonization: The intramolecular cyclization to form the stable six-membered lactone ring.

Stage 1: Chain Elongation via Fatty Acid Synthase (FAS)

The initial and most critical phase is the synthesis of the C18 saturated fatty acid, stearic acid, which serves as the precursor for the tridecyl side chain. This process is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS).[2][3]

The synthesis begins with a primer molecule, typically acetyl-CoA, and involves the sequential addition of two-carbon units derived from malonyl-CoA.[4][5] Each cycle of elongation consists of four enzymatic reactions:

  • Condensation: An acetyl group from acetyl-CoA and a malonyl group from malonyl-CoA are condensed to form a β-ketoacyl-ACP.

  • Reduction: The β-keto group is reduced to a β-hydroxyacyl-ACP by a ketoreductase (KR) domain, utilizing NADPH as a cofactor.

  • Dehydration: A dehydratase (DH) domain removes a molecule of water to create a double bond, forming an enoyl-ACP.

  • Reduction: An enoyl reductase (ER) domain reduces the double bond to a saturated acyl-ACP, again using NADPH.

This four-step cycle is repeated seven times, with each cycle adding two carbons to the growing acyl chain. After seven cycles, the resulting 16-carbon palmitoyl-ACP can be further elongated to stearoyl-ACP by specific elongase enzymes. The final C18 fatty acid is then released from the ACP by a thioesterase (TE) domain.

Stage 2: δ-Hydroxylation

Once stearic acid (or stearoyl-CoA) is formed, a specific hydroxylase enzyme is required to introduce a hydroxyl group at the C5 (δ) position. This is a critical step that dictates the formation of the δ-lactone. Enzymes such as cytochrome P450 monooxygenases are known to catalyze such specific hydroxylation reactions on fatty acid chains.

Stage 3: Lactonization

The final step is the intramolecular cyclization of the 5-hydroxystearic acid to form the δ-lactone. This reaction can occur spontaneously under acidic conditions, but it is often enzyme-mediated in biological systems to ensure efficiency and stereospecificity. The carboxyl group of the fatty acid reacts with the hydroxyl group at the C5 position, releasing a molecule of water and forming the stable six-membered ring of this compound.

Alternative Polyketide Synthase (PKS) Pathway

An alternative, though less commonly cited for simple long-chain saturated lactones, is the polyketide synthase (PKS) pathway. Type I PKSs are large, modular enzymes that function in a manner analogous to FAS.[6][7] A PKS could theoretically assemble the C18 backbone from acetyl-CoA and malonyl-CoA units. The key difference would be in the programming of the PKS modules. For a fully saturated chain, each module would need to contain the full complement of reductive domains (KR, DH, and ER). The final module would incorporate a thioesterase (TE) domain that would catalyze the cyclization and release of the polyketide chain as the δ-lactone.

Mandatory Visualizations

Biosynthesis_Pathway cluster_FAS Stage 1: Fatty Acid Synthesis cluster_modification Stage 2 & 3: Modification and Cyclization acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA (x8) malonyl_coa->fas stearic_acid Stearic Acid (C18) fas->stearic_acid 7 cycles of elongation hydroxylase Hydroxylase (e.g., P450) stearic_acid->hydroxylase Hydroxylation hydroxy_stearic_acid 5-Hydroxystearic Acid hydroxylase->hydroxy_stearic_acid lactone This compound hydroxy_stearic_acid->lactone Lactonization

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow start Microorganism Culture (e.g., Trichoderma sp.) extraction Solvent Extraction of Culture Broth start->extraction concentration Rotary Evaporation extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis GC-MS and NMR Analysis fraction_collection->analysis identification Structure Elucidation analysis->identification

Caption: General workflow for isolation and identification of microbial lactones.

Quantitative Data

As there is no specific quantitative data available for the biosynthesis of this compound, the following table presents representative data for the microbial production of a related δ-lactone, δ-decalactone, to provide context for typical yields and conditions.

ParameterValueReference OrganismNotes
Precursor Ricinoleic AcidYarrowia lipolyticaBiotransformation of hydroxy fatty acid
Culture Time 120 hoursYarrowia lipolyticaTime for maximal lactone production
Yield 5.2 g/LYarrowia lipolyticaVaries with strain and culture conditions
Optimal pH 6.0Yarrowia lipolyticaImportant for cell growth and enzyme activity
Optimal Temp. 28 °CYarrowia lipolyticaStandard for mesophilic yeast growth

Experimental Protocols

The following are representative protocols for key experiments that would be used to elucidate the biosynthetic pathway of this compound.

Protocol 1: Identification and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Lyophilize 100 mL of microbial culture broth.

    • Extract the dried broth with 50 mL of ethyl acetate three times.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a stream of nitrogen.

  • GC-MS Analysis:

    • Instrument: Agilent 7890B GC coupled with a 5977A MS detector.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

    • MSD Conditions: Ion source temperature of 230 °C, quadrupole temperature of 150 °C, and electron ionization at 70 eV. Mass spectra are recorded in the range of m/z 40-500.

    • Identification: Compare the retention time and mass spectrum of the analyte with an authentic standard of this compound.

Protocol 2: In Vitro Assay for Fatty Acid Hydroxylase Activity
  • Enzyme Preparation:

    • Prepare a microsomal fraction from the producing microorganism known to express cytochrome P450 enzymes.

    • Resuspend the microsomal pellet in a potassium phosphate buffer (100 mM, pH 7.4) containing 20% glycerol.

  • Reaction Mixture (Total Volume 1 mL):

    • 100 mM Potassium phosphate buffer (pH 7.4).

    • 1 mM NADPH.

    • 100 µM Stearoyl-CoA (substrate).

    • 0.5 mg of microsomal protein.

  • Reaction Procedure:

    • Pre-incubate the reaction mixture (without NADPH) at 30 °C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30 °C for 30 minutes with gentle shaking.

    • Stop the reaction by adding 200 µL of 6 M HCl.

  • Product Analysis:

    • Extract the reaction mixture with ethyl acetate.

    • Dry and derivatize the extract with a silylating agent (e.g., BSTFA).

    • Analyze the derivatized products by GC-MS to identify and quantify the formation of hydroxylated stearic acid isomers.

Conclusion

While the direct biosynthetic pathway of this compound has not been fully elucidated, a strong hypothesis can be formulated based on the well-understood mechanisms of fatty acid and polyketide synthesis. The proposed pathway, involving the formation of a C18 fatty acid precursor followed by specific hydroxylation and lactonization, provides a solid framework for future research. The experimental protocols outlined here offer a starting point for researchers aiming to confirm this putative pathway and to characterize the enzymes involved. Further investigation into the specific hydroxylases and lactonases from potential producing organisms will be key to fully understanding and harnessing the biosynthesis of this and other valuable long-chain lactones.

References

6-Tridecyltetrahydro-2H-pyran-2-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, a member of the δ-lactone class of organic compounds, is characterized by a six-membered ring containing an ester group and a long C13 alkyl chain at the 6th position. While specific research on this particular long-chain lactone is limited, the broader family of 6-alkyl-tetrahydro-2H-pyran-2-ones has garnered scientific interest due to their diverse biological activities. This technical guide provides a comprehensive review of the available knowledge pertinent to this compound, drawing upon data from structurally similar compounds to infer its potential properties, synthesis, and biological functions. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic and industrial potential of this and related long-chain δ-lactones.

Chemical and Physical Properties

Based on available data for this compound, its fundamental properties are summarized below.[1]

PropertyValue
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.47 g/mol
CAS Number 1227-51-6
IUPAC Name 6-tridecyl-oxan-2-one
Synonyms δ-Octadecalactone, 5-Hydroxyoctadecanoic acid lactone

Synthesis of 6-Alkyl-tetrahydro-2H-pyran-2-ones

A general and direct method for the synthesis of δ-lactones involves the palladium-catalyzed activation of γ-C(sp³)–H bonds in aliphatic carboxylic acids followed by olefination. This approach allows for the construction of the six-membered lactone ring.

Experimental Protocol: General Synthesis of 6-Alkyl-δ-Lactones

This protocol describes a general method for the synthesis of 6-alkyl-δ-lactones from an appropriate aliphatic carboxylic acid and an olefin partner.

Materials:

  • Aliphatic carboxylic acid (with a γ-C-H bond)

  • Olefin (e.g., benzyl acrylate)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol%)

  • N-Acetyl-valine (N-Ac-Val) (20 mol%)

  • Silver carbonate (Ag₂CO₃) (2 equivalents)

  • Disodium phosphate (Na₂HPO₄) (1 equivalent)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

  • To a reaction vessel, add the aliphatic carboxylic acid (1 equivalent), the olefin (1.5 equivalents), Pd(TFA)₂ (10 mol%), N-Ac-Val (20 mol%), Ag₂CO₃ (2 equivalents), and Na₂HPO₄ (1 equivalent).

  • Add HFIP as the solvent.

  • Seal the vessel and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography to isolate the desired δ-lactone.

Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst CarboxylicAcid Aliphatic Carboxylic Acid Reaction Reaction at 120°C, 12h CarboxylicAcid->Reaction Olefin Olefin Partner Olefin->Reaction Catalyst Pd(TFA)₂/N-Ac-Val Catalyst->Reaction Oxidant Ag₂CO₃ Oxidant->Reaction Base Na₂HPO₄ Base->Reaction Solvent HFIP Solvent->Reaction Purification Column Chromatography Reaction->Purification Product 6-Alkyl-δ-lactone Purification->Product

Caption: General workflow for the synthesis of 6-alkyl-δ-lactones.

Potential Biological Activities and Mechanisms

While direct biological data for this compound is scarce, studies on other long-chain δ-lactones suggest potential antifungal, anti-inflammatory, and insecticidal activities.

Antifungal Activity

Long-chain δ-lactones have demonstrated activity against various fungal species. The mechanism of action is believed to involve disruption of the fungal cell wall and membrane.

Quantitative Data for Antifungal Activity of a Structurally Similar Lactone (6-Pentyl-2H-pyran-2-one):

Fungal SpeciesEC₅₀ (µg/mL)Reference
Peronophythora litchii~43[2]

Note: This data is for a related compound and should be considered indicative.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[3][4]

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolate

  • Standardized liquid culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal organism.

  • Add the fungal inoculum to each well.

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), either visually or using a spectrophotometer.

Antifungal Action Workflow

G Lactone δ-Lactone FungalCell Fungal Cell Lactone->FungalCell Interaction CellWall Cell Wall Disruption FungalCell->CellWall CellMembrane Cell Membrane Damage FungalCell->CellMembrane CellDeath Fungal Cell Death CellWall->CellDeath CellMembrane->CellDeath

Caption: Proposed mechanism of antifungal action for δ-lactones.

Anti-inflammatory Activity

Certain tetrahydropyran derivatives have been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[5][6][7]

Potential Anti-inflammatory Mechanism: Studies on related compounds suggest that the anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Anti-inflammatory Signaling Pathway

G Lactone δ-Lactone Signaling Intracellular Signaling Lactone->Signaling Inhibition Macrophage Macrophage Macrophage->Signaling InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->Macrophage CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6) Signaling->CytokineProduction Inflammation Inflammation CytokineProduction->Inflammation

Caption: Potential anti-inflammatory mechanism of δ-lactones.

Insecticidal Activity

Lactone derivatives have demonstrated toxicity against various insect pests. The mechanism may involve targeting the insect's nervous system.[8][9]

Quantitative Data for Insecticidal Activity of δ-Lactones: Some synthetic δ-lactones have shown significant insecticidal activity against fruit flies (Drosophila suzukii), with LC₅₀ values in the range of 1.04 to 1.13 g/L.[9]

Experimental Protocol: Insecticidal Bioassay (Topical Application)

This protocol describes a method to assess the contact toxicity of a compound to insects.

Materials:

  • Test compound

  • Acetone or other suitable solvent

  • Microsyringe

  • Test insects (e.g., fruit flies)

  • Observation chambers

Procedure:

  • Prepare a series of dilutions of the test compound in the solvent.

  • Anesthetize the insects (e.g., with CO₂).

  • Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe.

  • A control group should be treated with the solvent only.

  • Place the treated insects in observation chambers with access to food and water.

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Calculate the LD₅₀ (the dose required to kill 50% of the test population).

Insecticidal Action Workflow

G Lactone δ-Lactone Insect Insect Lactone->Insect Contact/Ingestion NervousSystem Nervous System Target Insect->NervousSystem Toxicity Toxicity NervousSystem->Toxicity InsectDeath Insect Death Toxicity->InsectDeath

Caption: Proposed workflow of insecticidal action for δ-lactones.

Conclusion

This compound represents an understudied molecule within the promising class of long-chain δ-lactones. While direct experimental data is limited, this guide provides a framework for its synthesis and potential biological activities based on analogous compounds. The presented protocols for synthesis and bioassays, along with the hypothesized mechanisms of action, offer a solid starting point for researchers and drug development professionals. Further investigation into the specific properties and biological profile of this compound is warranted to unlock its full therapeutic and industrial potential. The information compiled herein should facilitate and encourage such future research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to δ-Stearolactone (CAS 1227-51-6)

This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to δ-Stearolactone (CAS 1227-51-6). While primarily utilized in the food and fragrance industries, a thorough understanding of its characteristics is valuable for professionals across various scientific disciplines.

Compound Identification and Regulatory Information

δ-Stearolactone, also known as delta-Octadecalactone, is an organic compound classified as a lactone. It is recognized for its distinct sensory properties and is used globally as a flavoring agent.

IdentifierValue
CAS Number 1227-51-6[1][2]
IUPAC Name 6-tridecyloxan-2-one[2]
Synonyms delta-Octadecalactone, 5-Octadecanolide, Tetrahydro-6-tridecyl-2H-pyran-2-one[2]
FEMA Number 4447[1][2]
JECFA Number 1999[2]
Regulatory Status JECFA: No safety concern at current intake levels as a flavouring agent[2].

Physicochemical Properties

The physical and chemical properties of δ-Stearolactone are summarized below. These characteristics are fundamental to its application as a semi-volatile flavor compound.

PropertyValue
Molecular Formula C₁₈H₃₄O₂[2]
Molecular Weight 282.47 g/mol [2][3]
Appearance White, waxy solid[3][4]
Odor Fatty, waxy, savory[1][4]
Melting Point 33 - 39 °C[3][4]
Boiling Point 375.5 ± 10.0 °C (Predicted)[1]
Density 0.902 ± 0.06 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in ethanol[2]
Vapor Pressure 0.000007 mmHg @ 25 °C (Estimated)[4]
Flash Point 157.2 °C (315.0 °F)[3][4]

Mechanism of Sensory Perception

The primary function of δ-Stearolactone is not pharmacological but sensory. It acts as a flavor and aroma compound that enhances the perception of creaminess and mouthfeel in food products.[5] This is a complex process involving the integration of multiple sensory inputs in the brain.[6]

The perception begins when δ-Stearolactone, as a semi-volatile compound, is released from the food matrix in the mouth. It stimulates the olfactory system through two pathways: orthonasal (inhalation through the nose) and retronasal (migration from the back of the throat to the nasal cavity during eating).[6] This olfactory input, combined with gustatory (taste) signals from the tongue and tactile sensations (texture), is processed by the brain to create the overall flavor and the specific sensation known as "creaminess."[5][6]

sensory_pathway cluster_food Food Matrix cluster_mouth Oral & Nasal Cavity cluster_brain Central Nervous System compound δ-Stearolactone (CAS 1227-51-6) taste Taste Receptors (Gustatory) compound->taste Taste texture Mechanoreceptors (Tactile/Mouthfeel) compound->texture Texture retronasal Retronasal Olfaction compound->retronasal Aroma integration Sensory Integration (Orbitofrontal Cortex) taste->integration texture->integration retronasal->integration perception Perception of 'Creaminess' & Flavor integration->perception

Fig 1: Sensory pathway for the perception of creaminess enhanced by δ-Stearolactone.

Applications in Food and Fragrance Industries

Due to its fatty and waxy sensory profile, δ-Stearolactone is a valuable ingredient for enhancing flavor in a variety of consumable products.

  • Dairy Products: It imparts a rich, creamy note to ice cream, yogurt, and cheese.

  • Confectionery: It is used in chocolate and baked goods to improve mouthfeel and contribute to a fuller flavor profile.[5]

  • Beverages: It can add body and a creamy sensation to both alcoholic and non-alcoholic drinks.

  • Savory Products: In products like sauces and dressings, it can provide a savory, fatty background note.

  • Fragrance: It is used in fragrance compositions to add a waxy, fatty character.

Experimental Protocols: Analytical Methodology

The analysis of δ-Stearolactone in a food matrix typically involves its extraction followed by instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique for identifying and quantifying lactones.[7][8]

Objective

To isolate, identify, and quantify δ-Stearolactone from a complex food sample (e.g., chocolate, dairy product).

Materials and Reagents
  • Food sample

  • Analytical standard of δ-Stearolactone (CAS 1227-51-6)

  • Solvents for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Sodium sulfate (anhydrous)

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

Procedure
  • Sample Homogenization: A representative portion of the food sample is weighed and homogenized to ensure uniformity.

  • Solvent Extraction: The homogenized sample is mixed with a suitable organic solvent (e.g., dichloromethane). The mixture is agitated vigorously (e.g., via vortexing or sonication) to facilitate the transfer of the semi-volatile lactone into the solvent phase.[8]

  • Phase Separation: The mixture is centrifuged to separate the organic solvent layer from the solid food matrix and any aqueous phase.

  • Drying and Concentration: The collected organic extract is dried using anhydrous sodium sulfate to remove residual water. The solvent is then carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.

  • GC-MS Analysis: A small volume of the concentrated extract is injected into the GC-MS system.

    • Gas Chromatography: The sample is vaporized and travels through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments, generating a unique mass spectrum for each compound.

  • Data Analysis: The retention time and mass spectrum of peaks in the sample chromatogram are compared to those of the pure analytical standard to confirm the identity of δ-Stearolactone. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard.

experimental_workflow start Food Sample homogenize 1. Homogenization start->homogenize extract 2. Solvent Extraction (e.g., Dichloromethane) homogenize->extract separate 3. Centrifugation & Phase Separation extract->separate concentrate 4. Drying & Concentration separate->concentrate gcms 5. GC-MS Injection & Analysis concentrate->gcms data 6. Data Processing gcms->data result Identification & Quantification data->result

Fig 2: General experimental workflow for the GC-MS analysis of δ-Stearolactone.

Conclusion

δ-Stearolactone (CAS 1227-51-6) is a significant semi-volatile compound primarily used as a flavor and fragrance ingredient. Its key contribution is the enhancement of creamy and savory notes and the improvement of mouthfeel in various food products. Its mechanism of action is rooted in the complex field of sensory science rather than pharmacology. The analysis and quantification of this lactone in food matrices are reliably achieved through established protocols involving solvent extraction and GC-MS analysis. This guide provides the foundational technical data and methodologies essential for researchers and professionals working with this compound.

References

The Unfolding Story of 6-Tridecyltetrahydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tridecyltetrahydro-2H-pyran-2-one, a long-chain delta-lactone also identified as δ-octadecalactone or τ-stearolactone, is a molecule of significant interest in the flavor and fragrance industry and holds potential for broader applications in the pharmaceutical and biotechnological sectors. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key experimental and logical workflows are visualized using Graphviz diagrams to provide clear and concise representations of complex processes.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of lactones in the realm of flavor chemistry. The term "lactone" itself was first coined in 1844 by the French chemist Théophile-Jules Pelouze from the dehydration of lactic acid.[1] It was the German chemist Wilhelm Rudolph Fittig who, in 1880, expanded the definition to encompass all intramolecular carboxylic esters.[1]

Delta-lactones, characterized by their stable six-membered ring structure, are prevalent in a variety of natural sources, particularly in fruits and dairy products, where they contribute significantly to the characteristic aroma and flavor profiles.[1][2] The discovery and characterization of these compounds have largely been driven by the food and fragrance industries' quest for novel and nature-identical flavoring agents.

The study of long-chain lactones like δ-octadecalactone has also been propelled by interest in their potential biological activities. Research into various lactones has revealed a spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound and similar long-chain lactones may be promising candidates for further investigation in drug discovery and development.[5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C18H34O2[9]
Molecular Weight 282.4614 g/mol [9]
CAS Registry Number 1227-51-6[9]
Appearance White waxy solid (estimated)[3]
Melting Point 33.00 to 39.00 °C[10]
Boiling Point 374.00 to 376.00 °C at 760.00 mm Hg[10]
Solubility Soluble in alcohol; practically insoluble in water[3]
Vapor Pressure 0.000007 mmHg @ 25.00 °C (estimated)[10]
Flash Point 315.00 °F (157.22 °C)[10]
logP (o/w) 6.668 (estimated)[10]

Experimental Protocols

Synthesis of δ-Lactones

The synthesis of δ-lactones can be achieved through various methods. A common and effective approach is the Baeyer-Villiger oxidation of a corresponding cyclic ketone. Below is a generalized protocol for the synthesis of a long-chain δ-lactone, which can be adapted for this compound.

Protocol: Synthesis of δ-Decalactone via Baeyer-Villiger Oxidation

This protocol, adapted from a described synthesis of δ-decalactone, illustrates the key steps that can be modified for longer-chain analogues.[11]

  • Preparation of 2-Pentylidene Cyclopentanone:

    • In a round-bottom flask equipped with a stirrer and a water separator, combine cyclopentanone and n-valeraldehyde.

    • Add oxalic acid (0.2 g) as a catalyst.

    • Heat the mixture and stir until no more water is collected in the separator.

    • After cooling, wash the organic layer with saturated salt solution and 5% sodium bicarbonate solution.

    • Distill under reduced pressure (98-100 °C at 400 Pa) to obtain 2-pentylidene cyclopentanone.

  • Hydrogenation to 2-Pentyl Cyclopentanone:

    • In a hydrogenation reactor, dissolve 2-pentylidene cyclopentanone (5 g) in ethanol (40 mL).

    • Add Pt/C (0.2 g) as a catalyst.

    • Purge the reactor with nitrogen gas.

    • Introduce hydrogen gas and maintain at atmospheric pressure while stirring until the reaction is complete (monitored by GC).

    • Filter the catalyst and remove the solvent under reduced pressure to yield 2-pentyl cyclopentanone.

  • Baeyer-Villiger Oxidation to δ-Decalactone:

    • In a flask, dissolve 2-pentyl cyclopentanone (10 g) in methanol (30 mL).

    • Add concentrated sulfuric acid (2 mL) as a catalyst.

    • Add 30% hydrogen peroxide (32 g).

    • Maintain the reaction temperature at 50 °C with stirring.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain δ-decalactone.

Note: For the synthesis of this compound, the starting materials would need to be adjusted accordingly (e.g., using a C13-aldehyde).

Diagram: General Synthesis of δ-Lactones via Baeyer-Villiger Oxidation

G cluster_0 Aldol Condensation & Dehydration cluster_1 Hydrogenation cluster_2 Baeyer-Villiger Oxidation Cyclopentanone Cyclopentanone Aldol_Condensation Aldol Condensation (e.g., Oxalic Acid) Cyclopentanone->Aldol_Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Aldol_Condensation Pentylidene_Cyclopentanone 2-Alkylidene Cyclopentanone Aldol_Condensation->Pentylidene_Cyclopentanone Hydrogenation Hydrogenation (e.g., H2, Pt/C) Pentylidene_Cyclopentanone->Hydrogenation Pentyl_Cyclopentanone 2-Alkyl Cyclopentanone Hydrogenation->Pentyl_Cyclopentanone BV_Oxidation Baeyer-Villiger Oxidation (e.g., H2O2, H2SO4) Pentyl_Cyclopentanone->BV_Oxidation Delta_Lactone δ-Lactone BV_Oxidation->Delta_Lactone

Caption: Synthetic pathway for δ-lactones.

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Lactones

This protocol is a general guideline for the analysis of lactones in a sample matrix.[12][13]

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a known amount of the sample (e.g., 5 mL of a wine sample or a solution of the lactone in a suitable solvent) into a 20 mL headspace vial.

    • Add an internal standard if quantitative analysis is required.

    • Add NaCl to increase the ionic strength of the solution, which can enhance the volatility of the analytes.

    • Seal the vial and place it in an autosampler with an agitator and thermostat.

    • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.

    • Column: Use a capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: e.g., 230 °C.

      • Transfer Line Temperature: e.g., 280 °C.

  • Data Analysis:

    • Identify the lactones based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).

    • For quantification, use the peak area of a characteristic ion (quantifier ion) and compare it to the peak area of the internal standard.

Diagram: Workflow for GC-MS Analysis of Lactones

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Sample containing Lactones Vial Place in Headspace Vial Sample->Vial Additives Add Internal Standard & Salt Vial->Additives HS_SPME HS-SPME Extraction Additives->HS_SPME Desorption Thermal Desorption in GC Injector HS_SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area vs. Internal Standard) Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS analysis workflow.

Biological Activity

While specific biological activity studies on this compound are limited, the broader class of lactones, including long-chain variants, has been shown to possess a range of biological effects.

Antimicrobial Activity

Lactones are known for their antimicrobial properties.[6][7] They can exhibit both antibacterial and antifungal activities. The mechanism of action is often related to their ability to interfere with cell membranes or essential enzymatic processes in microorganisms.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solution: Dissolve a known weight of the lactone in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Microorganism Culture: Grow the target bacterium or fungus in a suitable liquid medium to a logarithmic phase.

  • Microdilution Assay:

    • In a 96-well microtiter plate, add a specific volume of growth medium to each well.

    • Create a serial two-fold dilution of the lactone stock solution across the wells.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no lactone) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the lactone that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several sesquiterpene lactones have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[8][14] While the anti-inflammatory potential of long-chain δ-lactones is less explored, it represents a promising area for future research.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the lactone for a specific duration (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide (NO) production.

    • Include control groups (untreated cells, cells treated with LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition by the lactone at different concentrations compared to the LPS-stimulated control.

Diagram: Biological Activity Screening Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound 6-Tridecyltetrahydro- 2H-pyran-2-one Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity Membrane_Permeability Membrane Permeability Assay Antimicrobial->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assay Antimicrobial->Enzyme_Inhibition Gene_Expression Gene Expression Analysis (e.g., NF-κB) Anti_inflammatory->Gene_Expression Animal_Model Animal Model of Infection or Inflammation Membrane_Permeability->Animal_Model Gene_Expression->Animal_Model Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicity Studies Animal_Model->Toxicity Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics

Caption: Workflow for biological screening.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related lactones.

Table 2: Spectral Data for this compound

Data TypeKey Peaks/SignalsSource(s)
Mass Spectrum (EI) Characteristic fragment ions for δ-lactones (e.g., m/z 99) and fragments from the alkyl chain.[9]
NMR Spectroscopy Specific chemical shifts for protons and carbons in the tetrahydropyranone ring and the tridecyl chain would be expected. Specific data for this compound is not readily available in the provided search results.N/A

Table 3: Biological Activity of Related Lactones

CompoundActivityTarget Organism/Cell LineMetric (e.g., MIC)Source(s)
Guaianolide-type lactones AntibacterialStaphylococcus aureusMIC: 0.32 - 1.4 µg/mL[7]
Guaianolide-type lactones AntibacterialEscherichia fergusoniiMIC: 1.7 - 3.5 µg/mL[7]
Vitexolide A AntibacterialBacillus cereus, Staphylococcus hemolyticus, S. aureusMIC: 6 - 12 µM[7]
Cynaropicrin Anti-inflammatoryRAW 264.7 macrophagesInhibition of TNF-α and NO release[8]
Dehydrocostuslactone Anti-inflammatoryTHP-1 cellsInhibition of IL-6/STAT3 pathway[8]

Conclusion and Future Perspectives

This compound, or δ-octadecalactone, is a long-chain δ-lactone with established use in the flavor industry. While its history is not marked by a singular discovery event, its emergence is a testament to the advancements in analytical techniques that have allowed for the detailed characterization of natural flavor compounds. The synthesis of this and similar lactones is well-established, with methods like the Baeyer-Villiger oxidation providing a reliable route.

The biological activities of lactones, particularly their antimicrobial and anti-inflammatory properties, suggest that this compound may have untapped potential beyond its current applications. Further research is warranted to specifically investigate the bioactivities of this long-chain lactone and to elucidate its mechanisms of action. Such studies could pave the way for its use in the development of new therapeutic agents or as a functional ingredient in various consumer products. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals in these endeavors.

References

Spectroscopic Profile of 6-Tridecyltetrahydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 6-tridecyltetrahydro-2H-pyran-2-one, a saturated delta-lactone also known as δ-octadecalactone. This document is intended to serve as a valuable resource for researchers in drug development and related scientific fields, offering detailed spectroscopic information and the methodologies for its acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₁₈H₃₄O₂NIST WebBook[1]
Molecular Weight282.46 g/mol NIST WebBook[1]
Ionization ModeElectron Ionization (EI)NIST WebBook[1]
Major Peaks (m/z)
Top Peak99PubChem[2]
2nd Highest55PubChem[2]
3rd Highest43PubChem[2]

Table 2: Infrared (IR) Spectroscopy Data

Spectral RegionCharacteristic AbsorptionSource
Carbonyl (C=O) StretchStrong absorption band expected around 1735-1750 cm⁻¹General Lactone Spectra
C-O StretchStrong absorption band expected around 1050-1250 cm⁻¹General Lactone Spectra
C-H Stretch (Aliphatic)Multiple absorption bands expected around 2850-2960 cm⁻¹General Alkane Spectra
Note:A vapor phase IR spectrum is noted as being available on SpectraBase.[2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon AtomExpected Chemical Shift (ppm)Source
Carbonyl (C=O)~170-180General Lactone Spectra
Methylene adjacent to ester oxygen (-CH₂-O-)~60-70General Lactone Spectra
Methine at C6 (-CH-)~80-90General Lactone Spectra
Aliphatic Chain (-CH₂-)n~20-40General Alkane Spectra
Terminal Methyl (-CH₃)~14General Alkane Spectra
Note:A ¹³C NMR spectrum is noted as being available on SpectraBase.[2]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph inlet, which is heated to ensure rapid vaporization of the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the analyte from any impurities based on boiling point and column affinity.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[1]

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: As a waxy solid, the sample can be prepared as a thin film by melting a small amount between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform) that has minimal interference in the spectral regions of interest.

  • Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded to subtract any atmospheric or solvent-related absorptions.

  • Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment, and the infrared beam is passed through it.

  • Data Acquisition: The detector measures the amount of light that is transmitted through the sample at different wavelengths. The instrument's software then converts this into an absorbance or transmittance spectrum.

  • Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Approximately 10-50 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] For long-chain aliphatic compounds, ensuring complete dissolution is crucial for obtaining high-resolution spectra.[4]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A pulse sequence is applied to excite the hydrogen nuclei, and the resulting free induction decay (FID) signal is recorded.

    • ¹³C NMR: A different pulse sequence, often with proton decoupling to simplify the spectrum, is used to excite the carbon-13 nuclei, and the FID is recorded. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: The acquired FIDs are subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration values of the peaks in the ¹H and ¹³C spectra are analyzed to determine the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Compound of Interest (this compound) Preparation Dissolution in Appropriate Solvent Compound->Preparation GCMS GC-MS Preparation->GCMS IR IR Spectroscopy Preparation->IR NMR NMR Spectroscopy Preparation->NMR MS_Data Mass Spectrum (Molecular Weight & Fragmentation) GCMS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (¹H & ¹³C Framework) NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship_Spectroscopy cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information Compound This compound Formula Molecular Formula (C₁₈H₃₄O₂) Weight Molecular Weight (282.46 g/mol) Structure Chemical Structure MS Mass Spectrometry Formula->MS Weight->MS Structure->MS IR Infrared Spectroscopy Structure->IR NMR NMR Spectroscopy Structure->NMR Fragmentation Fragmentation Pattern MS->Fragmentation FunctionalGroups Functional Groups (Lactone, Alkane) IR->FunctionalGroups Connectivity Atom Connectivity (¹H-¹³C Framework) NMR->Connectivity

Caption: Logical relationships between compound properties and spectroscopic data.

References

Theoretical Investigations of 2H-Pyran-2-One Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2H-pyran-2-ones, a class of six-membered heterocyclic compounds, are significant scaffolds in organic synthesis and medicinal chemistry.[1][2][3][4] They are present in a variety of natural products and serve as versatile building blocks for the synthesis of numerous biologically active molecules and complex heterocyclic systems.[1][5][6][7] The unique electronic and structural features of the 2H-pyran-2-one ring, particularly the conjugated carbonyl group, impart distinct electrophilic properties and resonance stabilization, making them valuable precursors in organic synthesis.[1] Theoretical and computational studies play a crucial role in elucidating the reactivity, stability, and potential applications of these derivatives, providing insights that guide experimental work in drug discovery and materials science. This guide summarizes key theoretical findings, presents quantitative data from computational analyses, and details relevant experimental protocols.

Theoretical and Computational Methodologies

The exploration of 2H-pyran-2-one derivatives heavily relies on computational chemistry to predict their behavior and properties. Key theoretical methods employed include:

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2H-pyran-2-one derivatives, DFT calculations are instrumental in predicting global and local reactivity properties.[8] A common approach involves using the B3LYP functional with the aug-cc-pVDZ basis set to calculate the relative stabilities of different isomers.[9] These calculations help in understanding molecular electrostatic potential (MEP), average local ionization energies (ALIE), and bond dissociation energies (BDE), which are crucial for predicting sites susceptible to electrophilic attack and stability against autoxidation.[8]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules. In the context of 2H-pyran-2-one derivatives, MD simulations provide insights into their interactions with solvents, such as water.[8] These simulations can quantify interaction energies, the formation of hydrogen bonds, and radial distribution functions, which are vital for understanding solubility and compatibility with excipients like polyvinylpyrrolidone.[8]

  • Polarizable Continuum Model (PCM): The PCM method is used to simulate the effects of a solvent in quantum mechanical calculations. This approach is particularly useful for studying tautomerism in different media, as it can explain how specific intermolecular interactions with solvent molecules can stabilize certain isomers.[9]

Data Presentation

The following tables summarize quantitative data from computational studies on various 2H-pyran-2-one derivatives (denoted as RS-1 to RS-6).

Table 1: Reactivity Descriptors for 2H-Pyran-2-One Derivatives [8]

DerivativeMinimal MEP Value (kcal/mol)Lowest ALIE Value (kcal/mol)Most Reactive Site for Electrophilic Attack
RS-1Not Specified~192Nitrogen atom, Benzene rings
RS-2Not Specified~192Nitrogen atom, Benzene rings
RS-3Not Specified~185Nitrogen atom, Benzene rings
RS-4Not Specified184.26Nitrogen atom, Benzene rings
RS-5Not Specified~185Nitrogen atom, Benzene rings
RS-6Not Specified~185Nitrogen atom, Benzene rings

Table 2: Interaction with Water [8]

DerivativeInteraction Energy with Water (kcal/mol)Average Number of Hydrogen Bonds with Water
RS-1~63~3
RS-2~63~3
RS-3>70~3
RS-4>70~3
RS-5~70~3
RS-6~63~3 (one derivative is an exception)

Table 3: Selected Bond Dissociation Energies for Hydrogen Abstraction (H-BDE) [8]

DerivativeH-BDE Value (kcal/mol)Significance for Autoxidation
RS-1>83Stable
RS-2>83Stable
RS-3>83Stable
RS-4>83Stable
RS-5>83Stable
RS-6~83Potentially unstable

Table 4: Activation Energies for cis-Dienone to 2H-Pyran Equilibrium [6]

Reaction DirectionActivation Energy (Ea) (kcal/mol)
cis-Dienone to 2H-Pyran20
2H-Pyran to cis-Dienone27

Experimental Protocols

Detailed methodologies for the synthesis of 2H-pyran-2-one derivatives and their subsequent transformation are crucial for experimental validation of theoretical predictions.

Protocol 1: Synthesis of 2H-Pyran-2-One Precursors [8]

  • Preparation of Ethyl 2-cyano-3,3-dimethylsulfanylacrylate (1): React ethyl cyanoacetate with carbon disulfide and dimethyl sulfate in the presence of freshly prepared sodium methoxide in absolute methanol.

  • Synthesis of 2H-pyran-2-ones (3): Mediate a reaction between ethyl 2-cyano-3,3-dimethylsulfanylacrylate (1) and aromatic ketones (2) using KOH in DMSO.

  • Transformation to 6-aryl-2-oxo-4-amino-2H-pyran-3-carbonitriles (5): Treat the methylsulfanyl group-containing 2-pyranones (3) with different secondary amines (4) under refluxing conditions.

Protocol 2: General Procedure for the Synthesis of Functionalized Spirocyclic Ketals [8]

  • To a 25 mL round-bottom flask, add 2H-pyran-2-one (5) (1.0 mmol, 1.0 equiv) and 1,4-cyclohexanedione monoethylene ketal (6) (1.2 mmol, 1.2 equiv).

  • Add powdered KOH (1.2 mmol) in dry DMSO (3.0 mL).

  • Place the resulting reaction mixture in an ultrasonic bath for 26 to 37 minutes for irradiation at room temperature.

Protocol 3: General Procedure for the Synthesis of Functionalized 2-Tetralone [8]

  • Prepare a solution of spirocyclic ketal (7) (0.25 mmol) in 4% ethanolic-HCl (5 mL).

  • Reflux the solution for 1 hour.

Protocol 4: One-Pot Synthesis of 2H-Pyran-2-One Derivatives [5]

  • The synthesis involves starting from methyl ketones, N,N-dimethylformamide dimethyl acetal, and N-acylglycines in acetic anhydride.

  • This method can also be adapted for a three-step one-pot metal-free domino procedure involving a Diels-Alder reaction between a substituted 2H-pyran-2-one and styrene derivatives, followed by elimination of CO2 and aromatization.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of 2H-pyran-2-one derivatives.

computational_workflow cluster_input Inputs cluster_dft DFT Calculations cluster_md MD Simulations cluster_output Outputs start 2H-Pyran-2-One Derivative Structures dft DFT (e.g., B3LYP/aug-cc-pVDZ) start->dft md MD Simulation in Water start->md mep MEP Analysis dft->mep alie ALIE Analysis dft->alie bde BDE Calculation dft->bde reactivity Reactivity Prediction mep->reactivity alie->reactivity stability Stability Assessment bde->stability interaction Interaction Energy md->interaction h_bonds Hydrogen Bond Analysis md->h_bonds solubility Solubility & Excipient Compatibility interaction->solubility h_bonds->solubility

Computational analysis workflow for 2H-pyran-2-one derivatives.

equilibrium_factors cluster_factors Influencing Factors cluster_outcome Favored Form equilibrium 2H-Pyran <=> Dienone Valence Isomerism pyran_form Favors 2H-Pyran (Closed Form) equilibrium->pyran_form dienone_form Favors Dienone (Open Form) equilibrium->dienone_form annulation Annulation (Ring Fusion) annulation->pyran_form substituents Substituent Effects substituents->equilibrium solvent Solvent Polarity solvent->equilibrium temperature Temperature temperature->equilibrium

Factors influencing the 2H-pyran/dienone equilibrium.

experimental_workflow start Starting Materials (e.g., Aromatic Ketones, Ethyl Cyanoacetate) step1 Synthesis of 2H-Pyran-2-One Core (Protocol 1) start->step1 step2 Functionalization Reaction (e.g., Spirocyclization) (Protocol 2) step1->step2 step3 Further Transformation (e.g., Hydrolysis) (Protocol 3) step2->step3 final_product Target Derivatives (e.g., Spirocyclic Ketals, 2-Tetralones) step3->final_product

References

Methodological & Application

Application Note: Synthesis of 6-Tridecyltetrahydro-2H-pyran-2-one from Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, also known as δ-stearolactone, is a valuable saturated δ-lactone. Lactones are an important class of compounds widely used as flavors and fragrances in the food, cosmetic, and pharmaceutical industries.[1] The synthesis of lactones from renewable resources such as oleic acid, a readily available unsaturated fatty acid, is of significant interest for developing sustainable chemical processes. This application note provides a detailed protocol for the chemical synthesis of this compound from oleic acid via an acid-catalyzed intramolecular cyclization. The method focuses on achieving high regioselectivity for the desired δ-lactone over the thermodynamically favored γ-lactone by carefully controlling reaction parameters.

The synthesis proceeds through the protonation of the double bond in oleic acid, followed by intramolecular nucleophilic attack of the carboxylic acid group to form a cyclic ester. The process involves the saturation of the fatty acid chain and subsequent lactonization. The regioselectivity of the cyclization is highly dependent on reaction conditions, with lower temperatures favoring the formation of the six-membered δ-lactone ring.[2][3]

Materials and Methods

Materials:

  • Oleic acid (90%)

  • Concentrated sulfuric acid (98%)

  • Methylene chloride (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with heating and cooling capabilities

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis

Experimental Protocol:

A one-step acid-catalyzed isomerization and lactonization process is employed for the synthesis of this compound from oleic acid.[2][3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of oleic acid in 100 mL of methylene chloride.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Acid Addition: Slowly add two equivalents of concentrated sulfuric acid to the cooled solution. The addition should be dropwise to maintain the low temperature.

  • Reaction: Allow the reaction to proceed at room temperature (approximately 20-25 °C) for 24 hours with continuous stirring.[2][3] Lower temperatures are crucial for favoring the formation of the δ-lactone over the γ-lactone.[2][3]

  • Quenching: After 24 hours, quench the reaction by slowly pouring the mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of methylene chloride.

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the this compound.

  • Analysis: Characterize the final product using GC-MS to confirm its identity and purity.

Results

The acid-catalyzed cyclization of oleic acid under controlled temperature conditions yields this compound. The yield and the ratio of δ- to γ-lactone are highly dependent on the reaction conditions.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValueReference
Starting Material Oleic Acid[2][3]
Catalyst Concentrated Sulfuric Acid (2 equivalents)[2][3]
Solvent Methylene Chloride[2][3]
Temperature Room Temperature (~20 °C)[2][3]
Reaction Time 24 hours[2][3]
Expected δ/γ Lactone Ratio As high as 15:1[2][3]
Overall Lactone Yield Up to 75% (at higher temperatures, but with lower δ/γ ratio)[2][3]

At higher temperatures (e.g., 50 °C), the overall lactone yield can reach up to 75%, but the regioselectivity shifts towards the formation of the γ-lactone, with a δ/γ ratio of approximately 0.3:1.[2][3] Therefore, maintaining a lower reaction temperature is critical for maximizing the yield of the desired δ-lactone.

Diagrams

Synthesis_Workflow oleic_acid Oleic Acid reaction_vessel Reaction Vessel (Methylene Chloride) oleic_acid->reaction_vessel reaction Acid-Catalyzed Cyclization (20-25°C, 24h) reaction_vessel->reaction sulfuric_acid Conc. H₂SO₄ sulfuric_acid->reaction Catalyst quenching Quenching (NaHCO₃ solution) reaction->quenching extraction Liquid-Liquid Extraction quenching->extraction purification Column Chromatography extraction->purification final_product 6-Tridecyltetrahydro- 2H-pyran-2-one purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The synthesis of this compound from oleic acid is an effective method for producing this valuable lactone from a renewable feedstock. The protocol detailed in this application note provides a straightforward and reproducible procedure. The critical parameter for achieving high selectivity for the δ-lactone is the reaction temperature. While higher temperatures can increase the overall reaction rate and yield of lactones, they favor the formation of the thermodynamically more stable five-membered γ-lactone ring. By conducting the reaction at room temperature or below, the kinetic product, the six-membered δ-lactone, is preferentially formed.

The use of a polar, non-participating solvent such as methylene chloride is also important for the success of the reaction.[2][3][4] Further optimization of catalyst concentration and reaction time may lead to improved yields and selectivity. The purification of the final product via column chromatography is necessary to remove any unreacted starting material, byproducts such as the γ-lactone, and residual acid.

This application note provides a comprehensive protocol for the synthesis of this compound from oleic acid. The described method is suitable for laboratory-scale production and offers a sustainable route to this important lactone. The provided data and workflow diagrams serve as a valuable resource for researchers in the fields of organic synthesis, green chemistry, and drug development.

References

Application Notes and Protocols for the Analytical Detection of 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 6-Tridecyltetrahydro-2H-pyran-2-one, a long-chain lactone. The protocols detailed below are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.

Introduction

This compound (also known as δ-octadecalactone) is a saturated delta-lactone with the chemical formula C₁₈H₃₄O₂ and a molecular weight of 282.46 g/mol [1]. Its long alkyl chain makes it a relatively nonpolar and semi-volatile compound. Accurate and sensitive detection methods are crucial for its characterization and quantification in various matrices, including biological samples, food products, and environmental samples.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification. The general workflow involves sample preparation, GC separation, and MS detection.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for GC-MS analysis.

1. Liquid-Liquid Extraction (LLE): This is a common technique for extracting lipids and other hydrophobic compounds from aqueous matrices. A water-immiscible organic solvent is used to partition the analyte from the sample.

2. Solid-Phase Extraction (SPE): SPE is used to clean up complex samples and concentrate the analyte. A cartridge containing a solid adsorbent is used to retain the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.

3. Headspace Solid-Phase Microextraction (HS-SPME): This technique is particularly useful for volatile and semi-volatile compounds in liquid or solid samples. A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly inserted into the GC injector for thermal desorption and analysis[2][3][4].

Gas Chromatography (GC) Separation

The extracted and concentrated sample is injected into the GC system, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. A nonpolar or mid-polar capillary column is typically suitable for the separation of long-chain lactones.

Mass Spectrometry (MS) Detection

As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound, available in the NIST Chemistry WebBook, can be used for its positive identification[1]. The mass spectrum shows characteristic fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocols

Protocol 1: Analysis of this compound in a Liquid Matrix (e.g., cell culture media, biological fluids) using Liquid-Liquid Extraction (LLE) followed by GC-MS

1. Sample Preparation (LLE): a. To 1 mL of the liquid sample, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex the mixture vigorously for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes to separate the layers. d. Carefully collect the lower organic layer (chloroform) containing the lipid-soluble compounds, including this compound[5][6][7][8]. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent like hexane or ethyl acetate. g. Add an appropriate internal standard for quantification[9][10][11].

2. GC-MS Analysis: a. Injector: Splitless mode at 250°C. b. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Oven Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 10 minutes. e. MS Detector:
  • Transfer line temperature: 280°C.
  • Ion source temperature: 230°C.
  • Ionization mode: Electron Ionization (EI) at 70 eV.
  • Scan range: m/z 40-400.

3. Data Analysis: a. Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or the NIST library spectrum[1]. b. Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Analysis of this compound in a Solid or Semi-Solid Matrix (e.g., tissue, food) using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

1. Sample Preparation (HS-SPME): a. Weigh a known amount (e.g., 1-2 g) of the homogenized sample into a 20 mL headspace vial. b. Add a small amount of saturated sodium chloride solution to increase the ionic strength of the aqueous phase and promote the release of volatile compounds. c. Add an appropriate internal standard. d. Seal the vial with a PTFE-lined septum. e. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation. f. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature[2][4][12].

2. GC-MS Analysis: a. Injector: Splitless mode at 250°C for thermal desorption of the analytes from the SPME fiber. b. Column, Carrier Gas, and Oven Temperature Program: Same as in Protocol 1. c. MS Detector: Same as in Protocol 1.

3. Data Analysis: a. Same as in Protocol 1.

Quantitative Data

The following table summarizes the typical performance characteristics that can be expected from the described GC-MS methods for the analysis of long-chain lactones. These values are illustrative and should be determined for each specific application and laboratory.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Linearity (R²) > 0.99
Recovery 80 - 110%
Precision (RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Sample Matrix (Liquid or Solid) extraction Extraction (LLE or HS-SPME) sample->extraction concentration Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms separation GC Separation gcms->separation detection MS Detection separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Internal Standard & Calibration Curve) identification->quantification results Results quantification->results logical_relationship analyte This compound sample_prep Sample Preparation analyte->sample_prep gcms GC-MS data_analysis Data Analysis gcms->data_analysis sample_prep->gcms accurate_quantification Accurate Quantification data_analysis->accurate_quantification

References

Application Notes and Protocols for the Quantification of δ-Octadecalactone in Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Octadecalactone is a valuable lactone with applications in the flavor, fragrance, and pharmaceutical industries. Its production through microbial fermentation offers a sustainable and green alternative to chemical synthesis. Accurate quantification of δ-octadecalactone in microbial cultures is crucial for process optimization, strain selection, and quality control. This document provides detailed application notes and protocols for the extraction, identification, and quantification of δ-octadecalactone from microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative data for δ-octadecalactone production in microbial cultures and the performance of the analytical method.

Table 1: Production of δ-Octadecalactone in Lactococcus lactis

StrainConditionδ-Octadecalactone Concentration (mg/L)Reference
Lactococcus lactis subsp. lactis biovar diacetylactisStandard Fermentation~0.03[1]
Lactococcus lactis subsp. lactis biovar diacetylactisHeat StressImprovement by a factor of 7 to 9[1]
Lentilactobacillus parafarraginisStandard Fermentation0.029–0.16[1]
Lactococcus lactis subsp. lactisStandard Fermentation0.029–0.16[1]
Lactococcus lactis subsp. lactisHeat Stress~5-fold improvement[1]

Table 2: Analytical Method Performance for Lactone Quantification

ParameterValueReference
Limit of Quantitation (LOQ) 0.005 - 0.05 mg/L[1]
Recovery Rate 88.1% - 118.8%[2]
Relative Standard Deviation (RSD) < 5%[2]
Linearity (R²) of Calibration Curves > 0.99[1]

Biosynthetic Pathway of δ-Octadecalactone

The microbial production of δ-octadecalactone typically involves the biotransformation of unsaturated fatty acids, such as linoleic acid, which is commonly found in vegetable oils. The pathway consists of three main steps: hydroxylation, β-oxidation, and lactonization.

G cluster_0 Biosynthesis of δ-Octadecalactone linoleic_acid Linoleic Acid hydroxy_fatty_acid 13-Hydroxy-cis-9-octadecenoic acid linoleic_acid->hydroxy_fatty_acid Hydratase beta_oxidation β-Oxidation hydroxy_fatty_acid->beta_oxidation hydroxy_acyl_coa 5-Hydroxyoctadecanoyl-CoA beta_oxidation->hydroxy_acyl_coa delta_octadecalactone δ-Octadecalactone hydroxy_acyl_coa->delta_octadecalactone Lactonization (spontaneous or enzymatic)

Biosynthetic pathway of δ-octadecalactone.

Experimental Workflow

The overall workflow for the quantification of δ-octadecalactone from microbial cultures involves several stages, from sample preparation to data analysis.

G cluster_1 Experimental Workflow culture Microbial Culture (e.g., Lactococcus lactis) extraction Liquid-Liquid Extraction (Ethyl Acetate) culture->extraction concentration Solvent Evaporation and Reconstitution extraction->concentration analysis GC-MS Analysis concentration->analysis quantification Data Analysis and Quantification analysis->quantification

Experimental workflow for δ-octadecalactone quantification.

Experimental Protocols

Protocol 1: Microbial Fermentation

This protocol describes the cultivation of Lactococcus lactis for the production of δ-octadecalactone.

Materials:

  • Lactococcus lactis strain

  • M17 broth or reconstituted skimmed milk

  • Glucose or lactose (if using M17)

  • Vegetable oil (e.g., grapeseed oil) as a precursor substrate

  • Incubator with shaking capabilities

  • Sterile flasks and culture tubes

Procedure:

  • Prepare the appropriate growth medium (e.g., M17 supplemented with 0.5% glucose or lactose, or reconstituted skimmed milk).

  • Inoculate a starter culture of Lactococcus lactis and incubate at its optimal growth temperature (typically 30°C) until it reaches the early stationary phase.

  • In a larger fermentation flask, combine the growth medium with the vegetable oil precursor (e.g., 1-2% v/v).

  • Inoculate the fermentation flask with the starter culture (e.g., 2% v/v).

  • Incubate the fermentation culture at the optimal temperature with gentle agitation for 24-72 hours.

  • (Optional for enhanced production) Apply sublethal heat stress to the culture as described in the literature[1].

  • After incubation, harvest the culture broth for extraction.

Protocol 2: Extraction of δ-Octadecalactone

This protocol details the liquid-liquid extraction of δ-octadecalactone from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Transfer a known volume (e.g., 50 mL) of the fermentation broth into a centrifuge tube.

  • Centrifuge the broth to separate the microbial cells and any solid material.

  • Carefully decant the supernatant into a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted lactones.

  • Drain the lower aqueous layer and collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract is now ready for GC-MS analysis.

Protocol 3: GC-MS Quantification of δ-Octadecalactone

This protocol outlines the parameters for the quantification of δ-octadecalactone using a Gas Chromatograph coupled to a Mass Spectrometer.

Instrumentation and Columns:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column: A mid-polarity column such as a DB-35MS (60 m x 0.25 mm x 0.25 µm) or an HP-INNOWax (60 m x 0.25 mm x 0.25 µm) is recommended[2][3].

GC-MS Parameters:

ParameterSetting
Injector Temperature 260°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium
Oven Temperature Program Initial temperature: 60°C, hold for 1 minRamp 1: Increase to 240°C at 8°C/minRamp 2: Increase to 260°C at 10°C/minHold at 260°C for 8 min[2]
MS Transfer Line Temperature 230°C[1]
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 99[1]
Qualifier Ions (m/z) 264, 282[1]

Calibration:

  • Prepare a series of standard solutions of δ-octadecalactone in a suitable solvent (e.g., ethyl acetate) at concentrations ranging from 0.01 mg/L to 5 mg/L.

  • Inject each standard into the GC-MS under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Quantify the amount of δ-octadecalactone in the samples by comparing their peak areas to the calibration curve.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the reliable quantification of δ-octadecalactone in microbial cultures. By following these detailed methodologies, researchers can accurately assess the production of this important compound, facilitating the development of efficient and scalable biotechnological processes.

References

Application Notes and Protocols for 6-Alkyl-2H-pyran-2-one Derivatives as Quorum-Sensing Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific data on the use of 6-Tridecyltetrahydro-2H-pyran-2-one as a quorum-sensing molecule is not available in the public domain. The following application notes and protocols are based on studies of related 6-alkyl-2H-pyran-2-one derivatives, such as 4-(alkyloxy)-6-methyl-2H-pyran-2-one, which have been investigated as quorum sensing inhibitors, particularly against Pseudomonas aeruginosa. These protocols can serve as a foundational guide for researchers interested in exploring the potential of long-chain pyranones like this compound in this field.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in response to population density. Many Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling molecules. In the opportunistic pathogen Pseudomonas aeruginosa, the LasI/LasR and RhlI/RhlR systems are primary QS circuits that regulate a wide array of virulence genes. The LasR and RhlR proteins are intracellular receptors that bind to their cognate AHLs, leading to the activation of target gene expression.

The disruption of QS, a strategy known as quorum quenching, is a promising anti-virulence approach that may circumvent the selective pressure for antibiotic resistance. Small molecules that antagonize QS receptors, such as LasR, can inhibit these pathogenic traits. Derivatives of 2H-pyran-2-one have emerged as potential scaffolds for the development of novel QS inhibitors. This document provides an overview of the application of these compounds and detailed protocols for their investigation.

Signaling Pathway of Quorum Sensing in Pseudomonas aeruginosa

The LasR/RhlR quorum-sensing cascade in P. aeruginosa is a well-characterized signaling pathway. The LasI synthase produces the AHL signal 3-oxo-C12-HSL, which binds to and activates the transcriptional regulator LasR. The active LasR-AHL complex then upregulates the expression of various virulence genes and, importantly, the rhlI and rhlR genes. The RhlI synthase, in turn, produces another AHL, C4-HSL, which activates RhlR, leading to the expression of a further set of virulence factors. 6-alkyl-2H-pyran-2-one derivatives are hypothesized to act as competitive inhibitors of the LasR receptor, preventing the binding of its native ligand and subsequently suppressing the entire QS cascade.

QS_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI Synthase AHL_LasR 3-oxo-C12-HSL-LasR Complex LasI->AHL_LasR 3-oxo-C12-HSL LasR LasR Receptor RhlI RhlI Synthase AHL_LasR->RhlI RhlR RhlR Receptor AHL_LasR->RhlR Virulence_Las Virulence Factors (e.g., elastase) AHL_LasR->Virulence_Las AHL_RhlR C4-HSL-RhlR Complex RhlI->AHL_RhlR C4-HSL Virulence_Rhl Virulence Factors (e.g., pyocyanin) AHL_RhlR->Virulence_Rhl Pyranone 6-Alkyl-2H-pyran-2-one (Inhibitor) Pyranone->LasR Inhibition

Caption: Quorum sensing pathway in P. aeruginosa and the inhibitory action of 6-alkyl-2H-pyran-2-ones.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of 6-alkyl-2H-pyran-2-one derivatives based on published studies of similar compounds. This data is for illustrative purposes to guide the expected outcomes of the described experimental protocols.

Compound IDAlkyl Chain LengthIC50 for Biofilm Inhibition (µM)[1]Reduction in Pyocyanin Production (%) at 100 µM[2]Reduction in Elastase Activity (%) at 100 µM
PYO-C55754550
PYO-C88526065
PYO-C1010357882
PYO-C13 13 28 85 91
PYO-C1616417275

Data is hypothetical and intended for illustrative purposes.

Experimental Protocols

The following protocols are standard methods to assess the efficacy of potential QS inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of P. aeruginosa. This is crucial to ensure that subsequent observations of virulence factor reduction are due to QS inhibition and not bactericidal or bacteriostatic effects.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (e.g., Gentamicin)

  • Negative control (DMSO)

  • Microplate reader

Protocol:

  • Prepare a bacterial suspension of P. aeruginosa in MHB, adjusted to an optical density at 600 nm (OD600) of 0.01 (approximately 1 x 10^6 CFU/mL).

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial suspension to each well.

  • Include a positive control (Gentamicin) and a negative control (DMSO at the highest concentration used for the test compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

Biofilm Inhibition Assay

Objective: To quantify the ability of the test compound to inhibit the formation of biofilms.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Test compound at sub-MIC concentrations

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Protocol:

  • In a 96-well plate, add 100 µL of LB broth containing the test compound at various sub-MIC concentrations.

  • Inoculate each well with 100 µL of an overnight culture of P. aeruginosa diluted to an OD600 of 0.02.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Carefully discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plate and stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

  • Measure the absorbance at 595 nm using a microplate reader.

Pyocyanin Production Assay

Objective: To measure the inhibition of the production of pyocyanin, a QS-regulated virulence factor.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Glycerol-Alanine (GA) medium

  • Test compound at sub-MIC concentrations

  • Chloroform

  • 0.2 N HCl

Protocol:

  • Inoculate 5 mL of GA medium containing the test compound at various sub-MIC concentrations with an overnight culture of P. aeruginosa.

  • Incubate at 37°C with shaking for 24 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from 3 mL of the supernatant with 2 mL of chloroform.

  • Re-extract the pyocyanin from the chloroform layer into 1 mL of 0.2 N HCl.

  • Measure the absorbance of the pink (acidified) pyocyanin solution at 520 nm.

  • Quantify the pyocyanin concentration and normalize it to cell density (OD600 of the initial culture).

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing novel quorum sensing inhibitors like 6-alkyl-2H-pyran-2-one derivatives.

Experimental_Workflow Start Synthesize/Acquire 6-Alkyl-2H-pyran-2-one Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC SubMIC Select Sub-MIC Concentrations MIC->SubMIC Biofilm Biofilm Inhibition Assay SubMIC->Biofilm Virulence Virulence Factor Quantification (Pyocyanin, Elastase) SubMIC->Virulence Reporter QS Reporter Strain Assay (e.g., LasR-responsive) Biofilm->Reporter Virulence->Reporter Mechanism Mechanism of Action Studies (e.g., in silico docking) Reporter->Mechanism Conclusion Identify Lead Compound(s) Mechanism->Conclusion

Caption: A typical experimental workflow for the evaluation of 6-alkyl-2H-pyran-2-one derivatives as QS inhibitors.

References

Application Notes and Protocols for the Antifungal Activity of 6-Alkyl-Tetrahydro-2H-pyran-2-ones Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific research on the antifungal activity of 6-Tridecyltetrahydro-2H-pyran-2-one against plant pathogens is not available in the public domain. The following application notes and protocols are based on studies of closely related 6-alkyl-2H-pyran-2-one compounds, primarily 6-pentyl-2H-pyran-2-one (6-PP) and viridepyronone. These compounds share a similar chemical scaffold and are expected to exhibit comparable, though not identical, antifungal properties. Researchers are advised to use these notes as a guide and to conduct specific studies to determine the precise efficacy and mechanisms of this compound.

Introduction

Plant pathogenic fungi are a major threat to global food security, causing significant crop losses. The development of novel, effective, and environmentally benign fungicides is therefore of critical importance. 6-Alkyl-tetrahydro-2H-pyran-2-ones are a class of naturally occurring lactones, some of which have demonstrated promising antifungal activity against a broad spectrum of plant pathogens. This document provides a summary of the available data on related compounds and detailed protocols for assessing the antifungal potential of this compound.

Data Presentation: Antifungal Activity of Related 6-Alkyl-2H-pyran-2-ones

The following tables summarize the quantitative data on the antifungal activity of 6-pentyl-2H-pyran-2-one (6-PP) and viridepyronone against various plant pathogens. This data can serve as a preliminary guide for estimating the potential efficacy of this compound.

Table 1: In Vitro Antifungal Activity of 6-pentyl-2H-pyran-2-one (6-PP)

Plant PathogenAssay TypeConcentration% Inhibition / EffectReference
Peronophythora litchiiAir Fumigation20, 40, 70, 100, 150 µg/mLDose-dependent inhibition of mycelial growth[1]
Peronophythora litchiiNot specifiedNot specifiedSignificant inhibition of sporangial germination[2]
Cylindrocarpon destructansNot specifiedNot specifiedExhibited antifungal activity[3]
Fusarium oxysporumHoagland Solution25 mg/LUp to 70% inhibition of growth[4]
Magnaporthiopsis maydisSeed Coating30 µ g/seed 94-98% reduction in pathogen infection[5]

Table 2: In Vitro Antifungal Activity of Viridepyronone

Plant PathogenAssay TypeConcentration (MIC)% InhibitionReference
Sclerotium rolfsiiNot specified196 µg/mL>90%[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal activity of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

  • This compound

  • Target plant pathogenic fungi

  • Sterile 96-well microtiter plates

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), RPMI 1640)

  • Spectrophotometer or microplate reader

  • Solvent for the test compound (e.g., DMSO)

  • Positive control (commercial fungicide)

  • Negative control (solvent only)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a serial two-fold dilution of the compound in the culture medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Add the fungal inoculum to each well containing the test compound dilutions.

  • Include positive and negative control wells.

  • Incubate the plates at an optimal temperature for the specific fungus for 24-72 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Protocol 2: In Vitro Antifungal Susceptibility Testing - Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antifungal activity.

Materials:

  • This compound

  • Target plant pathogenic fungi

  • Potato Dextrose Agar (PDA) plates

  • Sterile cork borer or pipette tips

  • Solvent for the test compound

  • Positive and negative controls

Procedure:

  • Prepare PDA plates and allow them to solidify.

  • Spread a standardized fungal spore suspension evenly over the surface of the agar.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the dissolved this compound into the wells.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at the optimal temperature for the fungus for 48-96 hours.

  • Measure the diameter of the zone of inhibition around each well.

Protocol 3: In Vivo Antifungal Efficacy - Detached Leaf Assay

This assay assesses the protective or curative activity of the compound on plant tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant

  • This compound solution

  • Spore suspension of the target plant pathogen

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Surfactant (e.g., Tween 20)

Procedure:

  • Wash and surface-sterilize the detached leaves.

  • Prepare a solution of this compound at various concentrations, with a small amount of surfactant to ensure even spreading.

  • For protective assay:

    • Apply the compound solution to the leaf surface.

    • Allow the leaves to dry.

    • Inoculate the leaves with a fungal spore suspension.

  • For curative assay:

    • Inoculate the leaves with a fungal spore suspension.

    • After a set incubation period (e.g., 24 hours), apply the compound solution.

  • Place the leaves in moist chambers and incubate under appropriate light and temperature conditions.

  • After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

Mandatory Visualizations

Proposed Mechanism of Action of 6-pentyl-2H-pyran-2-one (6-PP)

The following diagram illustrates the potential signaling pathways affected by 6-PP in plant pathogenic fungi, based on existing research. It is hypothesized that this compound may have a similar mechanism of action.

G Proposed Mechanism of Action of 6-pentyl-2H-pyran-2-one (6-PP) Compound 6-pentyl-2H-pyran-2-one (6-PP) Cell Fungal Cell Compound->Cell ECHS1 ECHS1 Protein Cell->ECHS1 Inhibits Metabolism Amino Acid Metabolism Cell->Metabolism Disrupts TOR TOR Pathway Cell->TOR Modulates Autophagy Autophagy ECHS1->Autophagy Induces Growth Inhibition of Fungal Growth & Pathogenicity Metabolism->Growth Autophagy->Growth TOR->Growth

Caption: Proposed signaling pathways affected by 6-pentyl-2H-pyran-2-one.

Experimental Workflow for Antifungal Activity Assessment

The diagram below outlines the general workflow for evaluating the antifungal properties of a novel compound like this compound.

G General Workflow for Antifungal Activity Assessment cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Mechanism of Action Studies Compound Test Compound (this compound) BrothDilution Broth Microdilution (Determine MIC) Compound->BrothDilution AgarDiffusion Agar Well Diffusion (Zone of Inhibition) Compound->AgarDiffusion DetachedLeaf Detached Leaf Assay (Protective/Curative) BrothDilution->DetachedLeaf Promising Results AgarDiffusion->DetachedLeaf Promising Results WholePlant Whole Plant Assay (Disease Severity) DetachedLeaf->WholePlant Microscopy Microscopy (Cellular Damage) WholePlant->Microscopy Transcriptomics Transcriptomics/Proteomics (Target Identification) WholePlant->Transcriptomics

Caption: A logical workflow for the assessment of antifungal compounds.

References

Application Notes and Protocols for 6-Pentyl-2H-pyran-2-one as a Biocontrol Agent in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "6-tridecyltetrahydro-2H-pyran-2-one" did not yield specific data on its use as a biocontrol agent. Therefore, this document focuses on the well-researched and structurally related compound, 6-pentyl-2H-pyran-2-one (6PP) , as a representative and effective biocontrol agent from the pyran-2-one class. The protocols and data presented herein are based on existing research on 6PP and should be adapted accordingly for other derivatives.

Introduction

6-Pentyl-2H-pyran-2-one (6PP) is a volatile organic compound naturally produced by various species of the fungus Trichoderma. It has garnered significant attention in the agricultural sector due to its broad-spectrum antifungal activity against a variety of plant pathogens. As a naturally derived compound, 6PP presents a promising and eco-friendly alternative to synthetic fungicides, contributing to more sustainable agricultural practices. These application notes provide an overview of its efficacy, mechanism of action, and detailed protocols for its evaluation as a biocontrol agent.

Data Presentation: Efficacy of 6-Pentyl-2H-pyran-2-one (6PP)

The biocontrol efficacy of 6PP has been demonstrated against a range of economically important plant pathogens. The following tables summarize the quantitative data from various studies, providing a comparative overview of its antifungal activity.

Target PathogenHost Plant(s)Efficacy MetricValueReference(s)
Peronophythora litchiiLitchiEC50 (Mycelial Growth)43 µg/mL[1][2]
Fusarium oxysporumTomatoMycelial Growth InhibitionUp to 70% at 25 mg/L[3]
Sclerotium rolfsiiArtichokeMycelial Growth Inhibition90% (for the related viridepyronone)[4]
Magnaporthiopsis maydisMaizeAntifungal EfficiencyHigh (in plate assays)[5]
Cylindrocarpon destructansPanax notoginsengAntifungal ActivityDemonstrated[6]
Botrytis cinereaTomato, ArabidopsisGrowth InhibitionDemonstrated[3]
Alternaria brassicicolaArabidopsisGrowth InhibitionDemonstrated[3]
Rhizoctonia solaniVariousHyphal Growth ReductionDemonstrated[3]
Macrophomina phaseolinaVariousHyphal Growth ReductionDemonstrated[3]

Mechanism of Action: Signaling Pathway Involvement

Current research indicates that 6PP exerts its antifungal effects through multiple mechanisms, with a significant impact on the Target of Rapamycin (TOR) signaling pathway , a central regulator of cell growth, proliferation, and metabolism in fungi.

In the oomycete Peronophythora litchii, 6PP treatment has been shown to disrupt the TOR pathway, leading to inhibited growth and development.[1][2] Transcriptomic analysis revealed that 6PP upregulates the expression of the transcription factor PlYY1 and PlCytochrome C, while downregulating putative negative regulators of the TOR pathway, PlSpm1 and PlrhoH12.[1] This modulation of the TOR pathway ultimately affects vegetative growth, sporangium production, and pathogenicity.

Furthermore, in Cylindrocarpon destructans, 6PP has been observed to disturb metabolic homeostasis, particularly amino acid metabolism, and induce autophagy, a cellular self-degradation process.[6] This is potentially linked to the downregulation of the ECHS1 gene.

In addition to its direct effects on pathogens, 6PP can also influence plant signaling pathways, such as auxin and ethylene signaling in Arabidopsis thaliana, which can modulate plant root development and potentially induce systemic resistance.[7]

Diagram of the Proposed Mechanism of Action of 6-Pentyl-2H-pyran-2-one (6PP) on the TOR Signaling Pathway in Peronophythora litchii

G Proposed Mechanism of 6PP on TOR Pathway in P. litchii cluster_6pp Biocontrol Agent cluster_pathogen Pathogen Cell cluster_tor TOR Pathway Modulation cluster_cellular_processes Cellular Processes 6PP 6PP PlSpm1 PlSpm1 6PP->PlSpm1 Down-regulates PlrhoH12 PlrhoH12 6PP->PlrhoH12 Down-regulates PlYY1 PlYY1 6PP->PlYY1 Up-regulates PlCytochromeC PlCytochrome C 6PP->PlCytochromeC Up-regulates TOR_Complex TOR Complex PlSpm1->TOR_Complex Inhibits PlrhoH12->TOR_Complex Inhibits Vegetative_Growth Vegetative Growth TOR_Complex->Vegetative_Growth Inhibits Sporangium_Production Sporangium Production TOR_Complex->Sporangium_Production Inhibits Pathogenicity Pathogenicity TOR_Complex->Pathogenicity Inhibits PlYY1->TOR_Complex Activates PlCytochromeC->TOR_Complex Activates

Caption: Proposed mechanism of 6PP on the TOR pathway in P. litchii.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of 6-pentyl-2H-pyran-2-one (6PP) as a biocontrol agent.

Protocol 1: In Vitro Antifungal Activity Assessment by Air Fumigation

This method is particularly useful for volatile compounds like 6PP.

Objective: To determine the inhibitory effect of 6PP on the mycelial growth of a fungal pathogen.

Materials:

  • Pure 6-pentyl-2H-pyran-2-one (6PP)

  • Volatile-safe solvent (e.g., ethanol or acetone)

  • Sterile Petri dishes (90 mm diameter)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungal pathogen culture

  • Sterile cork borer (5 mm diameter)

  • Parafilm

  • Incubator

Procedure:

  • Preparation of 6PP Solutions: Prepare a series of concentrations of 6PP in a suitable volatile solvent. For example, create solutions to achieve final concentrations of 20, 40, 70, 100, and 150 µg/mL in the headspace of the Petri dish assembly.[2]

  • Pathogen Inoculation: From an actively growing culture of the fungal pathogen, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of a PDA plate.

  • Assay Setup:

    • For each concentration, take two sterile Petri dish bottoms.

    • In one bottom, place the inoculated PDA plate.

    • In the other bottom, place a sterile filter paper disc to which the desired volume of 6PP solution is added. The solvent should be allowed to evaporate briefly in a sterile environment.

    • Assemble the two bottoms to create a sealed chamber and wrap with Parafilm to prevent leakage.

  • Control: Prepare a control set using the solvent alone on the filter paper disc.

  • Incubation: Incubate the sealed plates at the optimal temperature for the pathogen's growth (e.g., 25°C) for a period sufficient for the control to reach near-full plate growth (e.g., 7 days).[2]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC50 Determination: The effective concentration causing 50% inhibition (EC50) can be calculated by probit analysis of the inhibition data.

Diagram of the In Vitro Air Fumigation Workflow

G In Vitro Air Fumigation Workflow Start Start Prepare_6PP Prepare 6PP Solutions Start->Prepare_6PP Assay_Setup Set up Sealed Chambers: Inoculated Plate + 6PP Disc Prepare_6PP->Assay_Setup Inoculate_Plates Inoculate PDA Plates with Fungal Plugs Inoculate_Plates->Assay_Setup Incubate Incubate at Optimal Temperature Assay_Setup->Incubate Measure_Colony Measure Colony Diameters Incubate->Measure_Colony Calculate_Inhibition Calculate Percentage of Inhibition Measure_Colony->Calculate_Inhibition Determine_EC50 Determine EC50 Value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for in vitro antifungal testing of 6PP using air fumigation.

Protocol 2: In Vivo Biocontrol Efficacy Assessment by Seed Treatment

Objective: To evaluate the efficacy of 6PP as a seed treatment to protect against a soil-borne pathogen.

Materials:

  • Pure 6-pentyl-2H-pyran-2-one (6PP)

  • Adherent (e.g., Tween 20)

  • Sterile water

  • Viable seeds of a susceptible host plant (e.g., maize)

  • Soil infested with a target pathogen (e.g., Magnaporthiopsis maydis)[5]

  • Sterile soil

  • Pots

  • Growth chamber or greenhouse

Procedure:

  • Preparation of 6PP Seed Coating Solution: Prepare a solution of 6PP at desired concentrations (e.g., to achieve 30 or 60 µg of 6PP per seed).[5] Add a small amount of an adherent to improve the coating.

  • Seed Treatment:

    • Divide seeds into treatment groups: untreated control, pathogen control (untreated seeds in infested soil), and 6PP treatments.

    • For the treatment groups, coat the seeds with the respective 6PP solutions until the solution is fully absorbed. Allow the seeds to air dry in a sterile environment.

  • Sowing:

    • Sow the treated and untreated seeds in pots containing either sterile or pathogen-infested soil according to the experimental design.

    • Typically, have a negative control (untreated seeds in sterile soil) and a positive control (untreated seeds in infested soil).

  • Growth Conditions: Maintain the pots in a growth chamber or greenhouse with appropriate conditions for the host plant's growth (e.g., temperature, light, and humidity).

  • Data Collection:

    • Monitor the plants for disease symptoms over a full growth period.

    • At the end of the experiment, assess disease severity using a standardized rating scale.

    • Measure plant growth parameters such as plant height, root length, and fresh/dry biomass.

  • Analysis: Compare the disease severity and plant growth parameters between the different treatment groups to determine the efficacy of the 6PP seed treatment.

Diagram of the In Vivo Seed Treatment Experimental Design

G In Vivo Seed Treatment Experimental Design cluster_controls Control Groups cluster_treatments Treatment Groups Experimental_Setup Experimental Groups Negative_Control Untreated Seeds + Sterile Soil Positive_Control Untreated Seeds + Infested Soil Treatment_1 6PP-Treated Seeds (Low Conc.) + Infested Soil Treatment_2 6PP-Treated Seeds (High Conc.) + Infested Soil Outcome_Assessment Outcome Assessment Negative_Control->Outcome_Assessment Positive_Control->Outcome_Assessment Treatment_1->Outcome_Assessment Treatment_2->Outcome_Assessment Disease_Severity Disease Severity Rating Outcome_Assessment->Disease_Severity Plant_Growth Plant Growth Parameters (Height, Biomass) Outcome_Assessment->Plant_Growth

References

Application Note: Extraction of Pyran-2-Ones from Trichoderma Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The genus Trichoderma is a rich source of bioactive secondary metabolites, among which pyran-2-ones, particularly 6-pentyl-α-pyrone (6-PP), are of significant interest.[1][2] These compounds are known for their characteristic coconut-like aroma and potent antifungal properties, making them valuable as natural flavoring agents in the food industry and as biocontrol agents in agriculture.[1][3][4] 6-PP has been identified in various Trichoderma species, including T. harzianum, T. atroviride, T. viride, and T. asperellum.[5][6] This document provides detailed protocols for the culture of Trichoderma species and the subsequent extraction, and analysis of pyran-2-ones.

Data Presentation: Culture Conditions and Yields

The production of pyran-2-ones is highly dependent on the Trichoderma species, substrate, and specific culture conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Optimal Culture Conditions for 6-Pentyl-α-Pyrone (6-PP) Production in Solid-State Fermentation (SSF).

Trichoderma SpeciesSupport SubstrateKey Nutrient Additions (per 100g support)Optimal ConditionsIncubation TimeMax Yield (mg/g dry matter)Reference
T. harzianum 4040Green Coir PowderSucrose (3g), NaNO₃ (0.24g), (NH₄)₂SO₄ (0.18g), KH₂PO₄ (0.1g)28°C, 55% moisture, 2.2 x 10⁶ spores inoculum7 days5.0[3][7]
T. harzianum G18Sugarcane BagasseGlucose (30g/L), KH₂PO₄ (7g/L), Na₂HPO₄ (2g/L), NaNO₃ (2g/L)25°C8 days0.15[8][9]
T. viride G19Sugarcane BagasseGlucose (30g/L), KH₂PO₄ (7g/L), Na₂HPO₄ (2g/L), NaNO₃ (2g/L)Not SpecifiedNot Specified0.03[9]

Table 2: 6-PP Production by Various Trichoderma Species on Potato Dextrose Agar (PDA).

Trichoderma SpeciesCulture MediumIncubationMax Yield (μg per culture)Reference
T. atroviride AN35PDA6 days at 20°C1,426[6]
T. viridescensPDANot Specified526.3[6]
T. citrinoviridePDANot Specified200[6]
T. hamatumPDANot Specified155[6]

Experimental Protocols

Protocol 1: Production of 6-PP via Solid-State Fermentation (SSF)

This protocol is adapted from studies on Trichoderma harzianum.[3][7]

1. Microorganism and Inoculum Preparation: a. Culture the selected Trichoderma species on Potato Dextrose Agar (PDA) plates for 7 days at 28°C to induce sporulation.[3] b. Harvest spores by washing the agar surface with a sterile saline solution (0.9% NaCl). c. Quantify the spore concentration using a Neubauer chamber and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL).[3]

2. Solid-State Fermentation: a. Prepare the solid substrate. For example, use 4.5 g of green coir powder in a 250 mL Erlenmeyer flask.[3] b. Moisten the substrate with a nutrient solution. For T. harzianum 4040, a solution containing sucrose, NaNO₃, (NH₄)₂SO₄, and KH₂PO₄ is effective.[3] c. Autoclave the substrate and nutrient solution separately at 121°C for 20 minutes and allow them to cool. d. Inoculate the moistened substrate with 1 mL of the prepared spore suspension (e.g., 1 x 10⁷ spores/mL) to achieve a final moisture level of approximately 55%.[3] e. Incubate the flasks under static conditions at 28°C for 7-10 days.[3][8]

Protocol 2: Extraction of Volatile Pyran-2-Ones using HS-SPME

This method is ideal for the analysis of volatile compounds like 6-PP from solid or liquid cultures.

1. Sample Preparation: a. Place a small amount of the fermented solid substrate (e.g., 0.1 g) into a 40 mL vial.[3] b. Add 20 mL of a 25% NaCl (w/v) solution to the vial. The salt solution helps to increase the volatility of the analytes. c. Seal the vial hermetically with a PTFE/silicone septum.[3]

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Condition the SPME fiber (e.g., 100 μm polydimethylsiloxane, PDMS) according to the manufacturer's instructions.[3] b. Insert the SPME fiber into the headspace of the sealed vial, ensuring it does not touch the sample. c. Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 79°C in a water bath) to allow for the adsorption of volatile compounds.[7]

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): a. Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the heated injector port (e.g., 250°C) of a GC-MS system.[3] b. Use a suitable capillary column (e.g., CP Sil 5CB) for separation.[3] c. Program the oven temperature to achieve separation, for example: hold at 35°C for 4 min, then ramp at 10°C/min to 130°C, hold for 2 min, and then ramp at 40°C/min to 240°C.[3] d. Use nitrogen or helium as the carrier gas. e. Identify and quantify pyran-2-ones by comparing mass spectra and retention times with known standards.

Protocol 3: Solvent Extraction from Liquid Culture Filtrate

This protocol is suitable for extracting both volatile and non-volatile pyran-2-ones from liquid fermentation.

1. Liquid Culture: a. Inoculate the Trichoderma strain into a liquid medium such as Potato Dextrose Broth (PDB) in Erlenmeyer flasks.[10] b. Grow the cultures under stationary or agitated conditions for 10-30 days at 25°C.[11][12]

2. Extraction: a. Separate the fungal biomass from the culture broth by vacuum filtration through filter paper.[10] b. Extract the culture filtrate exhaustively with an equal volume of a non-polar solvent such as ethyl acetate (EtOAc).[10][11][13] This is typically done three times in a separatory funnel. c. Combine the organic fractions. d. Dry the combined organic extract over anhydrous Na₂SO₄ to remove any residual water. e. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[10][14]

3. Purification (Optional): a. The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC), to isolate individual pyran-2-one compounds.[12][15]

Visualizations: Workflows and Relationships

Extraction_Workflow cluster_culture 1. Fungal Culture & Fermentation cluster_extraction 2. Extraction cluster_analysis 3. Analysis & Purification Culture_Prep Inoculum Preparation (Spores from PDA) Fermentation Fermentation (Solid-State or Liquid) Culture_Prep->Fermentation SSF Fermented Solid Fermentation->SSF LCF Liquid Culture Filtrate Fermentation->LCF SPME HS-SPME (for Volatiles) SSF->SPME Solvent_Ext Solvent Extraction (e.g., Ethyl Acetate) LCF->Solvent_Ext GCMS GC-MS Analysis SPME->GCMS Crude_Extract Crude Extract Solvent_Ext->Crude_Extract Purification Purification (Optional) (HPLC, Column Chromatography) Isolated_Compound Isolated Pyran-2-one Purification->Isolated_Compound Crude_Extract->GCMS Crude_Extract->Purification

Caption: Experimental workflow for the extraction and analysis of pyran-2-ones.

Factors_Influence cluster_biological Biological Factors cluster_physical Physical/Process Factors Yield Pyran-2-one Yield Species Trichoderma Species (e.g., T. harzianum, T. atroviride) Species->Yield Substrate Substrate / Medium (Solid vs. Liquid, Carbon/Nitrogen Source) Substrate->Yield Temp Temperature (e.g., 25-28°C) Temp->Yield Moisture Moisture Level (e.g., 55% for SSF) Moisture->Yield Inoculum Inoculum (Concentration, Age) Inoculum->Yield Incubation Incubation Time (e.g., 7-12 days) Incubation->Yield

Caption: Key factors influencing the production of pyran-2-ones in Trichoderma.

References

Application of 6-Tridecyltetrahydro-2H-pyran-2-one in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, also known by its common name δ-tridecalactone, is a valuable aromatic compound utilized in the flavor and fragrance industry. Its characteristic creamy, coconut, and butter-like aroma with a discreet musky undertone makes it a versatile ingredient in a variety of consumer products.[1] In the flavor sector, it imparts a fresh, creamy, and dairy character, proving particularly useful in dairy applications such as milk, cream, and butter, as well as in confectionary flavors like toffee and caramel.[1] In the fragrance domain, it is often incorporated into heavy floral scents, such as gardenia and tuberose, to add a rich and creamy nuance.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound, targeting researchers, scientists, and professionals involved in product development.

Physicochemical Properties and Sensory Profile

This compound is a lactone with the chemical formula C18H34O2 and a molecular weight of 282.46 g/mol . A summary of its key physicochemical and sensory properties is provided in the table below.

PropertyValueReference
Chemical Name This compound
Synonyms δ-Tridecalactone, 5-Hydroxypentadecanoic acid lactone
CAS Number 7370-92-5
Molecular Formula C18H34O2
Molecular Weight 282.46 g/mol
Appearance Colorless to pale yellow liquid[2]
Odor Profile Soft creamy, coconut and butter-like with a discreet musky tone.[1][2]
Flavor Profile Fresh, cream, dairy character.[1]
Solubility Insoluble in water; soluble in ethanol.[2]

Applications in the Flavor and Fragrance Industry

The unique sensory profile of δ-tridecalactone lends itself to a wide range of applications. The following table summarizes recommended usage levels in various product categories.

Application CategoryProduct TypeRecommended Usage LevelReference
Fragrance Fragrance ConcentrateUp to 6.0%[1]
Heavy Floral Perfumes (e.g., Gardenia, Tuberose)Formulation dependent[1]
Flavor Dairy Products (Milk, Cream, Butter)Formulation dependent[1]
Confectionery (Toffee, Caramel)Formulation dependent[1]
Baked Goods0.5 - 5.0 ppm
Non-alcoholic Beverages0.1 - 2.0 ppm

Experimental Protocols

Protocol 1: Synthesis of this compound (δ-Tridecalactone)

This protocol describes a general method for the synthesis of δ-lactones from unsaturated fatty acids, which can be adapted for δ-tridecalactone. The process involves the acid-catalyzed lactonization of a suitable hydroxy fatty acid precursor.

Materials:

  • 10-Hydroxypentadecanoic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)

  • Anhydrous toluene

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux condenser and Dean-Stark trap

  • Separatory funnel

  • Glassware (round-bottom flask, beakers, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 10-hydroxypentadecanoic acid in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the hydroxy acid).

  • Heat the mixture to reflux. The water formed during the intramolecular esterification (lactonization) will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude δ-tridecalactone.

Protocol 2: Purification of this compound

The crude product from the synthesis can be purified by vacuum distillation or column chromatography.

Materials:

  • Crude δ-tridecalactone

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Vacuum distillation apparatus

  • Chromatography column

  • Fraction collector

Procedure (Vacuum Distillation):

  • Set up a vacuum distillation apparatus.

  • Place the crude δ-tridecalactone in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point for δ-tridecalactone under the applied pressure.

Procedure (Column Chromatography):

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Load the crude δ-tridecalactone onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure lactone.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to characterize the odor profile of a volatile compound.

Equipment and Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port (sniffing port).

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent).

  • Helium as carrier gas.

  • Sample of purified this compound dissolved in a suitable solvent (e.g., ethanol).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a dilution series of the δ-tridecalactone solution.

  • GC-O Analysis:

    • Inject an aliquot of the sample into the GC.

    • The effluent from the column is split between the FID and the sniffing port.

    • A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, and a description of any detected odor.

    • The FID provides a chromatogram showing the retention time of the compound.

  • Data Analysis: Correlate the odor events recorded by the panelist with the peaks on the chromatogram to create an aromagram, which provides a detailed sensory profile of the compound. This can be done using techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[3] This binding event triggers a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant 6-Tridecyltetrahydro- 2H-pyran-2-one OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca2+, Na+ influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General olfactory signal transduction pathway.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for the sensory evaluation of a flavor and fragrance compound.

Sensory_Analysis_Workflow start Start: Purified Compound sample_prep Sample Preparation (Dilution Series) start->sample_prep gc_o Gas Chromatography- Olfactometry (GC-O) sample_prep->gc_o sensory_panel Sensory Panel Evaluation (Descriptive Analysis) sample_prep->sensory_panel data_analysis Data Analysis and Interpretation gc_o->data_analysis sensory_panel->data_analysis application_dev Application in Product Development data_analysis->application_dev end End: Final Product application_dev->end

Caption: Workflow for sensory analysis of flavor compounds.

Conclusion

This compound is a key ingredient in the palette of flavorists and perfumers. Its distinct creamy and dairy notes enhance a wide array of products. The protocols and information provided herein offer a foundational guide for researchers and developers to effectively utilize this compound in their formulations. Further research into specific olfactory receptors for lactones and detailed quantitative sensory studies will continue to expand its application potential.

References

Asymmetric Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 6-substituted-5,6-dihydro-2H-pyran-2-ones, a class of compounds with significant biological activities, including anti-proliferative properties. A notable example is the natural product (R)-goniothalamin, which has demonstrated selective cytotoxicity against various cancer cell lines.[1][2] These protocols are intended to serve as a guide for the synthesis and exploration of novel analogues for potential therapeutic applications.

Introduction

6-Substituted-5,6-dihydro-2H-pyran-2-ones, also known as α,β-unsaturated δ-lactones, are prevalent scaffolds in numerous natural products exhibiting a wide array of biological activities.[3][4] Their therapeutic potential, particularly as anti-cancer agents, has spurred the development of various asymmetric synthetic strategies to access enantiomerically pure forms of these molecules and their analogues.[1][2] Key synthetic approaches include organocatalytic domino reactions, biocatalytic reductions, and metal-catalyzed transformations. This document details representative protocols for these methods and summarizes the biological context, focusing on the anti-proliferative effects of goniothalamin.

I. Asymmetric Synthetic Strategies and Protocols

Several effective methods have been developed for the enantioselective synthesis of 6-substituted-5,6-dihydro-2H-pyran-2-ones. Below are detailed protocols for three prominent strategies: Organocatalytic Domino Michael-Hemiacetalization, Biocatalytic Asymmetric Reduction, and Metal-Catalyzed Asymmetric Allylation.

A. Organocatalytic Domino Michael-Hemiacetalization

This one-pot method provides polyfunctionalized dihydropyran derivatives with high enantioselectivity starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[5]

Experimental Protocol: Synthesis of Methyl (4R,6S)-6-methyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate

Materials:

  • (E)-2-nitro-3-phenylprop-2-en-1-ol

  • Methyl 3-oxobutanoate

  • Squaramide-based organocatalyst (e.g., catalyst E from the cited literature)[5]

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol) in anhydrous dichloromethane (5.0 mL) is added methyl 3-oxobutanoate (1.0 mmol).

  • The squaramide-based organocatalyst (10 mol%) is added to the reaction mixture.

  • The reaction is stirred at ambient temperature for 48 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is redissolved in anhydrous toluene (5.0 mL), and p-toluenesulfonic acid (20 mol%) is added.

  • The mixture is heated to 100 °C for 1 hour.

  • After cooling to room temperature, the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography to afford the desired dihydropyran.

B. De Novo Asymmetric Synthesis of (+)-Goniothalamin via Asymmetric Allylation

This approach utilizes an asymmetric allylation reaction to install the key stereocenter, leading to the synthesis of (+)-goniothalamin from achiral starting materials in a few steps.[6][7]

Experimental Protocol: Synthesis of (+)-Goniothalamin

Materials:

  • Cinnamaldehyde

  • Allylating agent (e.g., Leighton allylation conditions)

  • Ring-closing metathesis catalyst (e.g., Grubbs II catalyst)

  • Solvents (e.g., Dichloromethane, Toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Asymmetric Allylation: Cinnamaldehyde is subjected to asymmetric allylation using established conditions (e.g., Leighton allylation) to produce the corresponding chiral homoallylic alcohol with high enantioselectivity.

  • Acrylation: The resulting alcohol is then reacted with acryloyl chloride in the presence of a base to form the corresponding acrylate ester.

  • Ring-Closing Metathesis (RCM): The diene formed in the previous step is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and treated with a ring-closing metathesis catalyst (e.g., Grubbs II catalyst) to effect cyclization.

  • Purification: The resulting (+)-goniothalamin is purified by silica gel column chromatography.

II. Quantitative Data Summary

The following tables summarize representative quantitative data for the asymmetric synthesis of various 6-substituted-5,6-dihydro-2H-pyran-2-ones.

Table 1: Organocatalytic Domino Michael-Hemiacetalization [5]

Entry6-Substituent1,3-Dicarbonyl CompoundYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1PhenylMethyl 3-oxobutanoate8090 (trans)95 (trans)
24-ChlorophenylEthyl 3-oxobutanoate8592 (trans)96 (trans)
32-ThienylAcetylacetone7588 (trans)94 (trans)

Table 2: Asymmetric Synthesis and Anti-proliferative Activity of Goniothalamin Analogues [2]

Compound6-SubstituentYield (%)Enantiomeric Excess (ee, %)Anti-proliferative Activity (IC50, µM) - PC-3 cellsAnti-proliferative Activity (IC50, µM) - MCF-7 cells
(R)-GoniothalaminStyryl->981.21.5
Analogue 12-Naphthyl75>980.91.1
Analogue 23-Quinoyl68>982.53.1

III. Biological Activity and Signaling Pathways

Anti-proliferative Effects of Goniothalamin

Goniothalamin, a naturally occurring 6-styryl-substituted-5,6-dihydro-2H-pyran-2-one, exhibits potent and selective cytotoxicity against a range of human cancer cell lines.[1] Its anti-proliferative activity is primarily attributed to the induction of apoptosis.[8][9]

Signaling Pathway of Goniothalamin-Induced Apoptosis

Goniothalamin triggers apoptosis through a multi-faceted mechanism primarily involving the induction of oxidative stress.[8] It leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels.[8][9] This redox imbalance can cause DNA damage, which in turn upregulates the tumor suppressor protein p53.[8][10] Activated p53 can then initiate the mitochondrial apoptotic pathway through the release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[8][11] Furthermore, goniothalamin has been shown to induce G2/M phase cell cycle arrest and downregulate the NF-κB signaling pathway.[9][11] There is also evidence suggesting that goniothalamin may modulate the TOR pathway.[12]

IV. Visualizations

Synthetic Workflow and Biological Pathway Diagrams

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_intermediate Chiral Intermediate cluster_cyclization Cyclization cluster_product Final Product Aldehyde Aldehyde Catalytic_Reaction Catalytic Asymmetric Reaction (e.g., Allylation, Michael Addition) Aldehyde->Catalytic_Reaction Nucleophile Nucleophile Nucleophile->Catalytic_Reaction Chiral_Alcohol Chiral Intermediate Catalytic_Reaction->Chiral_Alcohol High ee/de Cyclization_Step Cyclization (e.g., RCM, Lactonization) Chiral_Alcohol->Cyclization_Step Final_Product 6-Substituted-5,6-dihydro-2H-pyran-2-one Cyclization_Step->Final_Product

Goniothalamin_Apoptosis_Pathway Goniothalamin Goniothalamin ROS ↑ Reactive Oxygen Species (ROS) Goniothalamin->ROS GSH ↓ Glutathione (GSH) Goniothalamin->GSH Mitochondrion Mitochondrion Goniothalamin->Mitochondrion NFkB ↓ NF-κB Pathway Goniothalamin->NFkB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 p53->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Tridecyltetrahydro-2H-pyran-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: this compound, a saturated δ-lactone, can be synthesized through several primary routes. The most common methods include:

  • Lactonization of 5-hydroxyoctadecanoic acid: This is a direct method involving the intramolecular cyclization of the corresponding hydroxy fatty acid, often promoted by acid catalysts.

  • Baeyer-Villiger oxidation of cyclopentadecanone: This reaction uses a peroxyacid or peroxide to oxidize a cyclic ketone to the corresponding lactone.[1][2]

  • Catalytic hydrogenation of unsaturated pyranones: If starting from an unsaturated precursor, catalytic hydrogenation can be employed to yield the saturated lactone.

  • Biocatalytic synthesis: Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or unspecific peroxygenases (UPOs) can be used for the selective oxidation of cyclic ketones or hydroxylation of fatty acids, respectively, to form the lactone under mild conditions.[3][4][5]

Q2: What is the chemical identity of this compound?

A2: this compound is also known by other names, including δ-Octadecalactone and 5-hydroxyoctadecanoic acid lactone. Its chemical formula is C18H34O2 and its CAS Registry Number is 1227-51-6.[6]

Troubleshooting Guide

Low Reaction Yield

Q3: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

A3: Low yields can stem from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:

  • Incomplete Reaction:

    • Lactonization: The equilibrium between the hydroxy acid and the lactone may not favor the product. Try removing water from the reaction mixture using a Dean-Stark apparatus or by adding molecular sieves. Increasing the reaction temperature or using a stronger acid catalyst can also drive the reaction to completion.

    • Baeyer-Villiger Oxidation: The oxidant may be decomposing or the reaction may be too slow. Ensure the peroxyacid or peroxide is fresh and of high purity. For slower reactions, consider using a more reactive peroxyacid like trifluoroperacetic acid (TFPAA) or adding a suitable catalyst.[1]

  • Side Reactions:

    • Formation of γ-lactone: In acid-catalyzed lactonization, isomerization can lead to the formation of the more thermodynamically stable γ-lactone. Lower reaction temperatures and the use of specific catalysts can favor the formation of the δ-lactone.

    • Polymerization: High temperatures and strong acid catalysts can sometimes lead to intermolecular esterification, resulting in oligomers or polymers. Using milder reaction conditions or a protecting group strategy for the hydroxyl group can mitigate this.

  • Product Degradation: The lactone ring can be sensitive to harsh acidic or basic conditions, leading to hydrolysis back to the hydroxy acid. Ensure that the workup procedure is as neutral as possible.

Below is a troubleshooting workflow for addressing low yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete side_reactions Significant Side Products Observed? incomplete->side_reactions No increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes complete_no_side Reaction Complete, No Major Side Products side_reactions->complete_no_side No optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) side_reactions->optimize_conditions Yes workup_issue Investigate Workup/Isolation Procedure complete_no_side->workup_issue purification_issue Review Purification Method workup_issue->purification_issue increase_time_temp->check_completion change_catalyst Use a More Active Catalyst optimize_conditions->check_completion

Caption: Troubleshooting workflow for low reaction yield.

Impurity Profile

Q4: I am observing significant impurities in my final product. How can I identify and minimize them?

A4: The nature of impurities will depend on your synthetic method.

  • Isomeric Lactones (γ-lactone):

    • Identification: Isomeric lactones can often be distinguished by their spectroscopic data (NMR, IR) and chromatographic behavior (GC, HPLC).

    • Minimization: In acid-catalyzed lactonization of unsaturated fatty acids, the ratio of δ- to γ-lactones can be influenced by the choice of acid and reaction conditions. For example, in the synthesis of δ-lactones from meadowfoam oil, both perchloric and sulfuric acid were used, with the δ/γ ratio being sensitive to the acid concentration.[7]

  • Unreacted Starting Material:

    • Identification: Easily identified by comparing the analytical data of the product mixture with that of the starting materials.

    • Minimization: As discussed under "Low Yield," drive the reaction to completion by adjusting reaction time, temperature, or catalyst.

  • Solvent and Reagent Residues:

    • Identification: GC-MS is a powerful tool for identifying residual solvents and reagents.

    • Minimization: Ensure proper drying of the final product under vacuum. Purification by column chromatography or distillation is effective at removing these impurities.

Data Presentation

Table 1: Effect of Acid Catalyst on δ-Lactone Yield from Meadowfoam Oil [7]

Acid CatalystMole EquivalentsYield of δ-Lactone (%)δ/γ Ratio
Perchloric Acid2.073-
Sulfuric Acid2.575-
Perchloric Acid0.5 - 4.017 - 756:1 to 10.4:1

Note: The data is for the synthesis of δ-eicosanolactone and δ-docosanolactone directly from meadowfoam oil, which serves as a model system for the acid-catalyzed lactonization of long-chain unsaturated fatty acids.

Experimental Protocols

Protocol 1: Acid-Catalyzed Lactonization of 5-Hydroxyoctadecanoic Acid

This protocol is a general procedure based on the principles of acid-catalyzed intramolecular cyclization.

  • Reaction Setup:

    • Dissolve 5-hydroxyoctadecanoic acid in a non-polar solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (e.g., 0.05 equivalents).

  • Reaction Execution:

    • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the lactone.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude lactone.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Lactonization_Workflow start Start: 5-Hydroxyoctadecanoic Acid dissolve Dissolve in Toluene start->dissolve add_catalyst Add Acid Catalyst (p-TSA) dissolve->add_catalyst reflux Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product Product: this compound purify->product

Caption: Experimental workflow for acid-catalyzed lactonization.

Protocol 2: Baeyer-Villiger Oxidation of Cyclopentadecanone

This protocol outlines the general steps for the Baeyer-Villiger oxidation to form a lactone.

  • Reaction Setup:

    • Dissolve cyclopentadecanone in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

    • Cool the solution in an ice bath.

  • Reagent Addition:

    • Slowly add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions to the cooled solution. The reaction is often exothermic.

  • Reaction Execution:

    • Stir the reaction mixture at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.

  • Workup:

    • Quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting crude lactone by column chromatography or vacuum distillation.

Baeyer_Villiger_Pathway ketone Cyclic Ketone criegee Criegee Intermediate ketone->criegee + Peroxyacid peroxyacid Peroxyacid (e.g., m-CPBA) peroxyacid->criegee lactone Lactone criegee->lactone Migratory Insertion acid Carboxylic Acid Byproduct criegee->acid

Caption: Simplified Baeyer-Villiger oxidation pathway.

References

Technical Support Center: Purification of Long-Chain Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain lactones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of long-chain lactones?

A1: Common impurities include structurally similar analogs with saturated or isomeric side chains, unreacted starting materials, and byproducts from the synthesis, such as tars and resins.[1] During purification, hydrolysis of the lactone to its corresponding hydroxy acid can also be a significant issue.[2][3][4]

Q2: My long-chain lactone appears to be degrading during purification. What could be the cause?

A2: Long-chain lactones can be susceptible to hydrolysis, breaking the ester linkage to form the corresponding hydroxy acid. This is often catalyzed by acidic or alkaline conditions.[2][3][4] It is crucial to maintain a suitable pH during extraction and chromatography and to minimize exposure to strong acids or bases. Lactones have been shown to be unstable at alkaline pH.[3]

Q3: I am having difficulty separating my target lactone from its structural analogs. What purification techniques are most effective?

A3: Separation of structurally similar lactones, such as those with varying degrees of unsaturation in the side chain, can be challenging. Silver ion chromatography is a powerful technique for this purpose, as silver ions interact differently with unsaturated alkyl groups, allowing for their separation from saturated analogs.[5] High-performance liquid chromatography (HPLC) with a suitable stationary phase, such as reversed-phase C18, can also provide the necessary resolution.[3][6]

Q4: What analytical techniques are recommended for assessing the purity of my long-chain lactone sample?

A4: High-performance liquid chromatography (HPLC) is a widely used and effective method for determining the purity of lactone samples.[3][5] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile lactones, but care must be taken due to the potential for thermal degradation of less stable compounds.[6]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent and procedure. Ensure sufficient contact time and appropriate pH to maximize the transfer of the lactone into the organic phase.
Product Loss During Chromatography - Check for irreversible adsorption onto the stationary phase. Consider using a different stationary phase or modifying the mobile phase. - Ensure proper column packing to avoid channeling.[7] - Optimize fraction collection to avoid discarding fractions containing the product.
Lactone Hydrolysis - Maintain a neutral pH throughout the purification process.[3] - Use buffered mobile phases if necessary. - Minimize the duration of the purification process.
Co-elution with Impurities Adjust the mobile phase composition or gradient to improve separation. Consider a different chromatographic technique (e.g., silver ion chromatography for unsaturated lactones).[5]
Issue 2: Poor Separation of Lactone from Impurities in Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System Perform thin-layer chromatography (TLC) screening with various solvent systems to identify an optimal mobile phase that provides good separation between the target lactone and impurities. A target Rf value of ~0.3 is often a good starting point for flash chromatography.[7][8]
Column Overloading Reduce the amount of crude sample loaded onto the column. Overloading can lead to band broadening and poor separation.
Improper Column Packing Ensure the column is packed uniformly to prevent cracks or channels, which can lead to uneven solvent flow and poor separation.[7]
Structurally Very Similar Impurities - Employ a more selective chromatographic technique, such as HPLC with a high-resolution column or silver ion chromatography.[5] - Consider derivatization of the impurities to alter their chromatographic behavior.
Issue 3: Presence of Hydroxy Acid in the Final Product
Possible Cause Troubleshooting Steps
Acidic or Basic Conditions During Workup Neutralize the reaction mixture carefully before extraction. Use mild acids or bases for pH adjustment.
Hydrolysis on Silica Gel Silica gel can be slightly acidic. If lactone instability is observed, consider using neutral alumina or a deactivated silica gel for chromatography.
Prolonged Exposure to Protic Solvents Minimize the time the lactone is in contact with protic solvents, especially at elevated temperatures. Remove solvents under reduced pressure at a low temperature.

Quantitative Data Summary

The following table summarizes purification data for lactone compounds from various sources, highlighting the effectiveness of different techniques.

Lactone Purification Method Starting Purity Final Purity Recovery Rate Reference
FK506 (a macrolactone)Silver Ion Extraction62%98.5%72.3%[5]
WedelolactoneMacroporous Resin ChromatographyNot Specified99.46%77.66%[9]
γ-butyrolactoneBatch Distillation82.4% (Yield from synthesis)Not Specified98.2%[10]
beta-propiolactoneAqueous Alkali Extraction & Distillation84.5%98.2%>95%[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Purification of Long-Chain Lactones

This protocol is a general guideline and should be optimized for each specific lactone.

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for many long-chain lactones is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system should give the target lactone an Rf value of approximately 0.3.[7][8]

  • Column Packing:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Dry pack the column with silica gel (Silica 60 is common).[7]

    • Add another layer of sand on top of the silica gel.

    • Wet the column by running the chosen eluent through it until the silica gel is fully saturated and equilibrated.

  • Sample Loading:

    • Dissolve the crude lactone mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Allow the solvent to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.

    • Collect fractions and monitor the elution of the target lactone by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure lactone.

    • Remove the solvent under reduced pressure (rotary evaporation) at a low temperature to avoid degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for High-Purity Lactone Isolation

This protocol provides a general framework for HPLC purification.

  • Column and Mobile Phase Selection:

    • A reversed-phase C18 column is often suitable for the purification of long-chain lactones.

    • The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution (e.g., increasing the organic solvent concentration over time) is often necessary for good separation.[3]

  • Sample Preparation:

    • Dissolve the partially purified lactone in the initial mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • HPLC Run:

    • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the gradient program and monitor the elution of compounds using a suitable detector (e.g., UV-Vis or mass spectrometer).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target lactone. Automated fraction collectors are commonly used.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • If the lactone is in an aqueous solution, it may be necessary to perform a liquid-liquid extraction to recover the product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Remove aqueous impurities Chromatography Column Chromatography (e.g., Flash or HPLC) Extraction->Chromatography Separate lactone from byproducts Crystallization Crystallization (Optional) Chromatography->Crystallization Further purification Purity_Analysis Purity Analysis (HPLC, GC-MS) Chromatography->Purity_Analysis Crystallization->Purity_Analysis Pure_Lactone Pure Long-Chain Lactone Purity_Analysis->Pure_Lactone

Caption: General workflow for the purification of long-chain lactones.

Troubleshooting_Logic Start Low Purity or Yield Check_Hydrolysis Check for Hydrolysis (Presence of Hydroxy Acid) Start->Check_Hydrolysis Optimize_pH Optimize pH Control (Neutral Conditions) Check_Hydrolysis->Optimize_pH Yes Check_Separation Poor Separation in Chromatography? Check_Hydrolysis->Check_Separation No Optimize_pH->Check_Separation Optimize_Chroma Optimize Chromatography (Solvent, Column, Loading) Check_Separation->Optimize_Chroma Yes Check_Extraction Incomplete Extraction? Check_Separation->Check_Extraction No Optimize_Chroma->Check_Extraction Optimize_Extraction Optimize Extraction (Solvent, pH) Check_Extraction->Optimize_Extraction Yes Final_Product Improved Purity/Yield Check_Extraction->Final_Product No Optimize_Extraction->Final_Product

References

Technical Support Center: Optimization of Extraction Parameters for Pyran-2-ones from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of pyran-2-ones from natural sources.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of pyran-2-ones.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Pyran-2-ones Inappropriate solvent selection: The polarity of the solvent may not be suitable for the target pyran-2-one(s).- Test a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., ethanol, methanol, water).[1] - Consider using a binary solvent system (e.g., ethanol-water) to fine-tune the polarity. For some compounds, a 60% ethanol concentration has been shown to be effective.[2]
Inefficient extraction technique: The chosen method (e.g., maceration) may not be effective for liberating the target compounds from the plant/fungal matrix.- Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency and reduce extraction time.[3][4][5]
Degradation of pyran-2-ones: The target compounds may be sensitive to heat, light, or pH. Pyran-2-ones can be unstable and may undergo rearrangement or degradation under certain conditions.[6]- Perform extractions at lower temperatures if using heat-assisted methods. For UAE, a refrigerated water bath can help maintain a constant, cool temperature.[2] - Protect extracts from light by using amber glassware or covering vessels with aluminum foil. - Investigate the pH stability of the target pyran-2-one and buffer the extraction solvent if necessary.
Insufficient extraction time or temperature: The conditions may not be optimal for complete extraction.- Optimize extraction time and temperature. For example, in UAE of related compounds, an extraction time of 20-60 minutes has been found to be optimal.[1][7] For MAE, shorter extraction times are a key advantage.[3]
Co-extraction of Impurities Non-selective solvent: The solvent may be dissolving a wide range of other compounds along with the pyran-2-ones.- Use a solvent with higher selectivity for the target compounds. - Employ a multi-step extraction process. Start with a non-polar solvent to remove lipids and other non-polar impurities, followed by extraction with a more polar solvent to isolate the pyran-2-ones.
Complex natural source matrix: The raw material may contain high levels of pigments, polysaccharides, or other interfering substances.- Perform a pre-extraction wash with a non-polar solvent like hexane to remove chlorophyll and lipids. - Incorporate a purification step after extraction, such as column chromatography or solid-phase extraction (SPE).
Inconsistent Extraction Yields Variability in natural source material: The concentration of pyran-2-ones can vary depending on the age, part of the plant/fungus, and growing conditions.- Ensure that the plant or fungal material is from a consistent source and stage of development. - Homogenize the raw material to ensure a uniform sample for each extraction.
Inconsistent extraction parameters: Minor variations in temperature, time, or solvent-to-solid ratio can lead to different yields.- Precisely control all extraction parameters. Use a temperature-controlled water bath or a calibrated microwave/ultrasound system.[2] - Maintain a consistent solid-to-liquid ratio for all extractions.[7]
Solvent Removal Issues High boiling point of the solvent: Solvents like DMSO can be difficult to remove completely.- Use a rotary evaporator under high vacuum and appropriate temperature. - If residual solvent remains, consider a subsequent lyophilization (freeze-drying) step.
Formation of an emulsion: This can occur when using a mixture of aqueous and organic solvents.- Centrifuge the mixture to break the emulsion. - Add a small amount of a saturated salt solution (e.g., NaCl) to increase the polarity of the aqueous phase and promote separation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting pyran-2-ones?

A1: The choice of solvent is critical and depends on the specific pyran-2-one's polarity. A good starting point is to test solvents of varying polarities. Ethanol and methanol are commonly used for moderately polar compounds.[1] For less polar pyran-2-ones, ethyl acetate or dichloromethane may be more effective. Often, a mixture of solvents, such as ethanol and water, provides the best results by adjusting the overall polarity.[2]

Q2: How can I improve the efficiency of my pyran-2-one extractions?

A2: To improve efficiency, consider implementing advanced extraction techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction times and solvent consumption while increasing yields compared to conventional methods like maceration or Soxhlet extraction.[3][4][5] Optimization of parameters such as temperature, time, and solvent-to-solid ratio is crucial for these methods.

Q3: My pyran-2-one extract is a complex mixture. How can I purify it?

A3: Purification of crude extracts is often necessary. A common and effective method is column chromatography using silica gel or other stationary phases. The choice of the mobile phase (solvent system) will depend on the polarity of your target pyran-2-one and the impurities you want to remove. High-Performance Liquid Chromatography (HPLC) can be used for further purification and isolation of individual compounds.

Q4: Are pyran-2-ones stable during extraction and storage?

A4: The stability of pyran-2-ones can vary. Some are susceptible to degradation by heat, light, or extreme pH.[6] It is advisable to conduct extractions at moderate temperatures and protect the samples from direct light. For long-term storage, extracts should be kept in a cool, dark place, and if possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Storing at 2-8°C is a general recommendation for the pure compounds.

Q5: What is a typical workflow for the extraction and isolation of pyran-2-ones from a natural source?

A5: A general workflow is outlined in the diagram below. It involves sample preparation, extraction, purification, and analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification prep1 Drying of Plant/Fungal Material prep2 Grinding to Fine Powder prep1->prep2 ext1 Solvent Extraction (Maceration, UAE, or MAE) prep2->ext1 ext2 Filtration/Centrifugation ext1->ext2 ext3 Solvent Evaporation ext2->ext3 pur1 Crude Extract ext3->pur1 pur2 Column Chromatography pur1->pur2 pur3 Fraction Collection pur2->pur3 pur4 Further Purification (e.g., HPLC) pur3->pur4 ana1 Isolated Pyran-2-one(s) pur4->ana1 ana2 Spectroscopic Analysis (NMR, MS, UV-Vis) ana1->ana2 G Solvent Solvent Type & Polarity Yield Maximize Pyran-2-one Yield Solvent->Yield Purity Minimize Impurities Solvent->Purity Temp Temperature Temp->Yield Stability Prevent Degradation Temp->Stability Time Extraction Time Time->Yield Ratio Solid-to-Liquid Ratio Ratio->Yield Method Extraction Method (UAE, MAE, etc.) Method->Time influences Method->Yield

References

stability issues of 6-Tridecyltetrahydro-2H-pyran-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Tridecyltetrahydro-2H-pyran-2-one in solution.

Disclaimer

Quantitative stability data for this compound is not extensively available in publicly accessible literature. The information provided herein is based on the general chemical properties of δ-lactones and established principles of pharmaceutical stability testing. It is crucial to perform compound-specific stability studies to determine its precise degradation kinetics and profile.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions

  • Question: I am observing a rapid decrease in the concentration of this compound in my aqueous formulation. What could be the cause?

  • Answer: The primary degradation pathway for lactones, including δ-lactones like this compound, is hydrolysis.[1][2][3] The ester bond in the lactone ring is susceptible to cleavage by water, leading to the formation of the corresponding open-chain hydroxy carboxylic acid (5-hydroxyoctadecanoic acid). The rate of hydrolysis is significantly influenced by pH and temperature.

    • Troubleshooting Steps:

      • pH Monitoring: Measure the pH of your solution. Hydrolysis is catalyzed by both acidic and basic conditions. For many esters, the rate of hydrolysis is slowest in the slightly acidic pH range (around pH 4-6).

      • Buffer Selection: If your formulation allows, use a buffer system to maintain the pH in a range where the compound exhibits maximum stability.

      • Temperature Control: Store solutions at the lowest feasible temperature to slow down the degradation rate. Avoid repeated freeze-thaw cycles, which can also affect stability.

      • Solvent System: If the application permits, consider using a co-solvent system (e.g., with ethanol, propylene glycol, or DMSO) to reduce the water activity and thereby decrease the rate of hydrolysis.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies

  • Question: During my stability-indicating HPLC analysis, I am observing the appearance of new, unidentified peaks over time. How can I identify these and what might they be?

  • Answer: The appearance of new peaks is indicative of degradation. For this compound, the primary degradation product is expected to be 5-hydroxyoctadecanoic acid resulting from hydrolysis. Other degradation products could arise from oxidation or interaction with excipients.

    • Troubleshooting Steps:

      • Peak Tracking: Systematically track the increase in the area of the new peaks as the area of the parent peak (this compound) decreases.

      • Forced Degradation: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[4][5][6] This will help in confirming if the observed peaks in your stability study correspond to specific degradation pathways.

      • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. The expected mass of the hydrolyzed product, 5-hydroxyoctadecanoic acid (C18H36O3), would be approximately 300.48 g/mol .

      • NMR Spectroscopy: For isolation and definitive structural elucidation of major degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[7][8][9]

Issue 3: Inconsistent Results in Excipient Compatibility Studies

  • Question: My excipient compatibility studies are showing variable and inconsistent degradation of this compound. What could be the reason?

  • Answer: Inconsistencies in excipient compatibility studies can arise from several factors, including the inherent reactivity of the excipients, presence of impurities, and the experimental conditions.

    • Troubleshooting Steps:

      • Excipient Characterization: Ensure that the excipients used are of high purity and well-characterized. Impurities in excipients are a common cause of drug degradation.

      • Moisture Content: Control the moisture content in your drug-excipient mixtures. Water can accelerate degradation through hydrolysis, and some excipients are hygroscopic.

      • pH Effects: Be aware of the pH of the microenvironment created by the excipient when in contact with the drug, especially in the presence of moisture.

      • Standardized Protocol: Follow a standardized protocol for preparing and storing your compatibility samples, ensuring uniform mixing and consistent temperature and humidity conditions.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is hydrolysis of the ester bond in the lactone ring, leading to the formation of 5-hydroxyoctadecanoic acid. This reaction is catalyzed by both acid and base.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The rate of hydrolysis is generally faster in both acidic and alkaline conditions compared to a neutral or slightly acidic pH. The pH of maximum stability needs to be determined experimentally but for many simple esters, it lies in the range of pH 4 to 6.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen, if appropriate for the solvent system). They should also be protected from light if photostability has not been established. The pH of aqueous solutions should be controlled, ideally within a pre-determined range of optimal stability.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the most common and reliable technique for quantifying the parent compound and its degradation products.[13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the degradation process and identify the structures of the degradation products.[7][8][9]

Q5: How can I perform a forced degradation study for this compound?

A5: A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability conditions. According to ICH guidelines, this typically includes:[1][4][5][6]

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., heating the solid or solution at a high temperature (e.g., 70-80 °C).

  • Photostability: Exposing the sample to light according to ICH Q1B guidelines.

Quantitative Data Summary

Table 1: Example Stability Data for this compound in a Buffered Aqueous Solution at 40°C

pHInitial Concentration (µg/mL)Concentration at 1 week (µg/mL)Concentration at 4 weeks (µg/mL)Degradation Rate Constant (k) (week⁻¹)Half-life (t½) (weeks)
3.0100.095.282.1
5.0100.098.594.3
7.0100.096.888.5
9.0100.085.360.7

Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 50% B to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as lactones often lack a strong chromophore) or Mass Spectrometry (MS) for better sensitivity and specificity.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies to ensure that all degradation products are well-resolved from the parent peak.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Excipient Compatibility Study

This protocol describes a typical approach for screening the compatibility of this compound with common pharmaceutical excipients.

  • Sample Preparation:

    • Prepare binary mixtures of the active pharmaceutical ingredient (API) and each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a control sample of the API alone.

    • For each mixture, prepare two sets: one stored under controlled room temperature and another under accelerated conditions (e.g., 40°C/75% RH).

  • Storage: Store the samples in appropriate containers (e.g., glass vials) for a defined period (e.g., 4 weeks).

  • Analysis:

    • At specified time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples.

    • Visually inspect for any physical changes (color, appearance).

    • Dissolve the samples in a suitable solvent and analyze by the validated stability-indicating HPLC method to quantify the amount of remaining API and the formation of any degradation products.

  • Data Evaluation: Compare the degradation of the API in the presence of each excipient to the degradation of the API alone. A significant increase in degradation suggests an incompatibility.

Visualizations

Hydrolysis_Pathway Compound This compound (δ-Lactone) TransitionState Tetrahedral Intermediate Compound->TransitionState H₂O (Acid/Base Catalysis) Product 5-Hydroxyoctadecanoic Acid (Open-chain form) TransitionState->Product Ring Opening Stability_Testing_Workflow cluster_0 Forced Degradation Studies cluster_1 Method Development cluster_2 Formal Stability Studies Acid Acid Hydrolysis HPLC_Dev Develop Stability-Indicating HPLC Method Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Thermal Thermal Thermal->HPLC_Dev Photo Photolytic Photo->HPLC_Dev HPLC_Val Validate Method (ICH Q2) HPLC_Dev->HPLC_Val LongTerm Long-Term Storage HPLC_Val->LongTerm Accelerated Accelerated Storage HPLC_Val->Accelerated Analysis Analysis at Time Points LongTerm->Analysis Accelerated->Analysis

References

Technical Support Center: Mass Spectrometry of 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 6-tridecyltetrahydro-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular formula of this compound is C18H34O2, with a molecular weight of 282.4614 g/mol .[1]

Q2: What are the expected challenges in the mass spectrometry of this compound?

Due to its long tridecyl chain, this compound is a relatively nonpolar molecule. This can present challenges with common ionization techniques like Electrospray Ionization (ESI), which is more suitable for polar compounds. Alternative ionization methods such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) may provide better results.

Q3: What is the predicted fragmentation pattern for this compound in Electron Ionization (EI) mass spectrometry?

For delta-lactones, characteristic fragmentation includes sequential loss of water (H₂O) and carbon monoxide (CO).[3] Therefore, fragments corresponding to [M-H₂O]+ and [M-CO]+, as well as combinations of these losses, are likely to be observed.

Q4: Which ionization technique is recommended for this molecule?

For nonpolar lipids like this compound, APCI and APPI are often more effective than ESI. These techniques are better suited for ionizing neutral molecules with lower polarity. If ESI must be used, consider using an dopant to enhance ionization or operating in negative ion mode to look for adducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry of this compound.

Problem 1: No or Low Signal Intensity
Possible Cause Suggested Solution
Inappropriate Ionization Technique The compound's nonpolar nature may lead to poor ionization with ESI. Switch to APCI or APPI, which are more suitable for nonpolar compounds.
Suboptimal Sample Preparation Ensure the sample is fully dissolved in an appropriate solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of a less polar solvent like isopropanol). The concentration should be optimized; too low a concentration will result in a weak signal, while a very high concentration can cause ion suppression.
Incorrect Instrument Settings Optimize ion source parameters, including temperatures, gas flows, and voltages, for the specific ionization technique being used.
Formation of Neutral Species The molecule may not be efficiently charged. In ESI, try adding a small amount of an acid (e.g., formic acid) for positive mode or a base for negative mode to promote protonation or deprotonation. For nonpolar compounds, consider using a dopant that can form adducts.
Problem 2: Unidentifiable or Unexpected Peaks in the Spectrum
Possible Cause Suggested Solution
Adduct Formation In ESI, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) are common. Calculate the mass differences to identify these adducts. Using high-purity solvents and clean glassware can minimize sodium and potassium adducts.
Contamination Contaminants from solvents, glassware, or the LC system can produce extraneous peaks. Run a blank analysis of the solvent to identify background peaks. Ensure all glassware is thoroughly cleaned.
In-source Fragmentation High source temperatures or voltages can cause the molecule to fragment within the ion source before mass analysis. Reduce the source temperature and fragmentor/cone voltage to minimize this effect.
Presence of Isomers or Impurities The sample may contain isomers or impurities that produce their own mass spectra. Verify the purity of the sample using other analytical techniques like chromatography.
Problem 3: Poor Fragmentation or Lack of Structural Information
Possible Cause Suggested Solution
Low Collision Energy (in MS/MS) If performing tandem mass spectrometry (MS/MS), the collision energy may be too low to induce fragmentation. Gradually increase the collision energy to obtain a richer fragmentation spectrum.
"Soft" Ionization Technique Ionization techniques like ESI can be very "soft," producing abundant molecular ions with little fragmentation. If more fragmentation is needed for structural elucidation, consider using a harder ionization technique like EI (if the compound is sufficiently volatile) or increasing the in-source fragmentation parameters.
Stable Molecular Ion The molecular ion of the compound may be particularly stable and resistant to fragmentation under the applied conditions.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for the LC-MS analysis to achieve the desired concentration (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.

Recommended LC-MS Parameters (APCI)
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for this compound.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid, can be used. Start with a higher water percentage and gradually increase the organic solvent percentage.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (APCI):

    • Ionization Mode: Positive ion mode is generally suitable for detecting protonated molecules ([M+H]⁺).

    • Nebulizer Temperature: 400-500 °C.

    • Vaporizer Temperature: 350-450 °C.

    • Corona Current: 2-5 µA.

    • Gas Flow (Nebulizing and Drying): Optimize based on the instrument manufacturer's recommendations.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-400).

Visualizations

Troubleshooting_Workflow Start Start: Mass Spec Problem Problem Identify Problem Type Start->Problem NoSignal No / Low Signal Problem->NoSignal Intensity Issue UnexpectedPeaks Unexpected Peaks Problem->UnexpectedPeaks Spectral Purity Issue PoorFragmentation Poor Fragmentation Problem->PoorFragmentation Structural Info Issue CheckIonization Check Ionization Technique (ESI vs APCI/APPI) NoSignal->CheckIonization CheckAdducts Check for Common Adducts (+Na, +K, +NH4) UnexpectedPeaks->CheckAdducts IncreaseCollisionEnergy Increase Collision Energy (MS/MS) PoorFragmentation->IncreaseCollisionEnergy OptimizeSamplePrep Optimize Sample Concentration & Solvent CheckIonization->OptimizeSamplePrep Technique OK TuneInstrument Tune Instrument Parameters OptimizeSamplePrep->TuneInstrument End Problem Resolved TuneInstrument->End RunBlank Run Solvent Blank to Check for Contamination CheckAdducts->RunBlank No Adducts ReduceSourceEnergy Reduce In-Source Energy (Temp/Voltage) RunBlank->ReduceSourceEnergy ReduceSourceEnergy->End UseHarderIonization Consider Harder Ionization (e.g., EI) IncreaseCollisionEnergy->UseHarderIonization Still Poor UseHarderIonization->End

Caption: Troubleshooting workflow for mass spectrometry of this compound.

Fragmentation_Pathway cluster_ring_opening Ring Opening & Fragmentation cluster_side_chain_cleavage Side Chain Cleavage cluster_secondary_frag Secondary Fragmentation MI Molecular Ion (M+) m/z 282 Loss_H2O Loss of H₂O [M-18]+ MI->Loss_H2O Loss_CO Loss of CO [M-28]+ MI->Loss_CO Loss_C13H27 Loss of Tridecyl Radical [M-183]+ MI->Loss_C13H27 Loss_H2O_CO Loss of H₂O & CO [M-46]+ Loss_H2O->Loss_H2O_CO Loss_CO->Loss_H2O_CO

Caption: Predicted fragmentation pathways for this compound.

References

common side reactions in the synthesis of 2H-pyran-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2H-pyran-2-ones.

Section 1: Troubleshooting Guides

This section addresses specific side reactions and experimental issues encountered during the primary synthetic routes to 2H-pyran-2-ones and their fused analogues, coumarins.

Guide 1: Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins (benzo-α-pyrones) from a phenol and a β-ketoester under acidic conditions.[1][2] While effective, side reactions can occur, primarily the formation of chromones (benzo-γ-pyrones) via the Simonis chromone cyclization.[1]

Question: I am getting a significant amount of a chromone byproduct in my Pechmann condensation. How can I improve the selectivity for the desired coumarin?

Answer: The formation of a chromone versus a coumarin is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and reaction conditions.[1] The Pechmann reaction generally proceeds via transesterification followed by intramolecular electrophilic attack on the activated aromatic ring.[1] In contrast, the Simonis chromone cyclization is favored under different acidic conditions where the ketone of the β-ketoester is activated first.[1]

To favor the formation of the coumarin, consider the following troubleshooting steps:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are commonly used, Lewis acids can offer different selectivity.[3] For instance, using milder catalysts like Amberlyst-15, a solid acid catalyst, can improve selectivity and ease of workup.[3] The use of a heterogeneous catalyst can also prevent the formation of undesired side products.[4]

  • Reaction Temperature: For highly activated phenols, the reaction can proceed under milder conditions, even at room temperature, which can suppress side reactions.[5] For less reactive phenols, carefully controlled heating is necessary. It is advisable to optimize the temperature for your specific substrates.

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example using microwave irradiation or ball milling, has been shown to improve yields and reduce reaction times, which can minimize the formation of byproducts.[6][7]

This protocol is adapted from a procedure using a solid acid catalyst to favor coumarin formation.

  • Reactant Preparation: In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).

  • Reaction Conditions: Heat the mixture at 110 °C under solvent-free conditions for the appropriate time (typically 1-3 hours, monitor by TLC).

  • Workup: After cooling, add ethanol to the reaction mixture and stir. The solid catalyst can be recovered by filtration.

  • Isolation: Evaporate the ethanol from the filtrate and recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure 7-hydroxy-4-methylcoumarin.

Guide 2: Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming C=C bonds and is a key step in many syntheses of 2H-pyran-2-ones. It typically involves the reaction of an aldehyde or ketone with an active methylene compound, followed by cyclization.[8] A common issue is the formation of undesired bis-Knoevenagel adducts or other side products from competing reaction pathways.[9]

Question: My Knoevenagel condensation for a 2H-pyran-2-one synthesis is giving low yields and a mixture of products, including a bis-adduct. How can I optimize this reaction?

Answer: Low yields and the formation of side products in a Knoevenagel-based pyran-2-one synthesis can often be attributed to several factors, including the reactivity of the starting materials, the choice of catalyst, and the reaction solvent. The formation of a bis-adduct occurs when a second molecule of the active methylene compound reacts with the initial Knoevenagel product.[9]

Here are some troubleshooting strategies:

  • Catalyst Choice and Loading: The catalyst is typically a weak base. The type and amount of catalyst can significantly influence the reaction outcome. Using an appropriate amount of a milder base can help control the reaction rate and prevent the formation of side products. For some substrates, Lewis acid catalysts may also be effective.[10]

  • Solvent Selection: The solvent can have a profound effect on the reaction. Protic polar solvents like ethanol often give good yields.[11] Aprotic polar solvents can also be effective and may accelerate the reaction.[12] It is recommended to screen a few different solvents to find the optimal one for your specific reaction.

  • Tandem Knoevenagel-Michael Reactions: In some cases, the desired 2H-pyran-2-one is formed through a tandem Knoevenagel condensation followed by an intramolecular Michael addition. Optimizing conditions for this cascade reaction is key. This may involve careful control of temperature and reaction time to ensure the cyclization occurs efficiently after the initial condensation.

This protocol provides a general framework for optimizing a Knoevenagel condensation for 2H-pyran-2-one synthesis.

  • Reactant and Solvent: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde/ketone (1 equiv.) and the active methylene compound (1-1.2 equiv.) in the chosen solvent (e.g., ethanol, acetonitrile).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 10-20 mol%) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Observe the formation of the initial Knoevenagel product and its subsequent conversion to the cyclized 2H-pyran-2-one.

  • Temperature Control: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 50-80 °C) while continuing to monitor for the formation of side products.

  • Workup and Purification: Once the reaction is complete, quench with a mild acid (e.g., dilute HCl), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired 2H-pyran-2-one.

Guide 3: Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids, and is notably used to produce coumarins from salicylaldehydes.[13] A potential side product is the formation of the uncyclized trans-o-hydroxycinnamic acid (o-coumaric acid).[14]

Question: I am attempting to synthesize coumarin using the Perkin reaction, but I am isolating a significant amount of o-coumaric acid. How can I promote cyclization to the desired coumarin?

Answer: The formation of o-coumaric acid as a major byproduct indicates that the final lactonization step is not proceeding efficiently. Several factors can influence the cyclization to the coumarin ring.

  • Anhydride Concentration: The acetic anhydride in the reaction not only acts as a reactant but also facilitates the dehydration and cyclization. Using a sufficient excess of acetic anhydride can favor the formation of the coumarin.[15]

  • Reaction Temperature and Time: The Perkin reaction often requires high temperatures (e.g., 180 °C) for an extended period.[14] Insufficient heating may lead to incomplete reaction and isolation of the intermediate acid.

  • Purity of Reagents: Ensure that the salicylaldehyde and acetic anhydride are pure and free of water, as moisture can interfere with the reaction.

  • Alternative Acetylating Agents: While acetic anhydride is standard, substituting it with acetic acid has been shown to result in lower yields of coumarin, highlighting the importance of the anhydride for efficient cyclization.[12]

This protocol is based on conditions that favor the formation of coumarin.

  • Reactant Mixture: In a flask equipped with a reflux condenser, combine salicylaldehyde (1 mol), freshly fused sodium acetate (less than 1 mol), and acetic anhydride (1 to 4 mol).[15]

  • Heating: Heat the mixture to 180-200 °C for several hours (monitor by TLC).

  • Workup: After cooling, pour the reaction mixture into water. The coumarin will often precipitate and can be collected by filtration.

  • Purification: The crude coumarin can be purified by recrystallization from hot water or by distillation under reduced pressure.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the Michael addition in 2H-pyran-2-one synthesis and what are the potential side reactions?

A1: The Michael addition, or conjugate addition, is a crucial C-C bond-forming reaction in many 2H-pyran-2-one syntheses.[16] It often occurs in a tandem or cascade sequence with a Knoevenagel condensation.[17] In this context, an enolate (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor), which can then undergo an intramolecular cyclization to form the pyran ring. A potential side reaction is an intermolecular Michael addition, where the initial product reacts with another equivalent of the Michael donor, leading to the formation of undesired byproducts instead of the desired intramolecular cyclization. Careful control of stoichiometry and reaction conditions is necessary to favor the intramolecular pathway.

Q2: How does the choice of catalyst affect the outcome of a Pechmann condensation?

A2: The catalyst in a Pechmann condensation plays a pivotal role in determining the product distribution, particularly the ratio of coumarin to chromone.[3] Strong Brønsted acids like H₂SO₄ are traditional catalysts, but can sometimes lead to side reactions due to their harshness.[4] Lewis acids can also be employed and may offer different selectivity. Heterogeneous solid acid catalysts, such as Amberlyst-15 or certain metal oxides, are often advantageous as they can be easily removed from the reaction mixture, simplify the workup, and can lead to higher selectivity for the desired coumarin product by providing a different catalytic environment.[3] The catalyst loading is also an important parameter to optimize for maximizing the yield.

Q3: Can solvent choice influence the stereoselectivity of 2H-pyran-2-one synthesis?

A3: Yes, the choice of solvent can influence the stereoselectivity in the synthesis of chiral 2H-pyran-2-ones. The solvent can affect the transition state energies of the key bond-forming steps, such as a Michael addition or an intramolecular cyclization. The polarity and protic/aprotic nature of the solvent can influence the conformation of intermediates and the stereochemical outcome of the reaction. For reactions involving stereocenters, it is often necessary to screen different solvents to achieve the desired diastereoselectivity or enantioselectivity, especially in organocatalyzed reactions.

Section 3: Data on Side Reaction Control

The following tables summarize quantitative data on how reaction conditions can be optimized to minimize common side reactions.

Table 1: Influence of Catalyst on Pechmann Condensation Yield

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
1None0240[7]
2ZnO105Traces[7]
3Zn₀.₉₂₅Ti₀.₀₇₅O5567[7]
4Zn₀.₉₂₅Ti₀.₀₇₅O10388[7]
5Zn₀.₉₂₅Ti₀.₀₇₅O15388[7]

Table 2: Effect of Solvent on Knoevenagel Condensation Yield

EntrySolventDielectric Constant (ε)Yield (%)Reference
1n-Hexane1.8952[11]
2Dichloromethane9.0875[11]
3Acetone20.7088[11]
4Ethanol24.5597[11]
5Acetonitrile37.5092[11]
6DMSO46.6885[11]
7Water80.1066[11]

Section 4: Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the reaction mechanisms, including the formation of side products, and provide a logical workflow for troubleshooting common issues.

Pechmann_vs_Simonis cluster_pechmann Pechmann Condensation (Coumarin Formation) cluster_simonis Simonis Reaction (Chromone Formation) phenol_p Phenol transester Transesterification phenol_p->transester ketoester_p β-Ketoester ketoester_p->transester int_p Phenolic Ester Intermediate transester->int_p cycl_p Intramolecular Electrophilic Attack int_p->cycl_p dehyd_p Dehydration cycl_p->dehyd_p coumarin Coumarin dehyd_p->coumarin phenol_s Phenol intermol_attack Intermolecular Nucleophilic Attack phenol_s->intermol_attack ketoester_s β-Ketoester keto_act Ketone Activation ketoester_s->keto_act keto_act->intermol_attack int_s Intermediate Adduct intermol_attack->int_s cycl_s Intramolecular Friedel-Crafts Acylation int_s->cycl_s chromone Chromone cycl_s->chromone Knoevenagel_Troubleshooting start Low yield / Mixture of products in Knoevenagel-based 2H-pyran-2-one synthesis check_bis_adduct Is a bis-adduct observed? start->check_bis_adduct adjust_stoich Adjust stoichiometry (slight excess of aldehyde/ketone) check_bis_adduct->adjust_stoich Yes check_catalyst Review catalyst choice and loading check_bis_adduct->check_catalyst No adjust_stoich->check_catalyst milder_catalyst Use a milder base or lower catalyst loading check_catalyst->milder_catalyst Using strong base screen_solvents Screen different solvents (e.g., EtOH, MeCN, Toluene) check_catalyst->screen_solvents Catalyst seems appropriate milder_catalyst->screen_solvents optimize_temp Optimize reaction temperature screen_solvents->optimize_temp end Improved yield and selectivity optimize_temp->end Perkin_Reaction_Pathway cluster_perkin Perkin Reaction for Coumarin Synthesis salicylaldehyde Salicylaldehyde aldol Aldol-type Condensation salicylaldehyde->aldol ac2o Acetic Anhydride + NaOAc ac2o->aldol intermediate Intermediate Adduct aldol->intermediate cyclization Intramolecular Acylation (Lactonization) intermediate->cyclization side_reaction Formation of o-Coumaric Acid intermediate->side_reaction Hydrolysis before cyclization elimination Elimination of H₂O cyclization->elimination coumarin Coumarin elimination->coumarin

References

refining the protocol for bioassays with 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Tridecyltetrahydro-2H-pyran-2-one in bioassays. Due to the limited specific literature on this long-chain pyranone, this guide draws upon established protocols for similar hydrophobic compounds and general best practices in bioassay development.

Troubleshooting Guide

Issue 1: Low or No Bioactivity Observed

Possible Cause Recommended Solution
Poor Solubility: The long tridecyl chain makes the compound highly hydrophobic, leading to precipitation in aqueous assay media.[1][2][3][4]1. Optimize Solvent and Concentration: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is compatible with your biological system (typically ≤0.5%).[1][4] 2. Incorporate Surfactants: Consider adding a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the assay medium to improve solubility. 3. Sonication: Briefly sonicate the final diluted solution to aid in dispersion.[1]
Compound Adsorption: The hydrophobic compound may adsorb to plastic surfaces of microplates and pipette tips.1. Use Low-Binding Plates: Employ low-protein-binding microplates. 2. Pre-treatment of Plastics: Pre-coat pipette tips by aspirating and dispensing the compound solution a few times before transferring to the assay plate.
Inappropriate Assay Conditions: The chosen assay parameters may not be optimal for this specific compound.1. Increase Incubation Time: The compound may be slow-acting; extend the incubation period. 2. pH Adjustment: Verify that the pH of the assay medium is optimal for both the biological target and compound stability.

Issue 2: High Variability Between Replicates

Possible Cause Recommended Solution
Inconsistent Solubilization: The compound is not uniformly dissolved or dispersed across all wells.1. Vigorous Mixing: Ensure thorough mixing when preparing serial dilutions and when adding the compound to the assay plate. Pipette mixing or gentle orbital shaking is recommended. 2. Prepare Fresh Dilutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can lead to precipitation.[3][4]
Cell Clumping or Uneven Seeding: In cell-based assays, inconsistent cell numbers per well will lead to variable results.1. Ensure Single-Cell Suspension: Gently triturate cell suspensions before seeding to break up clumps. 2. Consistent Seeding Technique: Seed cells evenly across the plate, avoiding edge effects.
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents.1. Use Calibrated Pipettes: Regularly calibrate all pipettes. 2. Careful Pipetting Technique: Pipette solutions down the side of the well to avoid bubbles and ensure accurate volume transfer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Due to its long alkyl chain, this compound is expected to be highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][2][3] For most biological assays, preparing a concentrated stock solution in 100% DMSO is recommended.

Q2: How can I determine the optimal concentration range for my bioassay?

A2: Start with a wide range of concentrations in a preliminary experiment. A logarithmic serial dilution from a high concentration (e.g., 1 mM) down to nanomolar concentrations is a good starting point. This will help you identify the dose-response range for your specific assay.

Q3: Are there known signaling pathways affected by this compound?

A3: There is no direct evidence for signaling pathways modulated by this compound. However, similar, shorter-chain 6-alkyl-2H-pyran-2-ones have been shown to have antifungal properties. For example, 6-pentyl-2H-pyran-2-one is suggested to interfere with the Target of Rapamycin (TOR) signaling pathway in fungi. Therefore, a similar mechanism could be hypothesized for the tridecyl derivative. The following diagram illustrates a putative antifungal signaling pathway.

putative_antifungal_pathway compound 6-Tridecyltetrahydro- 2H-pyran-2-one target Putative Fungal Target Enzyme compound->target Inhibits tor_pathway TOR Signaling Pathway target->tor_pathway Modulates growth_inhibition Inhibition of Fungal Growth tor_pathway->growth_inhibition Leads to

Caption: Putative antifungal mechanism of action.

Q4: What kind of controls should I include in my experiments?

A4: It is crucial to include the following controls:

  • Vehicle Control: Treat a set of wells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent on the assay.

  • Positive Control: A known inhibitor or activator for your specific assay to ensure the assay is working correctly.

  • Negative Control: An untreated sample to establish a baseline.

Experimental Protocols

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline and should be optimized for the specific fungal species and laboratory conditions.

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline or growth medium and adjust the concentration to a 0.5 McFarland standard. Further dilute this suspension into the assay medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration (e.g., 1-5 x 10^3 CFU/mL).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the compound stock solution in the assay medium. Be mindful of the final DMSO concentration.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound and control wells.

  • Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for turbidity or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the vehicle control.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for antifungal susceptibility testing.

Quantitative Data Summary

As there is no publicly available quantitative bioassay data for this compound, the following table is provided as a template for researchers to summarize their findings.

Fungal Species Assay Type MIC₅₀ (µM) MIC₉₀ (µM) Notes
Example: Candida albicansBroth MicrodilutionEnter any relevant observations
Example: Aspergillus fumigatusBroth Microdilution
Enter your data here

References

Technical Support Center: Enhancing the Production of 6-Tridecyltetrahydro-2H-pyran-2-one and Related Polyketide Lactones in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the fermentative production of 6-Tridecyltetrahydro-2H-pyran-2-one and similar long-chain polyketide lactones.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fermentation of polyketide-producing microorganisms, such as Streptomyces or fungal species.

Q1: My fermentation yield of this compound is consistently low. What are the most common causes?

A1: Low yields are a frequent challenge in the production of secondary metabolites. The primary factors to investigate are:

  • Suboptimal Media Composition: The carbon-to-nitrogen ratio, phosphate concentration, and presence of essential trace elements are critical. For polyketide synthesis, precursors like acetate and propionate are derived from primary metabolism, which is directly influenced by the nutrient composition.

  • Non-Optimal Fermentation Parameters: pH, temperature, and dissolved oxygen levels must be tightly controlled. Polyketide synthases (PKS) are large, complex enzymes with optimal activity within a narrow range of these parameters.[1]

  • Inadequate Precursor Supply: The biosynthesis of this compound, a polyketide, is dependent on the intracellular pool of malonyl-CoA and other extender units. Insufficient precursor availability is a common bottleneck.[2]

  • Suboptimal Inoculum: The age, size, and physiological state of the inoculum can significantly impact the kinetics of the fermentation and final product titer.

  • Product Inhibition: The target compound itself may inhibit the growth of the producing microorganism or the activity of its biosynthetic enzymes at higher concentrations.

Q2: How can I enhance the precursor supply for polyketide biosynthesis?

A2: Enhancing the pool of precursors like malonyl-CoA is a key strategy for improving yields. Consider the following approaches:

  • Metabolic Engineering: Overexpressing key enzymes in the precursor pathway, such as acetyl-CoA carboxylase (ACC), can directly increase the supply of malonyl-CoA.[2]

  • Fed-Batch Strategies: Feeding primary carbon sources (like glucose or glycerol) or direct precursors (like fatty acids) during the fermentation can maintain a robust supply without causing metabolic overflow or repression at the start of the culture.

  • Pathway Engineering: Engineering the central carbon metabolism to direct more flux towards acetyl-CoA and subsequently malonyl-CoA can be highly effective.[2]

Q3: What is the role of the producing organism's morphology in submerged fermentation, and how can I control it?

A3: For filamentous organisms like Streptomyces, morphology in liquid culture (ranging from dispersed mycelia to dense pellets) is crucial for productivity.[3]

  • Dispersed Mycelia: Often associated with high growth rates but can lead to high viscosity, causing issues with mixing and oxygen transfer.

  • Pellets: Can alleviate viscosity issues, but large, dense pellets may suffer from mass transfer limitations, with cells in the core being starved of oxygen and nutrients. This can lead to a non-productive state.[3][4]

Morphology can be controlled by adjusting shear stress (agitation speed), inoculum type (spores vs. vegetative mycelia), and media composition (e.g., addition of polymers or divalent cations). The optimal morphology is strain- and product-specific, often requiring empirical optimization.[3]

Q4: My producing strain seems to have lost its ability to produce the target compound after several subcultures. What is happening?

A4: This issue is likely due to strain degeneration, a common problem in industrial microbiology, especially with genetically engineered or mutated strains. Secondary metabolite production is often not essential for growth, and non-producing variants can easily outcompete producers over time. To mitigate this:

  • Implement a robust cell banking system: Create a large batch of cryopreserved vials from a high-producing culture (a Master Cell Bank) and use this to create Working Cell Banks for routine experiments.

  • Minimize subculturing: Avoid repeated vegetative transfer. Start each fermentation from a fresh vial from the Working Cell Bank.

  • Periodic re-selection: If possible, re-isolate high-producing single colonies to maintain a productive population.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific problems encountered during fermentation experiments.

Guide 1: Low or No Product Titer
Symptom Possible Cause Recommended Action
Good biomass growth, but no product detected.Silent Biosynthetic Gene Cluster: The gene cluster responsible for production may not be expressed under standard laboratory conditions.[5]1. Vary media components (different carbon/nitrogen sources).2. Employ elicitors or co-culture with other microorganisms to trigger gene expression.[5]3. Genetically engineer the strain by placing the biosynthetic gene cluster under the control of a strong, constitutive promoter.[6]
Incorrect Analytical Method: The compound may be produced but not detected due to issues with extraction, stability, or the analytical method itself.1. Verify the extraction protocol's efficiency for long-chain lactones.2. Check the stability of the compound at the extraction pH and temperature.3. Run a standard of the target compound to confirm retention time and instrument sensitivity (e.g., in HPLC-MS).
Catabolite Repression: A rapidly metabolized carbon source (e.g., glucose) may be repressing the genes for secondary metabolism.[7]1. Replace glucose with a more slowly metabolized carbon source, such as lactose, glycerol, or dextrin.[7]2. Implement a fed-batch strategy to maintain a low limiting concentration of the primary carbon source.
Product titer is significantly lower than reported values.Suboptimal Fermentation Parameters: pH, temperature, or dissolved oxygen (DO) are not in the optimal range for production.1. Perform a Design of Experiments (DoE) to screen and optimize these parameters. Start with reported values for similar compounds or organisms.2. For aerobic organisms like Streptomyces, ensure DO is not a limiting factor by increasing agitation or enriching the air supply with oxygen.
Nutrient Limitation: A key nutrient (e.g., phosphate, trace metal) is depleted before the production phase is complete.1. Analyze media composition throughout the fermentation to identify depleted nutrients.2. Supplement the medium with the limiting nutrient or develop a feeding strategy.
Guide 2: Inconsistent Batch-to-Batch Production
Symptom Possible Cause Recommended Action
High variability in final product titer between identical fermentation runs.Inconsistent Inoculum: Variation in the age, size, or metabolic activity of the inoculum.1. Standardize the inoculum preparation protocol strictly (e.g., spore concentration, vegetative culture age, optical density).2. Ensure the seed culture medium and growth conditions are identical for every run.
Raw Material Variability: Lot-to-lot variation in complex media components like yeast extract or peptone.1. Test new lots of raw materials before use in critical experiments.2. Consider switching to a chemically defined medium for greater consistency, although this may require extensive optimization.
Hidden Equipment/Sensor Failure: Inconsistent performance of bioreactor probes (pH, DO) or pumps.1. Implement a regular calibration and maintenance schedule for all bioreactor sensors and equipment.2. Cross-check sensor readings with offline measurements where possible.

Section 3: Data Presentation

Table 1: Effect of Carbon Source on the Production of 6-Pentyl-α-pyrone (An Analogous Compound)
Carbon SourceConcentration (g/L)Fermentation Time (h)Max Product Titer (mg/L)Reference
Glucose3096 (Surface)455[8]
Glucose3048 (Submerged)167[8]
Glucose25.78168 (7 days)196.3 (for 3S,4S-DMD)[9]

Note: Data for the analogous compounds 6-pentyl-α-pyrone and 3S,4S-DMD are presented to illustrate the impact of fermentation conditions. Optimal conditions for this compound must be determined experimentally.

Section 4: Experimental Protocols

Protocol 1: General Seed Culture Preparation for Streptomyces

Objective: To prepare a standardized vegetative inoculum for production-phase fermentation.

Materials:

  • Working Cell Bank (WCB) vial of the producing strain (cryopreserved in glycerol).

  • Sterile inoculation loop or pipette tip.

  • Solid agar medium (e.g., ISP2, R2YE) plates for initial growth.

  • Liquid seed medium (e.g., Tryptic Soy Broth - TSB).

  • Baffled Erlenmeyer flasks.

Procedure:

  • Initial Streak: Aseptically retrieve a small amount of culture from the WCB vial and streak it onto an agar plate to obtain single colonies. Incubate at the optimal temperature (typically 28-30°C) for 5-10 days, or until sporulation occurs.

  • First Seed Culture (Pre-inoculum): Inoculate a 250 mL baffled flask containing 50 mL of seed medium with a single, well-isolated colony or a loopful of spores.

  • Incubation: Incubate the flask on a rotary shaker (e.g., 220 rpm) at the optimal temperature for 48-72 hours.

  • Second Seed Culture (Inoculum): Transfer a portion (e.g., 5-10% v/v) of the first seed culture into a larger flask containing the same seed medium.

  • Incubation: Incubate this second stage culture for another 24-48 hours until it reaches the late exponential growth phase. This culture is now ready to be used as the inoculum for the main production bioreactor.

Protocol 2: Solvent Extraction of Long-Chain Lactones from Fermentation Broth

Objective: To extract this compound from the fermentation broth for quantification.

Materials:

  • Fermentation broth.

  • Ethyl acetate (or another suitable water-immiscible organic solvent like dichloromethane).

  • Centrifuge and centrifuge tubes.

  • Separatory funnel.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Rotary evaporator.

  • Methanol or acetonitrile (HPLC grade) for reconstitution.

Procedure:

  • Cell Separation: Centrifuge a known volume (e.g., 50 mL) of the whole fermentation broth at 8,000 x g for 15 minutes to pellet the biomass. Decant the supernatant and save it.

  • Supernatant Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate, cap the funnel, and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Biomass Extraction (Optional but Recommended): To extract intracellular product, resuspend the cell pellet in a solvent and use methods like sonication to lyse the cells before performing a similar liquid-liquid extraction.

  • Drying: Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate. Swirl and let it stand for 10-15 minutes.

  • Concentration: Decant the dried organic solvent into a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a precise, small volume (e.g., 1-2 mL) of a suitable solvent (e.g., methanol) for analysis by HPLC or GC-MS.

Section 5: Visualizations

Biosynthetic Pathway Overview

Polyketide_Biosynthesis cluster_precursors Central Metabolism cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modification Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC PKS_Module1 Module 1 (Loading & Elongation) Malonyl_CoA->PKS_Module1 Propionyl_CoA Propionyl-CoA (optional) Propionyl_CoA->PKS_Module1 PKS_Module2 Module 2 (Elongation) PKS_Module1->PKS_Module2 PKS_Dots ... PKS_Module2->PKS_Dots PKS_ModuleN Module N (Elongation) PKS_Dots->PKS_ModuleN TE_Domain Thioesterase (TE) Domain PKS_ModuleN->TE_Domain Linear_Polyketide Linear Polyketide Chain TE_Domain->Linear_Polyketide Hydrolysis & Cyclization Final_Product 6-Tridecyltetrahydro- 2H-pyran-2-one Linear_Polyketide->Final_Product Tailoring (e.g., Reduction)

Caption: Generalized workflow for Type I Polyketide biosynthesis.

Experimental Workflow Diagram

Fermentation_Workflow node_start 1. Inoculum Preparation (Agar Plate -> Seed Flasks) node_ferm 2. Production Fermentation (Bioreactor) node_start->node_ferm node_sample 3. Time-Course Sampling (Biomass, Supernatant) node_ferm->node_sample node_extract 4. Product Extraction (Solvent Extraction) node_sample->node_extract node_analyze 5. Analysis & Quantification (HPLC / GC-MS) node_extract->node_analyze node_optimize 6. Data Analysis & Process Optimization node_analyze->node_optimize node_optimize->node_ferm Feedback Loop

Caption: Standard experimental workflow for fermentation and analysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Low Product Titer check_growth Is Biomass Growth Normal? start->check_growth no_growth Troubleshoot: - Media Composition - Inoculum Viability - Sterility check_growth->no_growth No check_genes Is Biosynthetic Pathway Active? check_growth->check_genes Yes inactive_genes Troubleshoot: - Use Elicitors - Co-culture - Genetic Engineering check_genes->inactive_genes No / Unknown check_conditions Are Fermentation Parameters Optimal? check_genes->check_conditions Yes optimize_conditions Troubleshoot: - Optimize pH, Temp, DO - Check Nutrient Limitation - Test Precursor Feeding check_conditions->optimize_conditions No / Unknown check_extraction Is Analytical Method Valid? check_conditions->check_extraction Yes validate_method Troubleshoot: - Extraction Efficiency - Product Stability - Instrument Sensitivity check_extraction->validate_method No end_node Problem Likely Resolved check_extraction->end_node Yes

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of 6-Tridecyltetrahydro-2H-pyran-2-one, a novel lactone derivative, against a panel of clinically relevant fungal pathogens. Its performance is benchmarked against established antifungal agents, offering a comprehensive overview supported by experimental data from existing literature on analogous compounds and established antifungal drugs. This document is intended to serve as a resource for researchers engaged in the discovery and development of new antifungal therapies.

Comparative Antifungal Efficacy

The antifungal activity of this compound is presented here based on a hypothetical efficacy profile derived from structure-activity relationship studies of similar 6-alkyl-substituted pyranone derivatives. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Standard Antifungal Agents

Fungal SpeciesThis compound (Hypothetical MIC Range)Amphotericin B (MIC Range)Fluconazole (MIC Range)Itraconazole (MIC Range)Caspofungin (MIC Range)
Candida albicans8 - 320.06 - 4[1][2]0.125 - >64[2]0.03125 - >16[2]0.06 - 2[1][2]
Cryptococcus neoformans4 - 160.25 - 1[3][4]2 - 32[3]0.03 - 0.5[3]Not Routinely Tested
Aspergillus fumigatus16 - 640.5 - 2>640.125 - 20.125 - >16
Trichophyton rubrum8 - 320.125 - 20.25 - 320.03 - 1Not Routinely Tested
Microsporum canis8 - 320.25 - 41 - 640.06 - 2Not Routinely Tested

Note: The MIC values for this compound are hypothetical and for comparative purposes only. Actual values must be determined through experimental testing. The MIC ranges for the standard antifungal agents are derived from various literature sources and can exhibit significant variation based on the specific strains and testing methodologies used.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3 and M38-A2)

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts and Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida and Aspergillus spp., 28-30°C for dermatophytes) until sufficient sporulation is observed.

  • A suspension of fungal spores or conidia is prepared in sterile saline (0.85%) containing a small amount of Tween 80 (0.05%) to aid in dispersion.

  • The turbidity of the suspension is adjusted using a spectrophotometer to achieve a final concentration that, when diluted in the test wells, results in a starting inoculum of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the serially diluted antifungal agent is inoculated with 100 µL of the standardized fungal suspension, resulting in a final volume of 200 µL.

  • A growth control well (containing RPMI-1640 and the fungal inoculum but no antifungal agent) and a sterility control well (containing only RPMI-1640) are included on each plate.

  • The microtiter plates are incubated at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida spp., 48-72 hours for Cryptococcus neoformans, and up to 7 days for some molds and dermatophytes.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control well. For azoles, this is often a ≥50% reduction in turbidity, while for polyenes like Amphotericin B, it is typically complete inhibition.

Visualizing the Experimental Workflow and Potential Mechanism

To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway that may be targeted by this compound.

Antifungal_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Antifungal_Stock Antifungal Stock Solution Serial_Dilution Serial Dilution in Microplate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading Data_Analysis Data Analysis & Comparison MIC_Reading->Data_Analysis

Caption: Experimental workflow for determining antifungal MIC.

Hypothetical_Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Compound This compound Membrane_Receptor Membrane-Bound Receptor/Enzyme Compound->Membrane_Receptor Inhibition/Modulation Kinase_Cascade Kinase Cascade (e.g., TOR Pathway) Membrane_Receptor->Kinase_Cascade Signal Transduction Downstream_Effector Downstream Effector Protein (e.g., ECHS1) Kinase_Cascade->Downstream_Effector Activation/Inhibition Cell_Wall_Synth Inhibition of Cell Wall Synthesis Downstream_Effector->Cell_Wall_Synth Autophagy Induction of Autophagy Downstream_Effector->Autophagy Growth_Arrest Fungal Growth Arrest Cell_Wall_Synth->Growth_Arrest Autophagy->Growth_Arrest

Caption: Hypothetical signaling pathway targeted by the compound.

References

A Comparative Analysis of 6-Tridecyltetrahydro-2H-pyran-2-one and Other Lactones in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactones, cyclic esters ubiquitously found in nature and readily accessible through synthesis, represent a promising class of compounds in drug discovery. Their diverse chemical structures translate into a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of 6-Tridecyltetrahydro-2H-pyran-2-one, also known as δ-octadecalactone, with other lactones, focusing on their antifungal, quorum sensing inhibitory, and cytotoxic activities. The information presented herein is supported by experimental data to aid researchers in navigating the therapeutic potential of this versatile class of molecules.

Physicochemical Properties: A Foundation for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. For lactones, the size of the lactone ring (e.g., γ-, δ-lactones), the length and saturation of the alkyl chain, and the presence of other functional groups are critical determinants of their interaction with biological targets.

Table 1: Physicochemical Properties of Selected Lactones

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Ring SizeAlkyl Chain Length
This compound This compoundC18H34O2282.47δ (6-membered)C13
δ-Dodecalactone 6-Heptyltetrahydro-2H-pyran-2-oneC12H22O2198.30δ (6-membered)C7
γ-Octadecalactone 5-Tetradecyldihydrofuran-2(3H)-oneC18H34O2282.47γ (5-membered)C14
6-Pentyl-2H-pyran-2-one (6PP) 6-Pentyl-2H-pyran-2-oneC10H14O2166.22δ (6-membered, unsaturated)C5
Costunolide (3aS,6E,9aS)-3,6,9-Trimethylene-decahydocyclopenta[a]azulen-2-oneC15H20O2232.32γ (5-membered)-

Antifungal Activity: A Battle Against Pathogens

Fungal infections pose a significant threat to human health, agriculture, and food security. Lactones have emerged as a promising source of novel antifungal agents. The length of the alkyl side chain and the lactone ring structure appear to play crucial roles in their antifungal efficacy.

Table 2: Comparative Antifungal Activity of Selected Lactones

LactoneFungal SpeciesActivity MetricValue
δ-Dodecalactone Aspergillus flavus, A. fumigatus, A. petrakii, A. ochraceus, A. nidulans, Penicillium roquefortiMIC350 - 6,250 µg/mL[1]
Candida albicansMIC> 6,250 µg/mL[1]
Viridepyronone (6-(4-oxopentyl)-2H-pyran-2-one) Sclerotium rolfsiiMIC (>90% inhibition)196 µg/mL
Costunolide Trichophyton mentagrophytesMIC62.5 µg/mL
Trichophyton rubrumMIC31.25 µg/mL
Epidermophyton floccosumMIC125 µg/mL
Eremanthin Trichophyton mentagrophytesMIC125 µg/mL
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Prepare fungal inoculum start->culture compound Prepare serial dilutions of lactone start->compound medium Prepare broth medium start->medium dispense Dispense medium, inoculum, and lactone into 96-well plate culture->dispense compound->dispense medium->dispense incubate Incubate at appropriate temperature and duration dispense->incubate read Read absorbance or visually inspect for growth incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Caption: Workflow for Antifungal Susceptibility Testing.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. Inhibiting QS is an attractive anti-pathogenic strategy that is less likely to induce drug resistance. Certain lactones can interfere with QS signaling, particularly in Gram-negative bacteria that utilize N-acyl homoserine lactones (AHLs) as signaling molecules.

The structural similarity of some lactones to AHLs allows them to act as competitive inhibitors of the AHL receptor proteins. Long-chain AHLs have been shown to have inhibitory activity.[2]

quorum_sensing_inhibition cluster_bacterium Bacterium luxI LuxI-type synthase AHL N-Acyl Homoserine Lactone (AHL) luxI->AHL Synthesizes luxR LuxR-type receptor AHL->luxR Binds to genes Virulence Gene Expression luxR->genes Activates lactone Lactone Inhibitor lactone->luxR Competitively binds to

Caption: Competitive Inhibition of Quorum Sensing by Lactones.

Cytotoxicity: A Double-Edged Sword in Cancer Therapy

The cytotoxic properties of lactones make them intriguing candidates for anticancer drug development. However, this activity must be selective for cancer cells to minimize harm to healthy tissues. Sesquiterpene lactones, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 3: Comparative Cytotoxicity of Selected Lactones

LactoneCell LineActivity MetricValue (µM)
Phelligridin J analog (5o) Breast Cancer (MCF7)IC5012.49
Normal Fibroblast (NIH3T3)IC5013.76
Phelligridin J analog (5a) Breast Cancer (MCF7)IC5021.80
Normal Fibroblast (NIH3T3)IC5043.40
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

mtt_assay_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reagent MTT Reaction cluster_measurement Measurement & Analysis start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_lactone Add serial dilutions of lactone seed_cells->add_lactone incubate_cells Incubate for 24-72 hours add_lactone->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Concluding Remarks

This comparative guide highlights the significant potential of lactones, including this compound and its analogs, in the development of new therapeutics. The biological activity of these compounds is intricately linked to their structural features, such as ring size and alkyl chain length. While δ-lactones with long alkyl chains show promise as antifungal and quorum sensing inhibitory agents, other classes of lactones, like sesquiterpene lactones, exhibit potent cytotoxic effects against cancer cells. Further research, including more direct comparative studies and elucidation of mechanisms of action, is crucial to fully unlock the therapeutic potential of this diverse and fascinating class of natural and synthetic compounds. The provided experimental protocols and diagrams offer a foundational framework for researchers to design and execute further investigations in this promising field.

References

Unveiling the Therapeutic Potential of 2H-Pyran-2-one Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2H-pyran-2-one analogs, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes key quantitative data, outlines experimental protocols for pivotal assays, and visualizes critical biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

The 2H-pyran-2-one scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. These analogs have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 2H-pyran-2-one analogs, providing a comparative overview of their potency against different cell lines and enzymes.

Table 1: Anticancer Activity of 2H-Pyran-2-one Analogs

Compound ReferenceStructureCell LineAssayIC50 (µM)Citation
Compound 21 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)Not Specified0.95[1]
HeLa (Cervix Carcinoma)Not Specified2.9[1]
Compound 6 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T Lymphocyte)Not Specified25-50 (EC50)[1]

Table 2: Antimicrobial Activity of 2H-Pyran-3(6H)-one and Pyridine-2-one Analogs

Compound ReferenceStructureMicroorganismAssayMIC (µg/mL)Citation
Compound 8a 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 2593Not Specified1.56[2]
Compound 9 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203MNot Specified0.75[2]
Compound 8 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-oneBroad SpectrumNot SpecifiedPotent Activity[3]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate the biological activity of 2H-pyran-2-one analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The 2H-pyran-2-one analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to determine the antimicrobial susceptibility of bacteria and fungi to the synthesized compounds.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth.

  • Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the 2H-pyran-2-one analog solution (at a known concentration) is added to each well. A control with the solvent alone is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Assay

This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

  • Reaction Mixture Preparation: A reaction buffer containing heme and the COX-2 enzyme is prepared.

  • Inhibitor Pre-incubation: The 2H-pyran-2-one analogs (test compounds) and a known COX-2 inhibitor (positive control) are pre-incubated with the enzyme solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Product Quantification: The amount of prostaglandin produced is quantified, often using an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing the Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

SAR_General_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials synthesis Chemical Synthesis of 2H-Pyran-2-one Analogs start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification purified_compounds Purified Analogs purification->purified_compounds anticancer Anticancer Assays (e.g., MTT) purified_compounds->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) purified_compounds->antimicrobial enzyme Enzyme Inhibition Assays (e.g., COX-2, HIV-RT) purified_compounds->enzyme data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis, screening, and SAR analysis of 2H-pyran-2-one analogs.

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound 2H-Pyran-2-one Analog (Anticancer Agent) stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits stress->bcl2 inhibits bax Bax (Pro-apoptotic) stress->bax activates bcl2->bax inhibits mito_perm Mitochondrial Outer Membrane Permeabilization bax->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by 2H-pyran-2-one analogs.

Structure-Activity Relationship Insights

The biological activity of 2H-pyran-2-one analogs is significantly influenced by the nature and position of substituents on the pyran ring.

  • Anticancer Activity: The presence of bulky aromatic groups, such as a naphthalene ring, attached to a sulfonyl group at the 4-position of the 2H-pyran-2-one core, as seen in compound 21 , appears to be favorable for potent cytotoxic activity against leukemia and cervical carcinoma cell lines[1]. In contrast, an amino linkage with an indole moiety at the same position (compound 6 ) resulted in lower activity[1]. This suggests that the electronic and steric properties of the substituent at the 4-position are critical for anticancer efficacy. The mechanism of action for some of these compounds involves the induction of apoptosis, often through the modulation of the Bcl-2 family of proteins.

  • Antimicrobial Activity: For antimicrobial agents, lipophilicity and the presence of specific pharmacophores play a crucial role. In a series of 2H-pyran-3(6H)-one derivatives, the introduction of a phenylthio group at the 2-position (compound 8a ) and further esterification at the 6-position (compound 9 ) enhanced activity against Gram-positive bacteria[2]. The conversion of the pyran-2-one ring to a pyridine-2-one scaffold, as in compound 8 , has also been shown to yield potent broad-spectrum antimicrobial agents[3].

  • Enzyme Inhibition: The 2H-pyran-2-one scaffold has been explored for the inhibition of various enzymes. For instance, analogs have been designed as potential HIV-1 reverse transcriptase inhibitors, although the initial compounds showed only moderate activity[1]. Further structural modifications are necessary to optimize the interaction with the enzyme's active site.

References

A Comparative Analysis of the Biological Activity of Synthetic vs. Natural 6-Tridecyltetrahydro-2H-pyran-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 6-tridecyltetrahydro-2H-pyran-2-one and its closely related analogs, drawing upon available data for both synthetically derived and naturally occurring forms. Due to a lack of direct comparative studies on this compound, this guide leverages data from its well-studied analog, 6-pentyl-2H-pyran-2-one (6-PP), to provide insights into its potential biological functions.

Executive Summary

Data Presentation: A Comparative Look at Pyranone Analogs

The following tables summarize the biological activities of natural 6-pentyl-2H-pyran-2-one and various synthetic pyranone derivatives. This data is compiled from multiple studies to facilitate a comparative understanding.

Table 1: Antifungal Activity of Natural 6-Pentyl-2H-pyran-2-one (6-PP)

Fungal SpeciesActivitySource
Peronophythora litchiiSignificant oomyticidal activities[1]Trichoderma viride[1]
Sclerotinia sclerotiorumAntifungal[1]Trichoderma viride[1]
Cronartium ribicolaAntifungal[1]Trichoderma viride[1]
Fusarium oxysporumAntifungal[1]Trichoderma viride[1]
Fusarium moniliformeAntifungal[1]Trichoderma viride[1]
Verticillium dahliaeAntifungal[1]Trichoderma viride[1]
Aspergillus flavusAntifungal[1]Trichoderma viride[1]
Aspergillus nigerAntifungal[1]Trichoderma viride[1]
Aspergillus glaucusAntifungal[1]Trichoderma viride[1]
Cylindrocarpon destructansAntifungal[2]Trichoderma atroviride[2]
Sclerotium rolfsiiMinimum inhibitory concentration (MIC) of 196 µg/mL[3][4]Trichoderma viride[3][4]

Table 2: Cytotoxic Activity of Synthetic Pyranone Derivatives

CompoundCell LineIC50 (µM)
6-Acrylic phenethyl ester-2-pyranone derivative (5o) [5]HeLa0.50
C61.25
MCF-73.45
A5492.87
HSC-21.95
Naphtho-α-pyranone derivative (Talaroderxine C) [6]Various mammalian cell linesLow micromolar to nanomolar range
Pyranoxanthenone derivatives [7]Not specifiedCytotoxic activity observed
Phoma sp. YN02-P-3 derived pyranones [8]HL-60Moderate inhibitory activity
PC-3No significant inhibitory effect
HT-29No significant inhibitory effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Antifungal Activity Assessment (Air Fumigation Method)

This method is particularly useful for volatile compounds like 6-PP.

  • Culture Preparation: The target fungus (e.g., Peronophythora litchii) is cultured on a suitable medium (e.g., CJA medium) in a petri dish for a specified period (e.g., 3 days)[1].

  • Fumigation Setup: The setup consists of two petri dish bottoms. One contains the fungal culture, and the other contains the test compound (6-PP) at various concentrations. The two bottoms are then sealed together with parafilm to create a closed environment where the volatile compound can diffuse[1].

  • Incubation: The sealed plates are incubated for a defined period (e.g., 1 day)[1].

  • Data Collection: The inhibitory effect on mycelial growth is measured and compared to a control group without the test compound[1].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight[5].

  • Compound Treatment: The cells are then treated with various concentrations of the synthetic pyranone derivatives for a specified duration (e.g., 24 or 48 hours)[9].

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals[8].

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals[8].

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group[8].

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Synthetic Compound cluster_natural Natural Compound synth Synthesis of Pyranone Derivative compound 6-Tridecyltetrahydro- 2H-pyran-2-one (or Analog) synth->compound nat Isolation from Natural Source nat->compound bioassay Biological Activity Screening compound->bioassay antifungal Antifungal Assays bioassay->antifungal cytotoxic Cytotoxicity Assays bioassay->cytotoxic data_analysis Data Analysis (e.g., IC50, MIC) antifungal->data_analysis cytotoxic->data_analysis results Comparative Results data_analysis->results

A generalized workflow for comparing the biological activities of synthetic and natural compounds.

tor_pathway 6-PP 6-PP TOR_Pathway TOR Pathway 6-PP->TOR_Pathway modulates PlYY1 PlYY1 (Transcription Factor) TOR_Pathway->PlYY1 upregulates PlCytochrome_C PlCytochrome C TOR_Pathway->PlCytochrome_C upregulates PlSpm1 PlSpm1 (Negative Regulator) TOR_Pathway->PlSpm1 downregulates PlrhoH12 PlrhoH12 (Negative Regulator) TOR_Pathway->PlrhoH12 downregulates Cell_Growth Cell Growth & Virulence TOR_Pathway->Cell_Growth promotes Autophagy Autophagy TOR_Pathway->Autophagy suppresses PlYY1->Cell_Growth positively regulates

References

A Comparative Guide to Analytical Methods for the Quantification of 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Overview of Analytical Techniques

The choice of analytical technique for lactone quantification depends on several factors including the volatility and thermal stability of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. It is a widely accepted method in the pharmaceutical industry for quality control and pharmacokinetic studies.[1]

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For lactones, which can be semi-volatile, GC coupled with a mass spectrometer (GC-MS) offers high sensitivity and selectivity.[2][3]

The following table summarizes the key characteristics of HPLC and GC for lactone analysis:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Detection UV, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sensitivity Generally in the ng/mL to µg/mL range.[4][5]Can achieve very low detection limits, often in the pg/L to ng/L range, especially with MS.[6]
Sample Throughput Can be automated for high throughput analysis.Can also be automated, but may have longer run times depending on the temperature program.
Matrix Effects Can be significant, often requiring extensive sample preparation.[7]Can also be affected by matrix, but often mitigated by the high selectivity of MS detection.

Quantitative Data Presentation

The following tables summarize the performance of various validated HPLC and GC methods for the quantification of different lactone compounds. This data provides a benchmark for what can be expected when developing a method for 6-Tridecyltetrahydro-2H-pyran-2-one.

Table 1: Performance of Validated HPLC Methods for Lactone Quantification

AnalyteMethodLinearity RangeLimit of Quantification (LOQ)RecoveryReference
SpironolactoneRP-HPLC30-1000 ng/mL28 ng/mLNot Reported[4]
7α-thiomethylspirolactoneRP-HPLC25-1000 ng/mL20 ng/mLNot Reported[4]
CanrenoneRP-HPLC25-1000 ng/mL25 ng/mLNot Reported[4]
Camptothecin (lactone)RP-HPLC1-400 ng/mL0.2 ng/mL93.5-111.6%[7]
SN-38 (lactone)RP-HPLC1-400 ng/mL0.5 ng/mL93.5-111.6%[7]

Table 2: Performance of Validated GC-MS Methods for Lactone Quantification

AnalyteMethodLinearity RangeLimit of Quantification (LOQ)RecoveryReference
γ- and δ-LactonesEnantioselective GC-MS0.25-50.00 mg/kgNot explicitly stated, but method showed good linearity.Not explicitly stated, but calibration curves were established.[2]
Cathinone DerivativesGC-MSNot explicitly stated0.29–2.14 ppm (urine), 0.50–4.01 ppm (plasma)Not Reported[3]
2,4,6-Trichloroanisole (TCA)SPME-GC-HRMSNot explicitly stated0.03 ng/LNot Reported[6]
2,4,6-Tribromoanisole (TBA)SPME-GC-HRMSNot explicitly stated0.03 ng/LNot Reported[6]

Experimental Protocols

Below are detailed methodologies for representative HPLC and GC methods that can be adapted for the quantification of this compound.

1. Representative HPLC-UV Method for Lactone Quantification (Adapted from Spironolactone Analysis) [4][8]

  • Chromatographic System:

    • Column: Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent.[8]

    • Mobile Phase: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in a ratio of 77:21:2 (v/v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV photodiode array (PDA) detector at 254 nm and 283 nm.[8]

    • Injection Volume: 20 µL.[8]

    • Column Temperature: Ambient.

  • Sample Preparation (from plasma):

    • To 200 µL of plasma, add an internal standard.

    • Perform protein precipitation.

    • Follow with Solid Phase Extraction (SPE) for sample cleanup and concentration.[4]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Validation Parameters to be Assessed:

    • Specificity: Analyze blank samples to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Prepare calibration standards over a suitable concentration range (e.g., 25-1000 ng/mL) and perform a linear regression analysis.[4]

    • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days.

    • Accuracy (Recovery): Spike a known amount of the analyte into a blank matrix and calculate the percentage recovery.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[8]

2. Representative GC-MS Method for Lactone Quantification (Adapted from Lactone Analysis in Butter) [2]

  • Chromatographic System:

    • Column: An enantioselective capillary column (e.g., for separating enantiomers if needed) or a standard column like a DB-5MS (30 m × 0.25 mm, 0.25 µm).[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless injection mode at 250 °C.

    • Oven Temperature Program: An initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ion Source Temperature: 200 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.

  • Sample Preparation (Solvent Extraction):

    • Homogenize the sample.

    • Extract the lactones using a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC injection.

  • Validation Parameters to be Assessed:

    • Linearity: Prepare calibration curves with standards in the expected concentration range (e.g., 0.25–50.00 mg/kg).[2]

    • Recovery: Spike known amounts of lactone standards into a blank matrix to determine the extraction efficiency.[2]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio from the chromatogram.[2]

    • Reproducibility: Assess the variation in results from multiple analyses of the same sample.

Mandatory Visualizations

G General Workflow for Analytical Method Validation A Method Development B Method Validation A->B C Specificity B->C D Linearity B->D E Precision B->E F Accuracy B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Routine Analysis I->J

Caption: General Workflow for Analytical Method Validation.

G Decision Tree for Analytical Method Selection A Is the analyte volatile and thermally stable? B Use Gas Chromatography (GC) A->B Yes C Use High-Performance Liquid Chromatography (HPLC) A->C No D Is high sensitivity required (sub-ng/mL)? B->D C->D E Couple with Mass Spectrometry (GC-MS or LC-MS) D->E Yes F Standard detectors (FID, UV) may be sufficient D->F No

Caption: Decision Tree for Analytical Method Selection.

References

Comparative Analysis of 6-Tridecyltetrahydro-2H-pyran-2-one and its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on 6-Tridecyltetrahydro-2H-pyran-2-one and structurally similar long-chain alkyl compounds reveals a significant correlation between alkyl chain length and biological activity, particularly in the realm of antifungal efficacy. This comparison guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear overview of the current understanding of these compounds' cross-reactivity and potential therapeutic applications.

Executive Summary

This compound, a saturated lactone with a 13-carbon alkyl side chain, belongs to a class of molecules that have garnered interest for their biological activities. While direct cross-reactivity studies on a broad panel of enzymes and receptors for this specific compound are limited in the public domain, research on analogous structures, particularly 6-alkyl-tetrahydropyridines and other long-chain lactones, provides valuable insights. The primary biological activity identified for this class of compounds is antifungal, with a clear structure-activity relationship (SAR) demonstrating that the length of the C-6 alkyl chain is a critical determinant of potency.

Antifungal Activity Comparison

Studies on a series of 6-alkyl-2,3,4,5-tetrahydropyridines, close structural analogs of 6-alkyl-tetrahydropyran-2-ones, have demonstrated that antifungal activity is significantly influenced by the length of the alkyl side chain. The most potent antifungal effects are observed in compounds with alkyl chains ranging from 14 to 18 carbons.

Compound/DrugC-6 Alkyl Chain LengthCryptococcus neoformans (MFC, μg/mL)Candida albicans (MFC, μg/mL)Candida glabrata (MFC, μg/mL)Candida krusei (MFC, μg/mL)
6-Dodecyl-2,3,4,5-tetrahydropyridineC12>20>20>20>20
6-Tridecyl-2,3,4,5-tetrahydropyridineC13>20>20>20>20
6-Tetradecyl-2,3,4,5-tetrahydropyridineC1415.0>2015.015.0
6-Pentadecyl-2,3,4,5-tetrahydropyridineC157.5>207.57.5
6-Hexadecyl-2,3,4,5-tetrahydropyridine C16 3.8 15.0 7.5 7.5
6-Heptadecyl-2,3,4,5-tetrahydropyridine C17 3.8 >203.8 3.8
6-Octadecyl-2,3,4,5-tetrahydropyridineC187.5>2015.07.5
Amphotericin B (Reference) N/A0.47 0.63 0.94 1.25

Data extrapolated from studies on 6-alkyl-2,3,4,5-tetrahydropyridines, which serve as structural proxies for 6-alkyl-tetrahydropyran-2-ones.[1][2]

Based on this SAR, it can be inferred that this compound (C13) would likely exhibit weak antifungal activity compared to its longer-chain counterparts.

Other Potential Biological Activities

Beyond antifungal effects, long-chain lactones have been investigated for other biological activities:

  • Enzyme Inhibition: Lactones are a known class of enzyme inhibitors. Specifically, β-lactones with long alkyl chains have been shown to inhibit fatty acid synthase (FAS), a key enzyme in lipogenesis that is upregulated in many cancer cells. The length and composition of the alkyl chains are critical for their inhibitory activity.

  • Quorum Sensing Modulation: Long-chain acyl-homoserine lactones are signaling molecules in bacterial quorum sensing, a process that regulates virulence. Synthetic lactone analogs have been explored as potential quorum sensing inhibitors to disrupt bacterial communication and pathogenesis.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Fungicidal Concentration (MFC) of antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antifungal Susceptibility Testing Protocol (Broth Microdilution)

  • Fungal Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.

  • Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline or RPMI-1640 medium and adjusted to a standardized concentration (typically 0.5-2.5 x 10³ cells/mL) using a spectrophotometer.

  • Drug Dilution: The test compounds and a reference antifungal agent (e.g., Amphotericin B) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest drug concentration from which no fungal growth is observed on the subculture plates.

Visualizing Structure-Activity Relationships

The following diagram illustrates the established relationship between the alkyl chain length of 6-alkyl-tetrahydropyridines (as a proxy for 6-alkyl-tetrahydropyran-2-ones) and their resulting antifungal activity.

Structure-Activity Relationship of 6-Alkyl Analogs cluster_0 Alkyl Chain Length cluster_1 Antifungal Activity C12 C12 Inactive Inactive C12->Inactive C13 C13 C13->Inactive C14 C14 Moderate Moderate C14->Moderate C15 C15 C15->Moderate C16 C16 High High C16->High C17 C17 C17->High C18 C18 C18->Moderate

Caption: Alkyl chain length and antifungal activity.

Conclusion

The available evidence strongly suggests that the biological activity of this compound is likely to be modest in comparison to its longer-chain analogs. The clear structure-activity relationship observed in similar compound series, where antifungal potency peaks with C16 and C17 alkyl chains, indicates that a C13 chain is sub-optimal for this particular biological endpoint. Future cross-reactivity studies should focus on screening this compound and a range of its homologs against a diverse panel of fungal pathogens and relevant enzymes to fully elucidate its biological profile and potential for therapeutic development. Researchers are encouraged to utilize standardized protocols, such as those provided by the CLSI, to ensure data comparability and robustness.

References

Evaluating the Cytotoxicity of 6-Tridecyltetrahydro-2H-pyran-2-one on Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cytotoxicity of 6-Tridecyltetrahydro-2H-pyran-2-one on mammalian cells. Due to the limited publicly available data on this specific compound, this document leverages findings on structurally related lactones to illustrate the evaluation process. It offers detailed experimental protocols and outlines key signaling pathways potentially involved in the cytotoxic effects of this class of compounds.

Comparative Cytotoxicity of Structurally Related Lactones

While specific data for this compound is not available, studies on other 6-substituted pyran-2-one derivatives and various lactones indicate that the nature of the substituent at the 6th position, including the length of an alkyl chain, can significantly influence cytotoxic activity. Generally, increased lipophilicity due to a longer alkyl chain can enhance cytotoxicity.

The following table summarizes the cytotoxic activity of a structurally related compound, 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one, and other lactones against various mammalian cancer cell lines to provide a comparative context.

CompoundCell LineAssayIC₅₀ (µM)Reference
6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-oneHeLaNot Stated1.4
6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-oneHL-60Not StatedData not given
Goniothalamin (a styryl lactone)HepG2MTT~10
Altholactone (a styryl lactone)HepG2MTT~5
Goniodiol (a styryl lactone)HepG2MTT~2.5

Experimental Protocols

To rigorously assess the cytotoxicity of this compound, a panel of in vitro assays is recommended. These assays quantify different aspects of cellular health, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the test compound and controls.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed and treat cells in 6-well plates.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[4]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[5]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Seed and treat cells as for the apoptosis assay.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 30 minutes on ice.[6][7]

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.[6]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with the test compound.

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well.[8][9]

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.[9]

Visualizing Cellular Pathways and Workflows

Understanding the molecular mechanisms of cytotoxicity involves elucidating the signaling pathways affected by the compound. Based on studies of related lactones, apoptosis and cell cycle arrest are common mechanisms. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and key signaling pathways.

Experimental_Workflow cluster_assays In Vitro Cytotoxicity Assays cluster_viability Cell Viability & Membrane Integrity cluster_apoptosis Apoptosis & Cell Cycle Cell_Culture Mammalian Cell Lines (e.g., HeLa, HepG2, Normal Fibroblasts) Treatment Treat with this compound (Dose-response and Time-course) Cell_Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V / PI Staining (Apoptosis Detection) Treatment->AnnexinV CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Caspase Caspase-3/7 Assay (Apoptosis Execution) Treatment->Caspase Data_Analysis Data Analysis (IC₅₀ Determination, Statistical Analysis) MTT->Data_Analysis LDH->Data_Analysis AnnexinV->Data_Analysis CellCycle->Data_Analysis Caspase->Data_Analysis

Figure 1: Experimental workflow for evaluating cytotoxicity.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Caspase37 Activated Caspase-3, 7 Caspase8->Caspase37 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Cellular_Stress->Bcl2_Family Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Figure 2: Intrinsic and extrinsic apoptosis signaling pathways.

G2_M_Arrest_Pathway cluster_checkpoint G2/M Checkpoint Control DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibition G2_Arrest G2/M Arrest p21 p21 Expression p53->p21 CyclinB_Cdk1 Cyclin B / Cdk1 Complex p21->CyclinB_Cdk1 Inhibition Cdc25->CyclinB_Cdk1 Activation Mitosis Mitotic Entry CyclinB_Cdk1->Mitosis

Figure 3: Simplified G2/M cell cycle arrest pathway.

References

A Comparative Guide to the Synthetic Routes of 2H-Pyran-2-Ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one scaffold is a cornerstone in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities. The development of efficient and versatile synthetic methods to access these valuable heterocycles is a significant focus in organic chemistry. This guide provides an objective comparison of three prominent synthetic routes for the preparation of 2H-pyran-2-ones, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three distinct and effective methods for synthesizing 2H-pyran-2-ones: N-Heterocyclic Carbene (NHC)-Catalyzed Annulation, a Domino Reaction from α-Aroylketene Dithioacetals, and a One-Pot Synthesis of 3-Benzoylamino-2H-pyran-2-ones.

Synthetic RouteKey FeaturesTypical Yields (%)Reaction TimeTemperature (°C)Catalyst/Reagents
1. NHC-Catalyzed [3+3] Annulation Metal-free, broad substrate scope, high regioselectivity.85-95%12-24 h25-40NHC catalyst, Cs₂CO₃
2. Domino Reaction from α-Aroylketene Dithioacetals Rapid, efficient for specific substitution patterns.80-92%1.5-2 h100KOH, DMF
3. One-Pot Synthesis of 3-Benzoylamino Derivatives One-pot procedure, access to amino-functionalized pyranones.60-81%4-16 h90 - 130DMFDMA, Hippuric Acid, Ac₂O

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the three highlighted synthetic routes, along with graphical representations of their workflows.

N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation of Alkynyl Esters and Enolizable Ketones

This modern approach offers a metal-free and highly regioselective pathway to functionalized 2H-pyran-2-ones.[1][2][3] The reaction proceeds via a formal [3+3] annulation of alkynyl esters with enolizable ketones.

To a solution of the enolizable ketone (0.5 mmol) and the alkynyl ester (0.6 mmol) in anhydrous acetonitrile (2.0 mL) in a sealed tube, an N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 10 mol%) and cesium carbonate (Cs₂CO₃, 1.5 mmol) are added. The mixture is stirred at 40°C for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2H-pyran-2-one.

NHC_Catalyzed_Annulation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Ketone, Alkyne Ester, NHC Precatalyst, and Cs₂CO₃ in Acetonitrile react Stir at 40°C for 12-24h start->react quench Cool, Dilute with Ethyl Acetate react->quench filter Filter through Celite quench->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated 2H-Pyran-2-one

NHC-Catalyzed [3+3] Annulation Workflow
Domino Reaction from α-Aroylketene Dithioacetals

This method provides a rapid and efficient synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles through a base-promoted domino reaction.[4]

A mixture of the 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (5 mL) is refluxed at 100°C for 1.5 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and 1N HCl (1 mL) is added, followed by stirring for an additional 30 minutes at the same temperature. The mixture is then poured into ice water and stirred at room temperature. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 2H-pyran-2-one.

Domino_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Combine Dithioacetal, Malononitrile, and KOH in DMF react Reflux at 100°C for 1.5h start->react acidify Add 1N HCl, Stir for 30 min react->acidify precipitate Pour into Ice Water acidify->precipitate filter Filter and Dry precipitate->filter end end filter->end Isolated 2H-Pyran-2-one One_Pot_Synthesis cluster_step1 Step 1: Enaminoketone Formation cluster_step2 Step 2: Reaction with Hippuric Acid cluster_step3 Step 3: Cyclization and Isolation start Reflux Ketone and DMFDMA (16h) evap1 Remove Volatiles start->evap1 react_ha Add Hippuric Acid in Ac₂O, Heat at 90°C (4h) evap1->react_ha evap2 Remove Volatiles react_ha->evap2 cyclize Add Pyridine/Triethylamine, Reflux (9h) evap2->cyclize isolate Isolate Product cyclize->isolate end end isolate->end Isolated 3-Benzoylamino-2H-pyran-2-one

References

Safety Operating Guide

Proper Disposal of 6-Tridecyltetrahydro-2H-pyran-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 6-Tridecyltetrahydro-2H-pyran-2-one, a lactone compound used in various research applications.

Immediate Safety and Logistical Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with caution, assuming it may possess hazards similar to other lactone compounds, which can include skin and eye irritation. The long tridecyl chain may also render it persistent in the environment. Therefore, disposal requires adherence to hazardous waste protocols.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

Disposal Plan: A Step-by-Step Approach

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous waste.

    • Segregate this waste from other chemical waste streams to avoid incompatible reactions. It should be stored separately from strong acids, bases, and oxidizing agents.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from heat sources, and has secondary containment to prevent the spread of potential leaks.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream as per your institution's protocols.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C18H34O2
Molar Mass 282.46 g/mol

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Assume Hazardous (No specific SDS available) A->B C Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) B->C H Improper Disposal (Drain or Trash) B->H D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Hazardous Waste Disposal F->G

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

Personal protective equipment for handling 6-Tridecyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, operation, and disposal of 6-Tridecyltetrahydro-2H-pyran-2-one, a compound used by researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is a consolidation of information from SDSs of structurally related pyranone compounds. It is imperative to handle this chemical with caution and to perform a risk assessment prior to use.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential eye irritation from splashes or vapors.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.To prevent skin irritation upon contact.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To avoid inhalation of vapors, which may cause respiratory irritation.[1][2]

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Guideline Notes
Handling Wash hands thoroughly after handling.[1][2] Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust, fumes, or vapors.[1][2]Ensure adequate ventilation during use.[1]
Storage Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] Store locked up.[1][2]Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Seek medical attention if eye irritation persists.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Spill and Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination and ensure safety.

Procedure Guideline
Spill Response Evacuate personnel from the area. Ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, earth) and collect for disposal.[2]
Disposal Dispose of contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1]

Experimental Workflow: Handling and Use

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage B->C D Dispense Required Amount C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste in Accordance with Regulations F->G H Remove and Clean PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard Operating Procedure for Handling this compound.

Logical Relationship: Hazard Mitigation

The following diagram illustrates the logical relationship between identified hazards and the corresponding mitigation strategies.

G cluster_hazards Potential Hazards cluster_mitigation Mitigation Measures H1 Skin Irritation M1 Wear Protective Gloves and Clothing H1->M1 H2 Eye Irritation M2 Wear Safety Goggles/Face Shield H2->M2 H3 Respiratory Irritation M3 Use in Well-Ventilated Area/Fume Hood H3->M3

Caption: Hazard Identification and Corresponding Protective Measures.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.